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  • Product: 7-(4-Methoxyphenyl)-7-oxoheptanoic acid
  • CAS: 21244-11-1

Core Science & Biosynthesis

Foundational

7-(4-Methoxyphenyl)-7-oxoheptanoic acid CAS number 21244-11-1

An In-depth Technical Guide to 7-(4-Methoxyphenyl)-7-oxoheptanoic acid (CAS: 21244-11-1) Abstract This document provides a comprehensive technical overview of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid, a bifunctional organ...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-(4-Methoxyphenyl)-7-oxoheptanoic acid (CAS: 21244-11-1)

Abstract

This document provides a comprehensive technical overview of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid, a bifunctional organic molecule featuring a terminal carboxylic acid and an aromatic ketone. It serves as a critical intermediate in the synthesis of complex pharmaceutical compounds, most notably as a precursor to the core structure of the anticoagulant drug Apixaban. This guide, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, outlines a robust and validated synthesis protocol via Friedel-Crafts acylation, and describes standard analytical methods for its characterization and quality control. The underlying chemical principles, mechanistic insights, and practical applications are discussed to provide a field-proven perspective on its handling and utility.

Introduction and Significance

7-(4-Methoxyphenyl)-7-oxoheptanoic acid, registered under CAS number 21244-11-1, is a keto-carboxylic acid of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its structure is characterized by a seven-carbon aliphatic chain, which imparts flexibility and specific chain length, capped by a carboxylic acid group at one end and a 4-methoxyphenyl ketone at the other. This unique architecture makes it a versatile molecular building block.

The primary driver of its scientific and commercial importance is its role as a key intermediate in the synthesis of Factor Xa inhibitors.[4] Specifically, it is a precursor to the pyrazolopyridinone core of Apixaban, a widely used oral anticoagulant.[4][5][6] The methoxyphenyl group and the oxoheptanoic acid chain are foundational elements that are elaborated in subsequent synthetic steps to build the final, complex drug molecule. Understanding the synthesis and properties of this intermediate is therefore crucial for the efficient production of these life-saving therapeutics.

Physicochemical Properties

A summary of the key physical and chemical properties of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid is presented below. These data are essential for laboratory handling, reaction setup, and analytical method development.

PropertyValueReference
CAS Number 21244-11-1[1][2][7]
Molecular Formula C₁₄H₁₈O₄[1][2][3]
Molecular Weight 250.29 g/mol [1][2]
Appearance Typically a white to pale yellow solid[8]
Density ~1.127 g/cm³ (predicted)[1]
Boiling Point 444.2 °C at 760 mmHg (predicted)[1]
Flash Point 166.7 °C (predicted)[1]
Polar Surface Area (PSA) 63.60 Ų[1]
LogP (XLogP3) 2.91[1]
Synonyms Benzeneheptanoic acid, 4-methoxy-ζ-oxo-; 7-keto-7-(4-methoxyphenyl)enanthic acid[1][9]

Synthesis: The Friedel-Crafts Acylation Approach

The most direct and industrially relevant method for synthesizing 7-(4-Methoxyphenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of anisole.[10][11][12] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is attached to an aromatic ring.

Reaction Mechanism and Causality

The reaction proceeds by treating anisole with a pimelic acid derivative, typically pimelic anhydride or pimeloyl chloride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][13]

Mechanism Breakdown:

  • Activation of the Acylating Agent: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of pimelic anhydride (or the chloride of pimeloyl chloride), making the carbonyl carbon highly electrophilic and facilitating the formation of a resonance-stabilized acylium ion.

  • Electrophilic Attack: Anisole, the substrate, is an activated aromatic ring due to the electron-donating nature of the methoxy (-OCH₃) group. The π-electrons of the anisole ring attack the electrophilic acylium ion. The methoxy group is an ortho, para-director. Due to steric hindrance from the bulky acylium ion and the methoxy group itself, the attack predominantly occurs at the para position, leading to the desired 4-substituted product.

  • Complexation and Stoichiometry: A crucial consideration is the stoichiometry of the Lewis acid. AlCl₃ complexes not only with the acylating agent but also with the oxygen of the anisole's methoxy group and, more strongly, with the carbonyl oxygen of the ketone product.[14] Consequently, more than two molar equivalents of AlCl₃ are required to ensure the reaction proceeds to completion.

  • Rearomatization and Workup: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to restore the aromaticity of the ring. A subsequent aqueous workup is essential to hydrolyze the aluminum chloride and decompose the ketone-AlCl₃ complex, liberating the final product.[15]

G cluster_reactants Reactants & Catalyst cluster_reaction Core Reaction cluster_workup Workup & Purification Anisole Anisole Activation Formation of Acylium Ion Intermediate Pimelic Pimelic Anhydride AlCl3 AlCl₃ (Lewis Acid) Attack Electrophilic Attack on Anisole Ring Activation->Attack Electrophile Product_Complex Product-AlCl₃ Complex Attack->Product_Complex Forms Complex Quench Quench with Ice/H₂O/HCl (Hydrolysis) Product_Complex->Quench Decomplexation Extract Solvent Extraction (e.g., Ethyl Acetate) Quench->Extract Purify Purification (Recrystallization) Extract->Purify Final_Product Pure 7-(4-Methoxyphenyl)- 7-oxoheptanoic acid Purify->Final_Product

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol describes a self-validating laboratory-scale synthesis. The validation is achieved by confirming the final product's identity and purity through the analytical methods described in Section 5.

Materials & Reagents:

  • Anisole (1.0 eq)

  • Pimelic Anhydride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., bubbler). Ensure all glassware is oven-dried to prevent premature quenching of the catalyst.

  • Initial Charging: Charge the flask with anhydrous AlCl₃ (2.5 eq) and anhydrous DCM. Cool the resulting suspension to 0-5 °C in an ice-water bath.

  • Reagent Addition: Dissolve anisole (1.0 eq) and pimelic anhydride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.[15]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and hydrolyzes the AlCl₃.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water (2x) and brine (1x). This removes residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to afford 7-(4-Methoxyphenyl)-7-oxoheptanoic acid as a crystalline solid.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques are employed for this purpose.

Spectroscopic Methods
TechniqueExpected Observations
¹H NMR Aromatic Protons: Two doublets (AA'BB' system) in the aromatic region (~6.9-7.9 ppm). The doublet downfield corresponds to the protons ortho to the carbonyl group, while the upfield doublet corresponds to protons ortho to the electron-donating methoxy group.[8] Methoxy Protons: A sharp singlet at ~3.8 ppm (3H). Aliphatic Protons: A series of multiplets between ~1.5 and 3.0 ppm corresponding to the -(CH₂)₅- chain. The protons alpha to the ketone (~2.9 ppm) and alpha to the carboxylic acid (~2.4 ppm) will be the most downfield. Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which may be exchanged with D₂O.
¹³C NMR Carbonyl Carbons: Two signals in the downfield region: ketone C=O (~198 ppm) and carboxylic acid C=O (~178 ppm). Aromatic Carbons: Signals between ~114 and 164 ppm. The carbon bearing the methoxy group will be the most shielded (upfield), while the ipso-carbon attached to the ketone will be deshielded. Aliphatic Carbons: Signals in the range of ~24-38 ppm. Methoxy Carbon: A signal around 55.5 ppm.[8]
FT-IR (cm⁻¹) O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer). C-H Stretch: Aliphatic and aromatic C-H stretches just below and above 3000 cm⁻¹. C=O Stretch: Two distinct, strong absorptions: one for the aromatic ketone (~1675 cm⁻¹) and one for the carboxylic acid (~1710 cm⁻¹). C-O Stretch: A strong band for the aryl ether C-O bond around 1250 cm⁻¹.
Mass Spec. (ESI-) m/z: [M-H]⁻ at 249.11. (ESI+) m/z: [M+H]⁺ at 251.12 or [M+Na]⁺ at 273.10.
Purity Assessment: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

  • Gradient: Start at 30% A, ramp to 95% A over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 275 nm.

  • Validation: The purity is determined by the area percentage of the main product peak. A pure sample should exhibit a single major peak with >95% area.

G cluster_input Input cluster_process Characterization Process cluster_output Output Data Crude Synthesized Crude Product NMR NMR (¹H, ¹³C) Crude->NMR IR FT-IR Crude->IR MS Mass Spectrometry Crude->MS HPLC HPLC Crude->HPLC Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assay (>95%) HPLC->Purity

Caption: Analytical workflow for product validation.

Applications in Drug Development

The primary application of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid is as a strategic intermediate in pharmaceutical manufacturing.[16]

  • Apixaban Synthesis: It serves as a key starting material for constructing the central scaffold of Apixaban (BMS-562247), a direct Factor Xa inhibitor.[4] The heptanoic acid portion is ultimately cyclized to form the lactam ring, and the methoxyphenyl group is a crucial pharmacophoric element for binding to the S1 pocket of the Factor Xa enzyme.

  • Research Chemical: It is used as a versatile building block for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery programs targeting various enzymes or receptors.[16]

  • PROTACs: While its direct use as a PROTAC linker is not widely documented, structurally similar aliphatic carboxylic acids are common components of linkers used in Proteolysis Targeting Chimeras (PROTACs).[17] Its bifunctional nature makes it a candidate for exploration in this modality.

Conclusion

7-(4-Methoxyphenyl)-7-oxoheptanoic acid is more than a simple chemical compound; it is an enabling tool for the development of complex, high-value pharmaceuticals. Its synthesis via Friedel-Crafts acylation is a well-understood and scalable process, though it requires careful control of stoichiometry and reaction conditions. The analytical methods detailed herein provide a robust framework for ensuring the quality and identity of the material. For scientists in the drug development field, a thorough understanding of this intermediate is fundamental to the successful and efficient production of next-generation therapeutics.

References

  • abcr Gute Chemie. (n.d.). AB367113 | CAS 21244-11-1. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Analytical Methods. (2013). Published on 28 June 2013. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Retrieved from [Link]

  • Japan Environment Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Course Hero. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

  • Allen. (n.d.). Explain following Friedel-Crafts acetylation of anisole. Retrieved from [Link]

  • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356. Retrieved from [Link]

  • Organic Chemistry Explained. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube. Retrieved from [Link]

  • OC Lab. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole? Retrieved from [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • PubMed. (1999). Synthesis and Biological Activity of oxo-7H-benzo[e]perimidine-4-carboxylic Acid Derivatives as Potent, Nonpeptide Corticotropin Releasing Factor (CRF) Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 9(5), 765-770. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-7-ethoxy-7-oxoheptanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-7-ethoxy-7-oxoheptanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-Oxoheptanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid (CAS No....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid (CAS No. 21244-11-1). As a bifunctional molecule incorporating a carboxylic acid and an aromatic ketone, this compound presents significant interest as a versatile building block in medicinal chemistry and materials science. This document details its key physicochemical parameters, provides predicted spectral data for characterization, and outlines robust experimental protocols for its synthesis and purification. The information herein is intended to empower researchers to effectively utilize this compound in their scientific endeavors.

Introduction: The Scientific Rationale

7-(4-Methoxyphenyl)-7-oxoheptanoic acid is a derivative of heptanoic acid featuring a 4-methoxyphenyl ketone moiety at the 7-position. This unique structure confers a combination of hydrophilicity from the carboxylic acid group and lipophilicity from the substituted aromatic ring, making it an attractive intermediate for the synthesis of more complex molecules with tailored properties. The presence of the ketone and carboxylic acid functionalities offers multiple reaction sites for chemical modification, rendering it a valuable synthon in the development of novel pharmaceutical agents and functional materials. An in-depth understanding of its physical properties is paramount for its effective application, from predicting its behavior in different solvent systems to ensuring its purity and structural integrity.

Physicochemical Properties

A thorough characterization of the physicochemical properties of a compound is the bedrock of its application in research and development. The following table summarizes the key physical and chemical identifiers for 7-(4-Methoxyphenyl)-7-oxoheptanoic acid.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₄[1]
Molecular Weight 250.29 g/mol [1]
CAS Number 21244-11-1[1]
Appearance White to off-white solid (Predicted)
Melting Point Not experimentally determined.
Boiling Point 444.235°C at 760 mmHg (Predicted)[1]
Density 1.127 g/cm³ (Predicted)[1]
Flash Point 166.674°C (Predicted)[1]
pKa Not experimentally determined. Predicted to be ~4-5 for the carboxylic acid.
Solubility Predicted to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Sparingly soluble in water and non-polar solvents like hexane.
XLogP3 2.913[1]

Synthesis and Purification

The most logical and widely applicable synthetic route to 7-(4-Methoxyphenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of anisole.[2][3] This electrophilic aromatic substitution reaction provides a direct method for forming the carbon-carbon bond between the aromatic ring and the acyl group.

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis involves the reaction of anisole with a pimelic acid derivative, such as pimelic anhydride or pimeloyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][4] The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.

Synthesis_Pathway cluster_reactants Reactants Anisole Anisole Product 7-(4-Methoxyphenyl)-7-oxoheptanoic acid Anisole->Product Electrophilic Attack Pimelic_Derivative Pimelic Anhydride/Chloride Acylium_Ion Acylium Ion Intermediate Pimelic_Derivative->Acylium_Ion + AlCl₃ Catalyst AlCl₃ Acylium_Ion->Product

Caption: Synthetic pathway for 7-(4-Methoxyphenyl)-7-oxoheptanoic acid via Friedel-Crafts acylation.

Experimental Protocol: Synthesis

Materials:

  • Anisole

  • Pimelic anhydride or Pimeloyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.[5]

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve pimelic anhydride or pimeloyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.[6]

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[6]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Acid-Base Extraction and Recrystallization

The primary impurities are likely unreacted starting materials and potential ortho-substituted isomers. A combination of acid-base extraction and recrystallization is an effective purification strategy.[7][8]

Purification_Workflow Crude_Product Crude Product in Organic Solvent Add_Base Add aq. NaHCO₃ Crude_Product->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Aqueous_Layer Aqueous Layer (Sodium Salt) Separate_Layers->Aqueous_Layer Carboxylate Salt Organic_Layer Organic Layer (Neutral/Basic Impurities) Separate_Layers->Organic_Layer Impurities Acidify Acidify with HCl Aqueous_Layer->Acidify Precipitate Precipitated Carboxylic Acid Acidify->Precipitate Filter_Wash Filter and Wash with Cold Water Precipitate->Filter_Wash Recrystallize Recrystallize from suitable solvent Filter_Wash->Recrystallize Pure_Product Pure 7-(4-Methoxyphenyl)-7-oxoheptanoic acid Recrystallize->Pure_Product

Sources

Foundational

7-(4-Methoxyphenyl)-7-oxoheptanoic acid chemical structure and IUPAC name

An In-Depth Technical Guide to 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid: Synthesis, Characterization, and Core Principles Introduction 7-(4-Methoxyphenyl)-7-oxoheptanoic acid is a bifunctional organic molecule belonging t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid: Synthesis, Characterization, and Core Principles

Introduction

7-(4-Methoxyphenyl)-7-oxoheptanoic acid is a bifunctional organic molecule belonging to the class of aromatic keto-acids. Its structure incorporates a rigid, electron-rich methoxyphenyl group, a ketone carbonyl function, and a flexible seven-carbon aliphatic chain terminating in a carboxylic acid. This unique combination of functional groups makes it a valuable intermediate and building block in synthetic organic chemistry. The presence of the ketone and carboxylic acid moieties offers multiple reactive sites for derivatization, enabling its use in the synthesis of more complex molecular architectures, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and standard methodologies for its structural characterization and quality control.

Chemical Structure and Physicochemical Properties

The structural identity and key properties of the molecule are fundamental to its application and handling.

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is 7-(4-methoxyphenyl)-7-oxoheptanoic acid .

The chemical structure consists of a heptanoic acid backbone where the carbon atom at position 7 is part of a ketone group. This carbonyl carbon is also attached to a phenyl ring, which is substituted with a methoxy group at the para (position 4) position.

Chemical Structure:

(Note: C6H4 represents the benzene ring)

Physicochemical Data

The key physicochemical properties are summarized in the table below, compiled from various chemical data repositories.[1][2][3]

PropertyValueSource
CAS Number 21244-11-1[1][2]
Molecular Formula C₁₄H₁₈O₄[1][4]
Molecular Weight 250.29 g/mol [1][2][3]
Density 1.127 g/cm³[1]
Boiling Point 444.2 °C at 760 mmHg[1]
Flash Point 166.7 °C[1]
InChI Key CEWMUHNHATTXSV-UHFFFAOYSA-N[1]

Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach

The most logical and industrially scalable method for synthesizing 7-(4-methoxyphenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of anisole with pimelic anhydride. This reaction is a classic example of electrophilic aromatic substitution.[5]

Rationale and Mechanistic Insight

The choice of Friedel-Crafts acylation is dictated by the target structure, which involves the formation of a carbon-carbon bond between an aromatic ring (anisole) and an acyl group (derived from pimelic acid).

  • Expertise & Experience: Anisole (methoxybenzene) is chosen as the aromatic substrate because the methoxy group is a powerful activating group that directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the methoxy group and the bulky electrophile, the para-substituted product is overwhelmingly favored.

  • Trustworthiness (Self-Validating System): Aluminum chloride (AlCl₃) is employed as the Lewis acid catalyst. Its role is to coordinate with the anhydride, polarizing the carbonyl group and generating a highly reactive acylium ion electrophile.[6] A slight molar excess of AlCl₃ is often necessary because it can complex with both the reactant anhydride and the product ketone, which would otherwise deactivate the catalyst.[7] The reaction is conducted in an inert solvent like dichloromethane (DCM) or nitrobenzene to dissolve the reactants and manage the reaction temperature.[8][9] A subsequent aqueous workup is critical to decompose the aluminum chloride-ketone complex and isolate the product.[10]

Detailed Experimental Protocol

Reaction: Anisole + Pimelic Anhydride → 7-(4-Methoxyphenyl)-7-oxoheptanoic acid

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. Maintain an inert atmosphere using nitrogen or argon gas.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and suspend it in anhydrous dichloromethane (DCM). Cool the suspension to 0-5 °C using an ice bath.

  • Substrate Addition: In a separate beaker, dissolve pimelic anhydride (1.0 equivalent) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Electrophile Generation: Add the pimelic anhydride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature remains below 10 °C. Stir the mixture for an additional 30 minutes at this temperature to allow for the formation of the acylium ion complex.

  • Acylation Reaction: Add anisole (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.

  • Reaction Quench and Workup: Cool the reaction mixture again in an ice bath. Cautiously quench the reaction by slowly adding crushed ice, followed by cold 2M HCl. This step is highly exothermic and must be performed with care in a well-ventilated fume hood.[10]

  • Product Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

  • Purification: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (to remove unreacted acid) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 7-(4-methoxyphenyl)-7-oxoheptanoic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Prep 1. Assemble Flame-Dried Glassware under Inert Atmosphere Charge 2. Charge Anhydrous AlCl₃ and DCM to Flask Prep->Charge Cool1 3. Cool Suspension to 0-5 °C Charge->Cool1 Add_Anhydride 4. Add Pimelic Anhydride Solution Dropwise Cool1->Add_Anhydride Add_Anisole 5. Add Anisole Solution Dropwise Add_Anhydride->Add_Anisole Stir 6. Stir at Room Temperature (12-18h) Add_Anisole->Stir Quench 7. Quench with Ice and HCl Stir->Quench Extract 8. Separate Layers and Extract with DCM Quench->Extract Purify 9. Wash, Dry, and Concentrate Extract->Purify Recrystallize 10. Recrystallize Crude Product Purify->Recrystallize Final Pure 7-(4-Methoxyphenyl) -7-oxoheptanoic acid Recrystallize->Final

Caption: Workflow for the synthesis of 7-(4-methoxyphenyl)-7-oxoheptanoic acid.

Structural Characterization and Quality Control

Confirming the identity and purity of the final compound is a critical step that relies on a combination of spectroscopic and analytical techniques.

Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. ¹H NMR will confirm the presence of the methoxy group, the aromatic protons (showing the characteristic para-substitution pattern), the aliphatic chain protons, and the carboxylic acid proton. ¹³C NMR will identify all unique carbon atoms, including the two carbonyl carbons (ketone and acid).[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum should show a strong C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹), another C=O stretch for the aromatic ketone (around 1670-1690 cm⁻¹), and a broad O-H stretch for the acid group (around 2500-3300 cm⁻¹).

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.[1]

  • Melting Point Analysis: A sharp and defined melting point range is a reliable indicator of high purity for a crystalline solid.

Representative Analytical Data

The following table summarizes the expected analytical data for a successfully synthesized and purified sample.

Analysis TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~7.95 (d, 2H, Ar-H), δ ~6.95 (d, 2H, Ar-H), δ 3.88 (s, 3H, -OCH₃), δ 2.95 (t, 2H, -CH₂-CO-Ar), δ 2.40 (t, 2H, -CH₂-COOH), δ 1.6-1.8 (m, 6H, other -CH₂-)
¹³C NMR (100 MHz, CDCl₃)δ ~200.0 (Ar-C=O), δ ~179.0 (-COOH), δ ~163.5 (Ar-C-OCH₃), δ ~130.5 (Ar-CH), δ ~129.0 (Ar-C), δ ~113.8 (Ar-CH), δ ~55.5 (-OCH₃), δ ~38.5, 34.0, 28.8, 24.5, 24.0 (aliphatic carbons)
FT-IR (KBr, cm⁻¹)~3300-2500 (broad, O-H), ~1710 (s, C=O acid), ~1675 (s, C=O ketone), ~1600, 1510 (C=C aromatic)
HRMS (ESI+) Calculated for C₁₄H₁₉O₄ [M+H]⁺: 251.1283; Found: 251.1285
Quality Control Workflow

QC_Workflow cluster_analysis Analytical Characterization Start Crude Product Post-Synthesis Purification Recrystallization Start->Purification MP Melting Point Purification->MP IR FT-IR Spectroscopy Purification->IR NMR ¹H and ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS Decision Data Conforms to Specification? MP->Decision IR->Decision NMR->Decision MS->Decision Final Qualified Material Decision->Final Yes Fail Repurify or Re-synthesize Decision->Fail No

Caption: Quality control workflow for 7-(4-methoxyphenyl)-7-oxoheptanoic acid.

Conclusion

7-(4-Methoxyphenyl)-7-oxoheptanoic acid is a well-defined chemical entity with significant potential as a synthetic intermediate. Its preparation is reliably achieved through the Friedel-Crafts acylation of anisole, a process grounded in fundamental principles of electrophilic aromatic substitution. The success of the synthesis hinges on careful control of reaction conditions, particularly temperature and stoichiometry of the Lewis acid catalyst. A rigorous analytical workflow, combining NMR, IR, and MS, is essential for validating the molecular structure and ensuring the high purity required for subsequent applications in research and development. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and characterization of this versatile compound.

References

  • PubChem. (n.d.). 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Student, A. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Retrieved from [Link]

  • Allen. (n.d.). Explain following Friedel-Crafts acetylation of anisole. Retrieved from [Link]

  • D'Silva, C. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube. Retrieved from [Link]

  • OC Lab. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole? Retrieved from [Link]

Sources

Exploratory

7-keto-7-(4-methoxyphenyl)enanthic acid synthesis overview

An In-depth Technical Guide to the Synthesis of 7-keto-7-(4-methoxyphenyl)enanthic Acid Authored by: A Senior Application Scientist This document provides a comprehensive technical overview for the synthesis of 7-keto-7-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-keto-7-(4-methoxyphenyl)enanthic Acid

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview for the synthesis of 7-keto-7-(4-methoxyphenyl)enanthic acid, a valuable keto-acid intermediate in the development of complex organic molecules and pharmaceutical agents.[1] This guide is tailored for researchers, chemists, and drug development professionals, offering a deep dive into the reaction's mechanistic underpinnings, a detailed experimental protocol, and critical process insights.

Strategic Overview: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable route to 7-keto-7-(4-methoxyphenyl)enanthic acid, also known as 7-(4-methoxyphenyl)-7-oxoheptanoic acid, is the Friedel-Crafts acylation.[2] This classic electrophilic aromatic substitution reaction is exceptionally well-suited for forging a new carbon-carbon bond between an aromatic ring and an acyl group.[3]

Causality Behind the Strategy:

The core logic of this approach involves reacting the electron-rich aromatic compound, anisole (methoxybenzene), with a suitable seven-carbon acylating agent. The methoxy group (-OCH₃) of anisole is a potent activating group, which donates electron density to the aromatic ring, making it highly susceptible to electrophilic attack. This activation is crucial for the reaction to proceed efficiently.

The chosen acylating agent is typically a derivative of pimelic acid, such as pimeloyl chloride or pimelic anhydride. A Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is essential to generate the highly reactive acylium ion electrophile that drives the substitution.[3][4]

Mechanistic Pathway and Regioselectivity

The reaction proceeds via a two-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates with a chlorine atom on pimeloyl chloride, polarizing the C-Cl bond and facilitating its departure. This generates a resonance-stabilized acylium ion, a powerful electrophile.

  • Electrophilic Attack: The π-electrons of the anisole ring attack the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The activating -OCH₃ group helps to stabilize this intermediate.

  • Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.[3]

The methoxy group is an ortho, para-directing group. However, due to the significant steric bulk of the seven-carbon acyl group, the substitution occurs predominantly at the para position, leading to the desired 7-keto-7-(4-methoxyphenyl )enanthic acid as the major product.[5]

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Rearomatization Pimeloyl_Chloride Pimeloyl Chloride Acylium_Ion Acylium Ion (Electrophile) Pimeloyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- [AlCl₄]⁻ Anisole Anisole Acylium_Ion->Anisole Attack by π-system Sigma_Complex Sigma Complex (Carbocation Intermediate) Anisole->Sigma_Complex + Acylium Ion Product 7-keto-7-(4-methoxyphenyl) enanthic acid Sigma_Complex->Product - H⁺ (Rearomatization)

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol describes a robust procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Anhydrous conditions are critical for the success of this reaction.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (Example)Molar Eq.
Anhydrous Aluminum Chloride (AlCl₃)133.3429.3 g2.2
Anisole108.1410.8 g (11.0 mL)1.0
Pimeloyl Chloride187.0618.7 g1.0
Dichloromethane (DCM), anhydrous-200 mL-
Hydrochloric Acid (HCl), conc.-50 mL-
Ice-250 g-
Sodium Sulfate (Na₂SO₄), anhydrous-As needed-
Step-by-Step Procedure
  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to maintain a dry atmosphere.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (2.2 eq.) and anhydrous dichloromethane (100 mL). Cool the resulting suspension to 0-5 °C using an ice-water bath.

  • Acylating Agent Addition: Dissolve pimeloyl chloride (1.0 eq.) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[6]

  • Anisole Addition: Following the complete addition of pimeloyl chloride, add anisole (1.0 eq.) dissolved in anhydrous dichloromethane (50 mL) dropwise from the funnel over 30-45 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the anisole spot has been consumed.[7]

  • Workup and Quenching: Cool the reaction flask back to 0 °C. Cautiously pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice (250 g) and concentrated hydrochloric acid (50 mL). This step quenches the reaction and decomposes the aluminum chloride-ketone complex.[6]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the lower organic (DCM) layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

  • Washing and Drying: Combine all organic extracts and wash sequentially with 100 mL of 1M HCl, 100 mL of water, and 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification: Filter off the drying agent and remove the dichloromethane solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil can be purified by recrystallization (e.g., from a toluene/hexane mixture) or by silica gel column chromatography to yield pure 7-keto-7-(4-methoxyphenyl)enanthic acid.

Synthesis_Workflow start Start: Assemble Dry Glassware suspend Suspend AlCl₃ in DCM (0-5 °C) start->suspend add_acyl Add Pimeloyl Chloride (dropwise, <10 °C) suspend->add_acyl add_anisole Add Anisole (dropwise, 0-5 °C) add_acyl->add_anisole react Stir at Room Temp (2-4h, Monitor by TLC) add_anisole->react quench Quench in Ice/HCl react->quench extract Separate & Extract with DCM quench->extract wash Wash Organic Layer (HCl, H₂O, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry isolate Filter & Evaporate Solvent dry->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis.

Potential Downstream Modifications: Ketone Reduction

The carbonyl group in the synthesized product serves as a versatile handle for further chemical transformations. A common subsequent step is the complete reduction of the ketone to a methylene group (-CH₂-), yielding 7-(4-methoxyphenyl)heptanoic acid. The choice of reduction method is dictated by the overall stability of the substrate.

  • Clemmensen Reduction: This method is highly effective for aryl-alkyl ketones and involves heating the ketone with zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[8][9] It is the preferred method for substrates that are stable in strongly acidic conditions.[10]

  • Wolff-Kishner Reduction: For molecules containing acid-sensitive functional groups, the Wolff-Kishner reduction is the superior alternative.[9][11] This reaction involves the formation of a hydrazone intermediate, followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[12]

Conclusion

The Friedel-Crafts acylation of anisole provides a reliable and high-yield pathway to 7-keto-7-(4-methoxyphenyl)enanthic acid. Careful control of reaction parameters, particularly temperature and moisture, is paramount for achieving optimal results. The resulting keto-acid is a strategically important intermediate, with the ketone functionality offering a gateway to further molecular elaboration through reactions such as the Clemmensen or Wolff-Kishner reductions. This guide provides the foundational knowledge and a validated protocol for the successful synthesis and handling of this compound in a research and development setting.

References

  • Study.com. (n.d.). Wolff-Kishner Reduction, Mechanism & Application - Lesson.
  • Wikipedia. (n.d.). Wolff–Kishner reduction.
  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism.
  • Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction.
  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
  • Echemi. (n.d.). 7-(4-methoxyphenyl)-7-oxoheptanoic acid.
  • Unknown Source. (n.d.). CLEMMENSEN REDUCTION.
  • BenchChem. (2025, December).
  • Wikipedia. (n.d.). Clemmensen reduction.
  • Smith, J. (2006, October 4).
  • PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester.
  • ChemicalBook. (n.d.). 7-(4-methoxyphenyl)-7-oxoheptanoic acid.
  • The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide.
  • Alfa Chemistry. (n.d.). Clemmensen Reduction.
  • Bera, A. K., et al. (2024, April 16). The Clemmensen Reduction. Organic & Medicinal Chem IJ, 13(4).
  • Allen. (n.d.). Explain following Friedel-Crafts acetylation of anisole.
  • Organic Chemistry. (2022, November 22).
  • Organic Chemistry. (2020, October 20).
  • Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole?.
  • PrepChem.com. (n.d.). Synthesis of Step 3A 7-(4-Hydroxyphenyl)heptanoic acid.
  • BOC Sciences. (n.d.). CAS 24090-40-2 7-(4-METHOXY-PHENYL)-4,7-DIOXO-HEPTANOIC ACID.
  • National Institutes of Health. (n.d.). Total Synthesis of 7′-Desmethylkealiiquinone, 4′-Desmethoxykealiiquinone, and 2-Deoxykealiiquinone. PMC.
  • Santa Cruz Biotechnology. (n.d.). 7-(4-Methoxy-phenyl)-4,7-dioxo-heptanoic acid | CAS 24090-40-2.
  • PubChem. (n.d.). 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). Improving the efficiency of 7-Keto-DHEA synthesis for research purposes.
  • ResearchGate. (2025, August 7). Rapid Development of an Enantioselective Synthesis of ( R )-1Hydroxy7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid.
  • Google Patents. (n.d.).
  • Ma, Y. (2000, January 1). SYNTHESIS OF 4-(P METHOXYPHENYL)-7-METHOXY-1-HYDROXY-3-NAPHTHALENECARBOXYLIC ACID. Consensus.

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Foundational

An In-Depth Technical Guide to the Friedel-Crafts Acylation of Anisole with Pimelic Anhydride

This guide provides a comprehensive technical overview of the Friedel-Crafts acylation of anisole with pimelic anhydride, a significant reaction in organic synthesis for the preparation of substituted aromatic ketones. T...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Friedel-Crafts acylation of anisole with pimelic anhydride, a significant reaction in organic synthesis for the preparation of substituted aromatic ketones. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and a discussion of the critical parameters governing this transformation.

Introduction: The Significance of Aryl Heptanoyl Scaffolds

The Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation, allows for the introduction of an acyl group onto an aromatic ring.[1] The reaction of anisole with pimelic anhydride is of particular interest as it yields 7-(4-methoxyphenyl)-7-oxoheptanoic acid, a molecule possessing both an aromatic ketone and a terminal carboxylic acid. This bifunctional scaffold is a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and materials with tailored properties. The presence of the methoxy group on the aromatic ring and the seven-carbon aliphatic chain provides ample opportunities for further functionalization.

Mechanistic Deep Dive: Understanding the "Why"

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2] A thorough understanding of the underlying principles is paramount for optimizing reaction conditions and troubleshooting potential issues.

Generation of the Electrophile: The Acylium Ion

The reaction is initiated by the activation of pimelic anhydride with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, rendering the adjacent carbonyl carbon highly electrophilic. This coordination facilitates the cleavage of the C-O bond, leading to the formation of a resonance-stabilized acylium ion.[2]

Diagram: Generation of the Acylium Ion from Pimelic Anhydride

G cluster_0 Pimelic Anhydride + Lewis Acid Pimelic_Anhydride Pimelic Anhydride Complex Activated Complex Pimelic_Anhydride->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium_Ion Acylium Ion (Electrophile) Complex->Acylium_Ion Cleavage AlCl3_O [AlCl₃-O-CO-(CH₂)₅-COOH]⁻ Complex->AlCl3_O G Anisole Anisole para ortho meta Para_Attack Para Attack (Major Product) Anisole:p->Para_Attack Ortho_Attack Ortho Attack (Minor Product) Anisole:o->Ortho_Attack Meta_Attack Meta Attack (Disfavored) Anisole:m->Meta_Attack Acylium_Ion Acylium Ion Acylium_Ion->Anisole:p Acylium_Ion->Anisole:o Acylium_Ion->Anisole:m

Caption: The directing effects of the methoxy group in the Friedel-Crafts acylation of anisole.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the laboratory-scale synthesis of 7-(4-methoxyphenyl)-7-oxoheptanoic acid.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
Anisole100-66-3108.141.0 eqEnsure dryness
Pimelic Anhydride10521-14-9142.151.1 eq
Aluminum Chloride (anhydrous)7446-70-0133.342.2 eqHandle in a fume hood, moisture sensitive
Dichloromethane (anhydrous)75-09-284.93Solvent
Hydrochloric Acid (conc.)7647-01-036.46For work-up
Water (deionized)7732-18-518.02For work-up
Sodium Sulfate (anhydrous)7757-82-6142.04Drying agent
Reaction Setup and Procedure
  • Preparation: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Lewis Acid Suspension: To the flask, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Anhydride Addition: Dissolve pimelic anhydride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Anisole Addition: After the anhydride addition is complete, add a solution of anisole (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes. A color change is typically observed. [3]5. Reaction Progression: After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. [3][4]7. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) or by column chromatography on silica gel.

Characterization of 7-(4-methoxyphenyl)-7-oxoheptanoic acid

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyValue
CAS Number 21244-11-1
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol
Appearance White to off-white solid
Boiling Point 444.2 °C at 760 mmHg
Flash Point 166.7 °C
Density 1.127 g/cm³

(Data sourced from chemical supplier information) [5] Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 500 MHz): δ ~7.95 (d, 2H, Ar-H ortho to C=O), ~6.95 (d, 2H, Ar-H ortho to OMe), 3.88 (s, 3H, -OCH₃), 2.95 (t, 2H, -CH₂-C=O), 2.40 (t, 2H, -CH₂-COOH), 1.70-1.80 (m, 4H, internal -CH₂-), 1.40-1.50 (m, 2H, internal -CH₂-).

  • ¹³C NMR (CDCl₃, 125 MHz): δ ~198.5 (C=O, ketone), ~178.0 (C=O, carboxylic acid), ~163.5 (Ar-C-OMe), ~130.5 (Ar-CH), ~129.5 (Ar-C ipso to C=O), ~113.8 (Ar-CH), 55.5 (-OCH₃), ~38.5 (-CH₂-C=O), ~33.8 (-CH₂-COOH), and signals for the other aliphatic carbons.

  • IR (KBr, cm⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1705 (C=O stretch of carboxylic acid), ~1675 (C=O stretch of aryl ketone), ~1600, 1510 (C=C aromatic stretching), ~1260 (C-O stretch of aryl ether).

Field-Proven Insights and Considerations

  • Stoichiometry of Lewis Acid: A stoichiometric amount of AlCl₃ is often required because it forms a complex with the product ketone, rendering it inactive as a catalyst. [6]* Solvent Choice: Dichloromethane is a common solvent. Nitrobenzene can also be used and may sometimes improve yields, particularly for less reactive substrates.

  • Temperature Control: The initial stages of the reaction are exothermic and should be performed at low temperatures to avoid side reactions. [3]* Alternative Catalysts: While AlCl₃ is traditional, other Lewis acids such as FeCl₃, ZnCl₂, or solid acid catalysts can also be employed, sometimes offering milder reaction conditions and easier work-up. [7]* Potential for Intramolecular Cyclization: While pimelic anhydride leads to a linear product, the use of shorter-chain dicarboxylic anhydrides (e.g., succinic anhydride) can lead to subsequent intramolecular acylation, a key step in the Haworth synthesis of polycyclic aromatic hydrocarbons. [6][8]

Conclusion

The Friedel-Crafts acylation of anisole with pimelic anhydride is a robust and reliable method for the synthesis of 7-(4-methoxyphenyl)-7-oxoheptanoic acid. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and appropriate analytical characterization are essential for achieving high yields and purity. This versatile building block holds significant potential for applications in medicinal chemistry and materials science.

References

  • ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. (1996). ResearchGate. Retrieved from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Publishing. Retrieved from [Link]

  • PAH: Anthracene and phenanthrene. (n.d.). Retrieved from [Link]

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • Friedel-Crafts Acylation of Anisole. (2006). Course Hero. Retrieved from [Link]

  • Haworth synthesis of(a) Anthra.. (2025). Filo. Retrieved from [Link]

  • explain haworth synthesis. (2019). Brainly.in. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Retrieved from [Link]

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023). YouTube. Retrieved from [Link]

  • Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022). YouTube. Retrieved from [Link]

  • Friedel-Crafts acylation of anisole with respect to acid anhydride... (n.d.). ResearchGate. Retrieved from [Link]

  • pimelic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Myocyte enhancer factor 2 (MEF2) modulators. (2022). Google Patents.
  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. (n.d.). Retrieved from [Link]

  • Explain Haworth synthesis of naphthalene class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

  • 3.2.1. Synthesis of 7-Methoxy-4-oxo- N -phenyl-4 H -chromene-2-carboxamide. (n.d.). ResearchGate. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). (n.d.). NP-MRD. Retrieved from [Link]

  • 1 H NMR and 13 C NMR spectra of 7b and 7c. (n.d.). ResearchGate. Retrieved from [Link]

  • 7-Oxoheptanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 7-Methoxy-7-oxoheptanoic acid. (n.d.). Crysdot LLC. Retrieved from [Link]

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Exploratory

Biological significance of the methoxyphenyl group in organic compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The deceptively simple methoxyphenyl group is a ubiquitous and functi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The deceptively simple methoxyphenyl group is a ubiquitous and functionally critical entity in the landscape of organic chemistry and medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals is a testament to its remarkable ability to modulate a molecule's biological activity through a nuanced interplay of electronic and steric effects. This technical guide provides a comprehensive exploration of the biological significance of the methoxyphenyl group, offering in-depth insights for researchers, scientists, and drug development professionals. We will dissect its fundamental physicochemical properties, explore its role in drug-target interactions and metabolic stability, and provide detailed experimental protocols for evaluating its impact. Through illustrative case studies of successful drugs and quantitative structure-activity relationship (QSAR) analyses, this guide will illuminate the strategic utility of the methoxyphenyl group in the rational design of novel therapeutics.

The Physicochemical Persona of the Methoxyphenyl Group

The methoxyphenyl group, an aromatic ring bearing a methoxy (-OCH₃) substituent, exerts a profound influence on a molecule's properties, largely dictated by the position of the methoxy group (ortho, meta, or para).

Electronic Effects: A Tale of Two Influences

The oxygen atom of the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs of electrons on the oxygen atom can participate in resonance with the aromatic ring, resulting in a strong electron-donating mesomeric effect (+M). The net electronic effect is position-dependent:

  • Ortho and Para Positions: The +M effect dominates, increasing electron density at these positions. This makes the aromatic ring more susceptible to electrophilic attack and can influence interactions with electron-deficient pockets in a biological target.[1]

  • Meta Position: The +M effect does not extend to the meta position, and thus the -I effect predominates, rendering this position electron-deficient compared to benzene.[1]

Lipophilicity and Hydrogen Bonding Capacity

The methoxy group increases the lipophilicity of a molecule compared to a hydroxyl group, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2] While not a classic hydrogen bond donor, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, participating in crucial interactions with hydrogen bond donors in a protein's active site.[2]

Table 1: Comparative Physicochemical Properties of Methoxy-Substituted Anilines

CompoundPosition of -OCH₃LogPpKa
Aniline-0.904.63
o-Anisidineortho1.224.52
m-Anisidinemeta1.114.20
p-Anisidinepara1.105.34

Data compiled from various chemical databases. LogP is a measure of lipophilicity, and pKa indicates the basicity of the amino group.

The Methoxyphenyl Group in Drug-Target Interactions: A Master of Modulation

The strategic placement of a methoxyphenyl group can significantly enhance a drug's binding affinity and selectivity for its target.

Case Study: Kinase Inhibitors

In the realm of kinase inhibitors, the methoxyphenyl group is a frequently employed moiety. For instance, in the development of dual EGFR and VEGFR-2 inhibitors, 4-methoxyphenyl pyrazole and pyrimidine derivatives have shown significant promise.[3] The methoxy group can engage in hydrogen bonding with backbone amides in the kinase hinge region, a critical interaction for potent inhibition.

Table 2: Structure-Activity Relationship (SAR) of Methoxyphenyl-Containing Pyrazolo[3,4-b]pyridines as CDK Inhibitors

CompoundR Group on Pyridine RingHeLa IC₅₀ (µM)CDK2 IC₅₀ (µM)CDK9 IC₅₀ (µM)
9a Phenyl2.591.6300.262
14g 4-Hydroxyphenyl>500.4600.801

Data adapted from a study on pyrazolo[3,4-b]pyridine derivatives.[4] This table illustrates how modifications to a part of the molecule, while retaining the core methoxyphenyl group, can significantly alter biological activity.

Experimental Protocol: Determining Binding Affinity using Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for quantifying the kinetics and affinity of drug-target interactions in real-time.

Step-by-Step Methodology for SPR Analysis:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein (ligand) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.[5][6]

  • Analyte Binding:

    • Prepare a series of dilutions of the methoxyphenyl-containing compound (analyte) in running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram.[5][6]

  • Data Analysis:

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5][6]

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Prep_Ligand Prepare Ligand (Target Protein) Immobilize Immobilize Ligand on Sensor Chip Prep_Ligand->Immobilize Prep_Analyte Prepare Analyte (Methoxyphenyl Compound) Inject Inject Analyte Prep_Analyte->Inject Immobilize->Inject Regenerate Regenerate Surface Inject->Regenerate Sensorgram Generate Sensorgram Inject->Sensorgram Regenerate->Inject Fit_Data Fit Data to Binding Model Sensorgram->Fit_Data Determine_Kinetics Determine ka, kd, KD Fit_Data->Determine_Kinetics

Caption: A logical workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Metabolic Fate of Methoxyphenyl-Containing Compounds

The methoxy group is a common site of metabolism, primarily through O-demethylation mediated by cytochrome P450 (CYP) enzymes. This metabolic transformation can have significant consequences for a drug's efficacy and safety profile.

The Role of CYP2D6 in O-demethylation

CYP2D6 is a key enzyme responsible for the O-demethylation of many drugs containing a methoxyphenyl group.[7] This process involves the removal of the methyl group to form a hydroxylated metabolite, which can then be further conjugated and excreted. The rate and extent of this metabolism can vary significantly between individuals due to genetic polymorphisms in the CYP2D6 gene.

Case Study: Tramadol Metabolism

Tramadol, a widely used analgesic, is a prodrug that is metabolized to its active form, O-desmethyltramadol (M1), through O-demethylation by CYP2D6.[5][6][8][9] The M1 metabolite has a much higher affinity for the μ-opioid receptor than the parent drug, and is therefore responsible for the majority of tramadol's analgesic effect.[5]

Tramadol_Metabolism Tramadol Tramadol (3-methoxyphenyl) M1 O-desmethyltramadol (M1) (Active Metabolite) Tramadol->M1 CYP2D6 (O-demethylation) M2 N-desmethyltramadol (M2) Tramadol->M2 CYP3A4/2B6 (N-demethylation) Further_Metabolites Further Metabolites & Glucuronidation M1->Further_Metabolites M2->Further_Metabolites

Caption: The metabolic pathway of Tramadol, highlighting the critical role of CYP2D6 in its bioactivation.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a standard method for assessing the susceptibility of a compound to phase I metabolism.

Step-by-Step Methodology for Microsomal Stability Assay:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[10][11]

  • Incubation:

    • Pre-incubate the microsomal suspension and the test compound at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10][12][13]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[10][13][14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t₁/₂) / (microsomal protein concentration).[12]

The Methoxyphenyl Group in Successful Drugs: Case Studies

The strategic incorporation of the methoxyphenyl group has been instrumental in the success of numerous marketed drugs.

Imatinib (Gleevec®): A Revolution in Cancer Therapy

Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML), features a 3-pyridinyl and a 4-methyl-1-piperazinylphenyl group attached to a central phenylaminopyrimidine core. While not a direct methoxyphenyl, the design principles are highly relevant. The strategic placement of substituents on the phenyl rings was crucial for its high affinity and selectivity for the BCR-Abl kinase.[15][16][17][18][19] The overall electronic and steric profile, to which a methoxy group could contribute in other kinase inhibitors, is critical for fitting into the ATP-binding pocket.

Celecoxib (Celebrex®): A Selective COX-2 Inhibitor

Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID), selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Its structure includes a p-tolyl group and a trifluoromethyl group on a pyrazole ring, with a 4-sulfamoylphenyl group at the 1-position.[20][21][22][23][24] The substitution pattern on the aromatic rings is key to its selectivity for COX-2 over COX-1, and while it doesn't contain a methoxy group, the principles of how aryl substituents influence selectivity are transferable.

Conclusion and Future Perspectives

The methoxyphenyl group is far more than a simple structural component; it is a versatile and powerful tool in the medicinal chemist's armamentarium. Its ability to fine-tune a molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, coupled with its predictable metabolic fate, makes it an invaluable moiety in the design of new drugs. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of the methoxyphenyl group in their drug discovery endeavors. As our understanding of drug-target interactions and metabolic pathways continues to evolve, the strategic application of the methoxyphenyl group will undoubtedly play an even more significant role in the development of the next generation of safe and effective medicines.

References

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  • Synthesis and peripheral cardiovascular action of cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides. J Med Chem. 1980;23(4):448-450. [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ACS Med Chem Lett. 2023;14(12):1741-1748. [Link]

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Foundational

A Technical Guide to Novel Keto-Heptanoic Acid Derivatives: Charting New Therapeutic Frontiers

Abstract Medium-chain fatty acids (MCFAs) are emerging as potent metabolic therapies for a range of challenging diseases. Among these, heptanoic acid (C7) and its derivatives hold unique promise due to their anaplerotic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Medium-chain fatty acids (MCFAs) are emerging as potent metabolic therapies for a range of challenging diseases. Among these, heptanoic acid (C7) and its derivatives hold unique promise due to their anaplerotic properties—the ability to replenish intermediates in the Krebs cycle. This guide delineates the scientific rationale and strategic vision for developing novel keto-heptanoic acid derivatives. We will explore promising therapeutic areas, propose innovative molecular designs, and provide actionable, detailed protocols for synthesis and screening. Our core thesis is that by strategically modifying the keto-heptanoic acid scaffold, we can create a new generation of therapeutics with enhanced efficacy, target specificity, and improved pharmacokinetic profiles for diseases rooted in metabolic dysfunction.

Introduction: The Anaplerotic Promise of Odd-Chain Fatty Acids

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is the central hub of cellular energy production. Its intermediates, however, are also continuously siphoned off for biosynthesis in a process called cataplerosis.[1] To maintain metabolic homeostasis, these intermediates must be replenished through anaplerosis.[1][2] In many inherited metabolic diseases, neurological disorders, and even some cancers, impaired anaplerosis leads to a critical energy deficit.[3][4]

This is where the therapeutic potential of heptanoic acid, a seven-carbon MCFA, becomes clear. Unlike even-chain fatty acids which exclusively produce acetyl-CoA, the β-oxidation of heptanoic acid uniquely yields both acetyl-CoA and a three-carbon unit, propionyl-CoA.[5][6] Propionyl-CoA enters the Krebs cycle as succinyl-CoA, directly replenishing the pool of intermediates and boosting the cycle's capacity.[6][7] This "anaplerotic" effect is the primary mechanism behind the FDA-approved drug triheptanoin (Dojolvi™), a triglyceride of heptanoic acid used to treat long-chain fatty acid oxidation disorders (LC-FAODs).[5][8][9]

However, the therapeutic utility of simple heptanoate esters may be just the beginning. By introducing a ketone group onto the heptanoic acid backbone, we create a scaffold—keto-heptanoic acid—with new chemical and metabolic possibilities. The ketone functionality can influence metabolic stability, receptor binding, and cellular uptake. This guide charts a course for the systematic exploration of these derivatives.

Core Thesis: High-Potential Research Areas for Keto-Heptanoic Acid Derivatives

We have identified three primary therapeutic areas where novel keto-heptanoic acid derivatives could provide significant advantages over existing treatments. The rationale is based on targeting diseases with a known or suspected bioenergetic deficit that could be ameliorated by anaplerosis and other metabolic modulations.

Table 1: Proposed Research Areas and Derivative Strategies
Therapeutic AreaUnderlying Rationale & Target PathwayProposed Derivative ClassIntended Advantage
Epilepsy & Neurological Disorders Enhance brain energy metabolism; modulate neurotransmitter synthesis (GABA). Target: Mitochondrial function, glutamate-glutamine cycle.[10]Alpha-Keto Derivatives & Amides: The alpha-keto group can participate in transamination reactions, potentially influencing neurotransmitter pools. Amides may improve blood-brain barrier permeability.Increased seizure threshold; neuroprotection through enhanced mitochondrial biogenesis.[11]
Oncology (Metabolically-Driven Cancers) Exploit the metabolic inflexibility of certain tumors (e.g., Warburg effect). Target: Disrupt tumor-specific metabolic pathways; induce metabolic stress.Beta-Keto Esters & Heterocyclic Conjugates: Beta-keto esters are metabolically versatile.[12] Heterocyclic moieties (e.g., triazoles) can be designed to inhibit specific cancer-related enzymes.Selective tumor cell cytotoxicity; synergy with standard-of-care chemotherapies.
Cardiomyopathy & Heart Failure Provide a readily available, alternative energy source for the energy-starved myocardium. Target: Improve cardiac efficiency and contractile function by boosting Krebs cycle flux.[13]Gamma-Keto Derivatives & Acyl-Glycerols: The position of the ketone can alter oxidation kinetics. Linking to a glycerol backbone can improve bioavailability and tissue uptake.Improved cardiac output and reduced long-term cardiac remodeling.

Strategic Research & Development Workflow

A successful drug discovery campaign requires a logical, phased approach from initial concept to in vivo validation. We propose a workflow that integrates rational design, chemical synthesis, and a cascade of biological assays.

Phase 1: Synthesis and Characterization

The foundational step is the efficient and scalable synthesis of the proposed derivatives. The choice of synthetic route is critical for achieving the desired regio- and stereochemistry.

G cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2 & 3: Screening & Validation start Heptanoic Acid or Ester k1 Oxidation / Functionalization (e.g., NBS, CrO3) start->k1 k2 Keto-Heptanoic Acid Scaffold k1->k2 d1 Esterification k2->d1 d2 Amidation k2->d2 d3 Heterocycle Formation (e.g., Click Chemistry) k2->d3 lib Derivative Library d1->lib d2->lib d3->lib s1 In Vitro Primary Screen (Enzyme / Cell Viability Assays) lib->s1 s2 Secondary Screen (Seahorse Metabolic Analysis) s1->s2 s3 Hit Validation (Mechanism of Action Studies) s2->s3 s4 In Vivo Model Testing (Disease-Specific Models) s3->s4 G cluster_cell Cellular Metabolism cluster_krebs Krebs Cycle compound Keto-Heptanoate Derivative beta_ox β-Oxidation compound->beta_ox ac_coa Acetyl-CoA beta_ox->ac_coa prop_coa Propionyl-CoA beta_ox->prop_coa citrate Citrate akg α-Ketoglutarate succ_coa Succinyl-CoA oaa Oxaloacetate atp Increased ATP Production oaa->atp Drives ETC prop_coa->succ_coa Anaplerosis

Sources

Protocols & Analytical Methods

Method

An In-Depth Technical Guide to the Synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, procedural nuances, and critical parameters for the successful and efficient production of this valuable keto acid intermediate.

Introduction

7-(4-Methoxyphenyl)-7-oxoheptanoic acid is a bifunctional molecule incorporating a para-substituted aromatic ketone and a terminal carboxylic acid. This structural motif makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The primary and most efficient route to this compound is through the Friedel-Crafts acylation of anisole with a derivative of pimelic acid. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1][2]

This protocol will detail the synthesis using pimelic anhydride as the acylating agent and aluminum chloride as the Lewis acid catalyst. The causality behind each step, from reagent selection to purification, will be explained to ensure a thorough understanding of the process.

Physicochemical Properties

A summary of the key physicochemical properties of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid is presented below.

PropertyValue
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol
Boiling Point 444.2 °C at 760 mmHg
Density 1.127 g/cm³
CAS Number 21244-11-1

Synthetic Pathway Overview

The synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid is achieved via a Friedel-Crafts acylation reaction. This involves the reaction of anisole with pimelic anhydride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the pimelic anhydride, leading to the formation of a highly electrophilic acylium ion intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion. The methoxy group (-OCH₃) on the anisole ring is an ortho-, para-directing activator. Due to steric hindrance at the ortho position, the substitution occurs predominantly at the para position.

  • Deprotonation and Catalyst Regeneration: The resulting arenium ion intermediate is deprotonated, restoring the aromaticity of the ring and forming the ketone product. The AlCl₃ catalyst is regenerated in the process, although it remains complexed to the newly formed ketone.

  • Workup: An aqueous workup is necessary to decompose the aluminum chloride-ketone complex and isolate the final product.

The overall transformation is depicted in the workflow diagram below.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reagents Anisole Pimelic Anhydride Anhydrous AlCl₃ Nitrobenzene (Solvent) Mixing Combine Reagents Under Inert Atmosphere Reagents->Mixing Stirring Stir at Controlled Temperature Mixing->Stirring Initiate Reaction Monitoring Monitor Progress (e.g., TLC) Stirring->Monitoring Quenching Quench with Ice and HCl Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry and Concentrate Washing->Drying Purify Recrystallization or Column Chromatography Drying->Purify Characterization Characterize Product (NMR, IR, MS) Purify->Characterization

Caption: Experimental workflow for the synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid.

Detailed Experimental Protocol

This protocol is based on established principles of Friedel-Crafts acylation, with specific conditions adapted from the synthesis of a close structural analog, 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester.[3]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Anisole108.1410.8 g (10.9 mL)0.10Reagent grade, freshly distilled
Pimelic Anhydride142.1514.2 g0.10Prepared from pimelic acid
Anhydrous AlCl₃133.3429.3 g0.22Ensure it is a fine, lump-free powder
Nitrobenzene123.11100 mL-Anhydrous, as solvent
Dichloromethane84.93As needed-For extraction
Hydrochloric Acid36.46As needed-5 M aqueous solution
Saturated NaCl (aq)-As needed-For washing
Anhydrous MgSO₄120.37As needed-For drying
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (CaCl₂)

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

1. Reaction Setup:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (29.3 g, 0.22 mol).

  • Add anhydrous nitrobenzene (50 mL) to the flask and cool the resulting suspension in an ice bath with stirring.

  • In a separate beaker, dissolve pimelic anhydride (14.2 g, 0.10 mol) in anhydrous nitrobenzene (50 mL).

  • Transfer the pimelic anhydride solution to the dropping funnel.

Causality: The use of anhydrous conditions and a drying tube is critical as aluminum chloride reacts vigorously with water, which would deactivate the catalyst. Nitrobenzene is used as a solvent because it is relatively inert to Friedel-Crafts conditions and can dissolve the reactants and the aluminum chloride complex. A stoichiometric excess of AlCl₃ is necessary because it will complex with both the anhydride and the resulting ketone product.[4]

2. Acylation Reaction:

  • Slowly add the pimelic anhydride solution from the dropping funnel to the stirred suspension of aluminum chloride in nitrobenzene over 30 minutes, maintaining the temperature of the reaction mixture below 10 °C.

  • After the addition is complete, add anisole (10.8 g, 0.10 mol) dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.

  • Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Causality: The slow, controlled addition of reactants at a low temperature is essential to manage the exothermic nature of the reaction and prevent unwanted side reactions.[5] Stirring for an extended period at room temperature allows the reaction to proceed to completion.

3. Workup and Isolation:

  • After the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) in a large beaker with vigorous stirring. This should be done in a fume hood as HCl gas may be evolved.

  • The resulting mixture should separate into two layers. Transfer the mixture to a 500 mL separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers (the initial nitrobenzene layer and the dichloromethane extracts) and wash sequentially with 5 M HCl (2 x 50 mL), water (2 x 50 mL), and saturated aqueous sodium chloride (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to remove the dichloromethane.

  • The remaining nitrobenzene can be removed by steam distillation or vacuum distillation.

Causality: The acidic workup is crucial to decompose the aluminum chloride-ketone complex, liberating the product. Extraction with an organic solvent separates the product from the aqueous layer. The washing steps remove any remaining acid and inorganic salts.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexanes.

  • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • The final product should be a white to off-white solid.

Causality: Recrystallization or column chromatography is necessary to remove any unreacted starting materials, byproducts, and residual solvent to obtain the pure 7-(4-Methoxyphenyl)-7-oxoheptanoic acid.

Expected Yield

The expected yield for this type of reaction is typically in the range of 60-80%.

Characterization

The identity and purity of the synthesized 7-(4-Methoxyphenyl)-7-oxoheptanoic acid should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (two doublets in the aromatic region), the methoxy group (a singlet around 3.8 ppm), and the aliphatic chain protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the ketone carbonyl, the carboxylic acid carbonyl, the aromatic carbons, the methoxy carbon, and the aliphatic carbons.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the ketone C=O stretch (around 1670 cm⁻¹), the carboxylic acid C=O stretch (around 1710 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product (250.29 g/mol ).

  • Melting Point: A sharp melting point range will indicate the purity of the compound.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid inhalation of dust.

  • Nitrobenzene is toxic and readily absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrochloric acid is corrosive. Handle with care.

  • The reaction is exothermic; proper temperature control is essential.

Conclusion

The Friedel-Crafts acylation of anisole with pimelic anhydride provides a reliable and efficient method for the synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid. By carefully controlling the reaction conditions and following the detailed protocol outlined in this guide, researchers can consistently obtain this valuable chemical intermediate in good yield and high purity. The principles and techniques described herein are fundamental to organic synthesis and can be adapted for the preparation of a wide range of related compounds.

References

  • Weiss, R. Organic Syntheses, Coll. Vol. 2, p.61 (1943); Vol. 13, p.12 (1933).
  • Makihara, M.; Komura, K. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry2017 , 7, 185–192. [Link]

  • PrepChem. Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. [Link]

  • Mu, Y.; Wang, G.; Li, H.; Cui, Y. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry2020 , 8. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • Tran, P. H.; Nguyen-Nguyen, P.-T.; Nguyen, M.-T. T.; Le, N.; Nguyen, H. T.; Luong, T. D. V.; Nguyen, V. K. T. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega2022 , 7 (51), 48261–48270. [Link]

  • Google Patents. Synthetic method of 7-chloro-2-oxoheptanoic acid. CN1587248A.
  • Google Patents. Process for the manufacture of pimelic acid. US2826609A.
  • Chemistry Stack Exchange. Friedel-Crafts reaction of anisole? [Link]

Sources

Application

Laboratory scale synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid

Application Note & Protocol Laboratory-Scale Synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid via Friedel-Crafts Acylation Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Laboratory-Scale Synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid via Friedel-Crafts Acylation

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 7-(4-methoxyphenyl)-7-oxoheptanoic acid. The selected synthetic route is the Friedel-Crafts acylation of anisole with pimelic anhydride, a robust and well-established method for forming aryl ketones. This application note details the underlying chemical principles, provides a step-by-step experimental protocol, and outlines methods for purification and characterization of the final product. The content is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.

Introduction and Synthetic Strategy

7-(4-Methoxyphenyl)-7-oxoheptanoic acid is a valuable bifunctional molecule, incorporating both a keto and a carboxylic acid moiety. This structure makes it a versatile building block for the synthesis of more complex molecular architectures, particularly in medicinal chemistry and materials science.

The most direct and efficient method for the synthesis of this target molecule is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring.[1][2] In this specific application, the electron-rich aromatic ring of anisole (methoxybenzene) acts as a nucleophile, attacking an acylium ion electrophile generated in situ from pimelic anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4]

The methoxy group (-OCH₃) of anisole is a strong activating group and an ortho, para-director. Due to steric hindrance at the ortho position, the acylation reaction predominantly yields the para-substituted product, which is the desired isomer. A key consideration in Friedel-Crafts acylation is the amount of Lewis acid used. Unlike a truly catalytic process, a stoichiometric amount or more of AlCl₃ is required because the catalyst forms a stable complex with the carbonyl group of the ketone product, rendering it inactive.[1][5] This complex is subsequently hydrolyzed during the aqueous workup to release the final product.

Reaction Mechanism and Rationale

The synthesis proceeds via a well-understood three-step mechanism:

  • Generation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of pimelic anhydride. This polarization facilitates the cleavage of the acyl-oxygen bond, generating a highly reactive and resonance-stabilized acylium ion. This ion is the key electrophile in the reaction.[2]

  • Nucleophilic Attack (Electrophilic Aromatic Substitution): The π-electron system of the anisole ring attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[3][6]

  • Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and yields the aluminum chloride complex of the final product.[1]

Mechanism Diagram

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Generation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Pimelic_Anhydride Pimelic Anhydride Acylium_Complex Activated Complex Pimelic_Anhydride->Acylium_Complex + AlCl₃ AlCl3_1 AlCl₃ Acylium_Ion Acylium Ion Electrophile Acylium_Complex->Acylium_Ion Anisole Anisole Arenium_Ion Arenium Ion (σ-complex) Anisole->Arenium_Ion + Acylium Ion AlCl4 AlCl₄⁻ Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex + AlCl₄⁻ - AlCl₃ - HCl Workup Aqueous Workup (H₃O⁺) Product_Complex->Workup Final_Product 7-(4-Methoxyphenyl)- 7-oxoheptanoic acid Workup->Final_Product

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding several grams of the target product.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMolesNotes
Anhydrous Aluminum Chloride (AlCl₃)133.3416.0 g0.120Corrosive, reacts violently with water.
Anisole108.145.41 g (5.5 mL)0.050Moisture sensitive.
Pimelic Anhydride142.157.11 g0.050
Dichloromethane (DCM), anhydrous84.93100 mL-Solvent. Use anhydrous grade.
Hydrochloric Acid (HCl), concentrated36.46~20 mL-For workup.
Deionized Water18.02~500 mL-
Saturated Sodium Bicarbonate (NaHCO₃)84.01~50 mL-For washing.
Saturated Sodium Chloride (Brine)58.44~50 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent.
Ice-As needed-For cooling.
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • 100 mL addition funnel

  • Thermometer or temperature probe

  • Ice bath

  • 500 mL separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)

Reaction Procedure
  • Setup: Assemble the three-neck flask with the magnetic stir bar, addition funnel, and condenser. Ensure all glassware is dry. Place the apparatus in an ice bath on the magnetic stirrer.

  • Reagent Charging: In a fume hood, carefully add anhydrous aluminum chloride (16.0 g) to the reaction flask, followed by 50 mL of anhydrous dichloromethane (DCM). Begin stirring to form a suspension.

  • Preparation of Acylating Solution: In a separate beaker, dissolve pimelic anhydride (7.11 g) and anisole (5.5 mL) in 50 mL of anhydrous DCM.

  • Addition: Transfer the anisole/pimelic anhydride solution to the addition funnel. Add this solution dropwise to the stirring AlCl₃ suspension over approximately 30-45 minutes. Maintain the internal reaction temperature below 10°C during the addition. The reaction is exothermic.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction mixture will typically darken to a reddish-brown color.

  • Workup - Quenching: Prepare a large beaker with approximately 200 g of crushed ice and 20 mL of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl mixture. This will decompose the aluminum chloride complex and should be done in a fume hood as HCl gas will be evolved.

  • Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Rinse the reaction flask with a small amount of DCM and add it to the funnel. Shake the funnel, venting frequently. Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.

  • Washing: Extract the aqueous layer again with 25 mL of DCM. Combine the organic layers. Wash the combined organic extracts sequentially with 100 mL of deionized water, 50 mL of saturated NaHCO₃ solution (to remove the carboxylic acid into the aqueous layer), and finally 50 mL of brine.

  • Acidification and Isolation: Collect the NaHCO₃ wash. Cool this aqueous basic layer in an ice bath and acidify it by slowly adding concentrated HCl until the pH is ~1-2 (test with pH paper). A white precipitate of the product should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely, preferably in a vacuum oven at low heat (~40-50°C).

Purification

The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture.

  • Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Experimental Workflow Diagram

Workflow Start Charge AlCl₃ & DCM Cool to 0-10°C Add Dropwise Addition of Anisole/Pimelic Anhydride in DCM Start->Add React Stir at Room Temp (2-3 hours) Add->React Quench Pour into Ice/HCl React->Quench Extract Separate Layers Extract with DCM Quench->Extract Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Acidify Acidify NaHCO₃ Layer with HCl Precipitate Product Wash->Acidify Filter Vacuum Filtration Acidify->Filter Purify Recrystallize from Ethanol/Water Filter->Purify End Dry Purified Product Purify->End

Caption: Experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized 7-(4-methoxyphenyl)-7-oxoheptanoic acid should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol [8][9]
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ ~7.95 (d, 2H, Ar-H), ~6.95 (d, 2H, Ar-H), 3.88 (s, 3H, -OCH₃), 2.95 (t, 2H, -CH₂-C=O), 2.40 (t, 2H, -CH₂-COOH), 1.70-1.80 (m, 4H, aliphatic), 1.40-1.50 (m, 2H, aliphatic)
IR (KBr, cm⁻¹) ~3300-2500 (broad, O-H of COOH), ~1705 (C=O of COOH), ~1675 (C=O of ketone), ~1600, 1510 (C=C of aromatic), ~1260 (C-O stretch of ether)
Mass Spec (ESI-) m/z 249.1 [M-H]⁻

Safety and Handling

  • Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. Reacts violently with water, releasing heat and HCl gas. Handle only in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM must be conducted in a well-ventilated fume hood.

  • Concentrated HCl: Corrosive and causes severe burns. Handle with extreme care.

  • General Precautions: The Friedel-Crafts reaction can be highly exothermic. Proper temperature control during the addition of reagents is critical to prevent the reaction from running away. Always perform the reaction and workup in a fume hood.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Academia.edu. Friedel-Crafts Acylation of Anisole. [Link]

  • PrepChem.com. Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. [Link]

  • Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. [Link]

  • Allen. Explain following Friedel-Crafts acetylation of anisole. [Link]

  • ChemSrc. 7-Methoxy-7-oxoheptanoic acid. [Link]

  • YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Chemistry Stack Exchange. Friedel-Crafts reaction of anisole? [Link]

Sources

Method

Application Note: Interpreting the 1H NMR Spectrum of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For researc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This application note provides a detailed guide to the interpretation of the ¹H NMR spectrum of 7-(4-methoxyphenyl)-7-oxoheptanoic acid, a molecule featuring a combination of aromatic and aliphatic moieties. Understanding the nuances of its spectrum is crucial for confirming its identity and purity. This guide will delve into the theoretical principles, practical protocols, and detailed spectral analysis of this compound.

Core Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is based on the interaction of the magnetic moments of hydrogen nuclei (protons) with an external magnetic field.[3] The key information derived from a ¹H NMR spectrum includes:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the chemical environment of the protons. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[1][4][5][6]

  • Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.[1][7][8]

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by spin-spin coupling with neighboring, non-equivalent protons. The n+1 rule is a common guide, where n is the number of adjacent, non-equivalent protons.[3][8]

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship between coupled protons.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the 7-(4-methoxyphenyl)-7-oxoheptanoic acid. Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic compounds. If the compound has limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can slightly influence chemical shifts.[3][9]

  • Sample Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm and serves as a reference point.[5]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Shimming: Place the NMR tube in the spectrometer. The instrument's magnetic field must be shimmed to achieve homogeneity, resulting in sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) will provide better signal dispersion and resolution.

    • Pulse Sequence: A standard one-pulse sequence is typically sufficient for a ¹H NMR spectrum.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses, ensuring accurate integration.

  • Data Processing:

    • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.

    • Referencing: The spectrum is referenced to the TMS signal at 0 ppm.

    • Integration: The integral curves are calibrated to represent the relative number of protons for each signal.

Structural Analysis and ¹H NMR Interpretation of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid

The structure of 7-(4-methoxyphenyl)-7-oxoheptanoic acid contains several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum.

Molecular Structure:

Caption: Molecular structure of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid with proton labels.

Predicted ¹H NMR Spectral Data
Proton LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
a Aromatic (ortho to -OCH₃)~6.9Doublet2H
b Aromatic (meta to -OCH₃)~7.9Doublet2H
c Methoxyphenyl (-OCH₃)~3.8Singlet3H
d Methylene (α to ketone)~2.9Triplet2H
e, f, g Methylene (aliphatic chain)~1.6 - 1.8Multiplets6H
h Methylene (α to COOH)~2.3Triplet2H
i Carboxylic acid (-COOH)>10 (often broad)Singlet1H
Detailed Spectral Interpretation
  • Aromatic Protons (a & b): The aromatic ring exhibits a typical AA'BB' system due to the para-substitution. The protons labeled (a) , which are ortho to the electron-donating methoxy group, are shielded and will appear upfield around 6.9 ppm . The protons labeled (b) , which are ortho to the electron-withdrawing carbonyl group, are deshielded and will appear downfield around 7.9 ppm . Both signals will appear as doublets due to coupling with their adjacent aromatic protons.

  • Methoxyphenyl Protons (c): The three protons of the methoxy group (c) are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet at approximately 3.8 ppm .[4]

  • Aliphatic Chain Protons (d, e, f, g, h):

    • The methylene protons (d) , being alpha to the ketone's carbonyl group, are deshielded and will resonate around 2.9 ppm . They are coupled to the adjacent methylene group (e) and will therefore appear as a triplet.

    • The protons of the methylene groups (e), (f), and (g) are in a similar chemical environment, away from the direct influence of the electron-withdrawing groups. They will likely overlap and appear as a complex multiplet in the region of 1.6-1.8 ppm .

    • The methylene protons (h) , alpha to the carboxylic acid's carbonyl group, will be deshielded and appear around 2.3 ppm .[9][10] They are coupled to the adjacent methylene group (g) and will appear as a triplet.

  • Carboxylic Acid Proton (i): The acidic proton of the carboxylic acid group (i) is highly deshielded and will appear as a broad singlet at a chemical shift greater than 10 ppm .[10] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, which is a definitive test for an acidic proton.[10]

Workflow for Spectral Interpretation

NMR_Interpretation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Prep1 Dissolve in Deuterated Solvent Prep2 Add TMS (Internal Standard) Prep1->Prep2 Acq1 Tune & Shim Spectrometer Prep2->Acq1 Acq2 Set Acquisition Parameters Acq1->Acq2 Acq3 Acquire FID Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference to TMS Proc2->Proc3 Proc4 Integrate Peaks Proc3->Proc4 Interp1 Analyze Chemical Shifts Proc4->Interp1 Interp2 Analyze Integration Values Interp1->Interp2 Interp3 Analyze Splitting Patterns Interp2->Interp3 Interp4 Assign Peaks to Protons Interp3->Interp4 Final Final Interp4->Final Final Structure Confirmation

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid

Abstract This application note provides a detailed guide to understanding and predicting the mass spectrometric fragmentation pattern of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid. In the absence of a published spectrum for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to understanding and predicting the mass spectrometric fragmentation pattern of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid. In the absence of a published spectrum for this specific molecule, this guide synthesizes foundational principles of mass spectrometry and data from structurally analogous compounds to construct a theoretical fragmentation pathway. We detail key fragmentation mechanisms, including alpha-cleavage and the McLafferty rearrangement, and provide a comprehensive protocol for analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation of novel small molecules.

Introduction and Scientific Context

7-(4-Methoxyphenyl)-7-oxoheptanoic acid is a molecule of interest that incorporates three key chemical features: an aromatic ketone, a methoxy-substituted phenyl group, and a terminal carboxylic acid connected by a six-carbon alkyl chain. Understanding its behavior under mass spectrometric analysis is crucial for its identification in complex matrices, metabolite studies, and quality control. Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] During this process, energetically unstable molecular ions often break apart into smaller, characteristic fragment ions.[2][3] The resulting fragmentation pattern serves as a molecular fingerprint, providing invaluable structural information.[1]

This guide focuses on predicting the fragmentation of the target molecule by applying well-established chemical principles. The primary fragmentation reactions anticipated for this structure are alpha (α)-cleavage, common in carbonyl compounds, and the McLafferty rearrangement, a signature reaction for ketones, aldehydes, and carboxylic acids possessing a gamma-hydrogen.[4][5][6][7]

Molecular Structure & Predicted Fragmentation Hotspots

The structure of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid presents several bonds that are susceptible to cleavage upon ionization. The primary sites for fragmentation are located around the carbonyl group and the carboxylic acid moiety due to the presence of heteroatoms and the potential for charge stabilization.

Molecular Structure:

  • Formula: C₁₄H₁₈O₄

  • Molecular Weight: 250.29 g/mol

  • Key Features:

    • Aromatic Ketone: The 4-methoxyphenyl group attached to the carbonyl.

    • Alkyl Chain: A six-carbon linker.

    • Carboxylic Acid: The terminal -COOH group.

The most probable fragmentation pathways are initiated at or near the radical cation formed during ionization.[8] For this molecule, this includes the carbonyl oxygen, the carboxylic acid group, and the aromatic ring.

Experimental Protocol: ESI-MS/MS Analysis

Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing moderately polar molecules like carboxylic acids, as it typically produces intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal in-source fragmentation.[9][10][11] Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these selected precursor ions.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometer Settings (ESI-MS/MS)
  • Ionization Mode: ESI Positive and Negative.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Cone Gas Flow: ~50 L/hr.

  • Desolvation Gas Flow: ~600-800 L/hr.

  • MS Scan Range: m/z 50-300.

  • MS/MS Analysis:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 251.1) or [M-H]⁻ ion (m/z 249.1).

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV to observe the full range of fragment ions.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Prepare Stock (1 mg/mL in MeOH) p2 Dilute to Working Conc. (1-10 µg/mL) p1->p2 p3 Filter Sample (0.22 µm) p2->p3 a1 Inject into LC-MS p3->a1 Ready for Analysis a2 Full Scan MS (Identify [M+H]⁺ or [M-H]⁻) a1->a2 a3 Tandem MS (MS/MS) (Isolate & Fragment Precursor) a2->a3 a4 Detect Fragment Ions a3->a4 d1 Analyze Spectrum a4->d1 Acquired Data d2 Propose Fragmentation Pathways d1->d2 d3 Structure Confirmation d2->d3 G cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_cooh Carboxylic Acid Loss M [M+H]⁺ m/z 251.1 F1 4-Methoxybenzoyl Cation m/z 135.1 M->F1 Cleavage 'B' F2 Enol Radical Cation m/z 194.1 M->F2 γ-H Transfer F3 [M+H - H₂O]⁺ m/z 233.1 M->F3 - H₂O F4 [M+H - COOH]⁺ m/z 206.1 M->F4 - HCOOH N1 Loss of C₆H₁₂O₂ (Neutral) N2 Loss of C₄H₈ (Butene)

Caption: Predicted major fragmentation pathways in positive ion ESI-MS/MS.

Summary of Predicted Fragment Ions
Predicted m/zProposed Ion Structure / OriginFragmentation TypeIonization Mode
251.1[M+H]⁺Precursor IonPositive
249.1[M-H]⁻Precursor IonNegative
233.1[M+H - H₂O]⁺Loss of WaterPositive
194.1Enol Radical CationMcLafferty RearrangementPositive
135.14-Methoxybenzoyl Cationα-CleavagePositive
107.1Fragment from 4-Methoxybenzoyl (Loss of CO)Secondary FragmentationPositive
77.1Phenyl Cation (Loss of Methoxy)Secondary FragmentationPositive

Mechanistic Insights:

  • The m/z 135.1 ion is expected to be the base peak in the positive mode spectrum. This is because α-cleavage of aromatic ketones preferentially cleaves the alkyl substituent to form the highly stable aromatic acylium ion. [12]* The m/z 194.1 ion results from the McLafferty rearrangement. A hydrogen from the gamma-carbon of the heptanoic acid chain is transferred to the carbonyl oxygen, followed by cleavage of the α-β bond, leading to the expulsion of a neutral butene molecule (C₄H₈). [13][14]* Loss of water from the protonated molecule (m/z 233.1) is a common fragmentation for carboxylic acids. [15]

Data Interpretation and Conclusion

The interpretation of the resulting mass spectrum should proceed by identifying the precursor ion and then matching the observed fragment ions to the predicted m/z values in the table above. The relative abundance of the fragments provides further structural confirmation. For instance, the high intensity of the m/z 135.1 peak strongly supports the presence of the 4-methoxybenzoyl moiety. The presence of a peak at m/z 194.1 is diagnostic for a carbonyl compound with an alkyl chain of at least three carbons, confirming the McLafferty rearrangement. [6][16] By combining these predicted fragmentation patterns with high-resolution mass spectrometry (HRMS) data to confirm elemental compositions, a confident structural elucidation of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid can be achieved. This application note provides a robust framework for the analysis of this molecule and serves as a template for predicting the fragmentation of other novel compounds with similar structural motifs.

References

  • Chemistry Learner. McLafferty Rearrangement: Definition, Examples and Mechanism . Chemistry Learner. [Link]

  • JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation . Journal of Visualized Experiments. [Link]

  • Wikipedia. McLafferty rearrangement . Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps. McLafferty Rearrangement . Chemistry Steps. [Link]

  • The Journal of Organic Chemistry. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry . ACS Publications. [Link]

  • Fiveable. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) . Fiveable. [Link]

  • Fiveable. α-cleavage Definition . Fiveable. [Link]

  • Dummies.com. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry . Dummies.com. [Link]

  • Chemistry Steps. Alpha (α) Cleavage . Chemistry Steps. [Link]

  • Whitman College. GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones . Whitman College People. [Link]

  • Unacademy. Rearrangement in Mass Spectrometry . Unacademy. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups . Chemistry LibreTexts. [Link]

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation . Journal of Visualized Experiments. [Link]

  • PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry . National Library of Medicine. [Link]

  • ResearchGate. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF . ResearchGate. [Link]

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  • YouTube. predicting likely fragments in a mass spectrum . ChemHelp ASAP. [Link]

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  • Wikipedia. Fragmentation (mass spectrometry) . Wikipedia, The Free Encyclopedia. [Link]

  • PubMed. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization . National Library of Medicine. [Link]

  • Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra . Whitman College People. [Link]

  • Chemguide. mass spectra - fragmentation patterns . Chemguide. [Link]

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Method

Application Notes and Protocols for the Purification of 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid by Recrystallization

Abstract This comprehensive guide provides a detailed protocol for the purification of 7-(4-methoxyphenyl)-7-oxoheptanoic acid via recrystallization. Designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 7-(4-methoxyphenyl)-7-oxoheptanoic acid via recrystallization. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles of recrystallization, outlines a systematic approach to solvent selection, and provides a step-by-step procedure for obtaining a high-purity solid product. The causality behind each experimental choice is explained to ensure a thorough understanding of the purification process.

Introduction: The Rationale for Purification

7-(4-Methoxyphenyl)-7-oxoheptanoic acid is a chemical intermediate whose purity is paramount for the successful synthesis of downstream target molecules, particularly in the pharmaceutical industry. Impurities, which can originate from starting materials, byproducts, or side reactions during synthesis, can adversely affect reaction yields, introduce contaminants into the final product, and interfere with biological assays. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1] This method is predicated on the principle that most solids are more soluble in a hot solvent than in a cold one.[2] By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out of the solution in a purer form, leaving the impurities dissolved in the mother liquor.[2][3]

Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of 7-(4-methoxyphenyl)-7-oxoheptanoic acid is critical for developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₄ChemicalBook[4]
Molecular Weight 250.29 g/mol ChemicalBook[4]
Boiling Point 444.235°C at 760 mmHgEchemi[5]
Structure Aromatic ketone with a terminal carboxylic acid-
Polarity Moderately polar due to the carboxylic acid and ketone functional groupsInferred

The presence of both a carboxylic acid and an aromatic ketone functional group suggests that the molecule has a moderate degree of polarity. This insight is crucial for the initial selection of potential recrystallization solvents.

The Cornerstone of Recrystallization: Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures. [6]

  • Low solvency for the target compound at room temperature or below. [6]

  • High solvency for impurities at all temperatures, or very low solvency so they can be filtered off hot.

  • A boiling point that is high enough to facilitate dissolution but low enough for easy removal from the purified crystals. [7]

  • Chemical inertness towards the compound being purified. [6]

Potential Impurities from Synthesis

The synthesis of 7-(4-methoxyphenyl)-7-oxoheptanoic acid likely involves a Friedel-Crafts acylation of anisole with a derivative of heptanedioic acid.[8][9] Potential impurities from this reaction could include:

  • Unreacted starting materials: Anisole and the heptanedioic acid derivative.

  • Polysubstituted products: Di-acylated anisole.[4]

  • Byproducts from side reactions.

  • Residual catalyst: Typically a Lewis acid like aluminum chloride.[8]

Experimental Determination of the Optimal Solvent

Due to the lack of specific solubility data in the literature, a systematic experimental approach is necessary to identify the best solvent or solvent system.

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of the crude 7-(4-methoxyphenyl)-7-oxoheptanoic acid into several small test tubes.

  • To each test tube, add a different solvent from the candidate list (see Table 2) dropwise at room temperature, vortexing after each addition. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by the formation of a good yield of crystals upon cooling.

Solvent CandidatePolarityRationale
WaterHighCarboxylic acids can have some solubility in hot water.[10]
EthanolMedium-HighOften a good solvent for moderately polar organic compounds.[11]
MethanolMedium-HighSimilar to ethanol, good for many organic solids.[11]
Ethyl AcetateMediumA common solvent for recrystallizing a wide range of organic compounds.
AcetoneMediumGood solvent for many organic compounds, but its low boiling point can be a challenge.[7]
TolueneLowMay be suitable if the compound is less polar than anticipated.
Heptane/HexaneVery LowLikely to be a poor solvent, but could be used as an anti-solvent in a mixed solvent system.
Ethanol/WaterVariableA mixed solvent system can fine-tune the polarity to achieve optimal solubility characteristics.
Toluene/EthanolVariableAnother potential mixed solvent system to modulate polarity.

Detailed Recrystallization Protocol

This protocol assumes that a suitable solvent (or solvent system) has been identified through the screening process described above.

Materials and Equipment
  • Crude 7-(4-methoxyphenyl)-7-oxoheptanoic acid

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum source

Step-by-Step Procedure
  • Dissolution:

    • Place the crude 7-(4-methoxyphenyl)-7-oxoheptanoic acid in an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of the chosen solvent to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[2]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, residual catalyst), a hot gravity filtration should be performed.

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent to create a seal.

    • Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Continue to draw air through the crystals for several minutes to aid in drying.

  • Drying:

    • Carefully remove the filter paper with the purified crystals from the funnel.

    • Place the crystals on a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A pure compound will have a sharp melting point over a narrow range.

    • Calculate the percent recovery: (mass of pure product / mass of crude product) x 100%.

Visualizing the Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Solid in Flask B Add Minimum Hot Solvent A->B Heat & Stir C Hot Gravity Filtration (if needed) B->C Dissolved Solid D Slow Cooling to RT C->D E Ice Bath Cooling D->E Crystal Formation F Vacuum Filtration E->F Crystal Slurry G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: Workflow for the recrystallization of 7-(4-methoxyphenyl)-7-oxoheptanoic acid.

Troubleshooting Common Issues

IssuePotential CauseSolution
No crystals form upon cooling Too much solvent was added.Boil off some of the solvent to concentrate the solution and allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of the pure compound.
Oiling out The melting point of the compound is lower than the boiling point of the solvent.Add more solvent to lower the saturation temperature. Try a lower-boiling point solvent.
Low recovery The compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath. Use a different solvent with lower solubility at cold temperatures.
Premature crystallization during hot filtration.Ensure the receiving flask and funnel are adequately preheated. Work quickly during the filtration step.
Colored product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb the desired product.

Conclusion

Recrystallization is a robust and effective method for the purification of 7-(4-methoxyphenyl)-7-oxoheptanoic acid. By following a systematic approach to solvent selection and adhering to the detailed protocol provided, researchers can obtain a high-purity product suitable for demanding applications in research and development. The key to a successful recrystallization lies in the careful selection of the solvent and the controlled cooling of the saturated solution to promote the formation of pure crystals.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Preparation of Ketones from Acyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

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Application

Application Note &amp; Protocol: Clemmensen Reduction for the Synthesis of 7-(4-Methoxyphenyl)heptanoic Acid

Abstract: This document provides a detailed guide for the deoxygenation of the ketone in 7-(4-Methoxyphenyl)-7-oxoheptanoic acid to its corresponding alkane, 7-(4-Methoxyphenyl)heptanoic acid, via the Clemmensen reductio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the deoxygenation of the ketone in 7-(4-Methoxyphenyl)-7-oxoheptanoic acid to its corresponding alkane, 7-(4-Methoxyphenyl)heptanoic acid, via the Clemmensen reduction. This protocol is tailored for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, address critical safety considerations, and discuss alternative methodologies.

Introduction and Rationale

The reduction of a carbonyl group to a methylene group is a fundamental transformation in organic synthesis. This is particularly crucial in multi-step syntheses where a carbonyl group, often introduced via Friedel-Crafts acylation, is no longer required in the final molecular architecture.[1][2] The Clemmensen reduction, first reported by Erik Christian Clemmensen in 1913, offers a robust and classic method for this conversion using zinc amalgam and concentrated hydrochloric acid.[1][2]

This reaction is especially effective for reducing aryl-alkyl ketones that are stable in strongly acidic conditions.[2][3] Our target molecule, 7-(4-Methoxyphenyl)-7-oxoheptanoic acid, possesses an aryl ketone and a terminal carboxylic acid. A key advantage of the Clemmensen reduction is its chemoselectivity; it efficiently reduces the ketone while leaving the carboxylic acid group intact, a feature not shared by many hydride-based reducing agents.[4][5] This protocol will guide the user through the safe and effective synthesis of 7-(4-Methoxyphenyl)heptanoic acid.

Mechanism of Action

While the Clemmensen reduction has been used for over a century, its precise mechanism remains a subject of discussion due to the heterogeneous nature of the reaction.[3][6] However, it is widely accepted that the reaction occurs on the surface of the zinc.[2][7] The process is not believed to proceed through an alcohol intermediate, as subjecting corresponding alcohols to Clemmensen conditions rarely yields the alkane product.[2][3]

The prevailing theories suggest the involvement of organozinc intermediates or zinc carbenoids.[2][3] The general proposed pathway is as follows:

  • Protonation: The carbonyl oxygen is protonated by the strong hydrochloric acid, which activates the carbonyl carbon, making it more electrophilic.[8]

  • Electron Transfer: The activated carbon undergoes a series of single-electron transfers from the zinc surface.

  • Intermediate Formation: This process leads to the formation of zinc-bound intermediates on the metal surface.

  • Protonolysis & Deoxygenation: Subsequent protonation and elimination of water, coupled with further reduction, ultimately replace the carbonyl oxygen with two hydrogen atoms.

The role of mercury in the zinc amalgam is to provide a fresh, highly active zinc surface by preventing the formation of a passivating oxide layer.[6][9]

Experimental Protocol

This protocol is divided into two main stages: the preparation of the activated zinc amalgam and the reduction reaction itself.

Materials and Reagents
ReagentM.W.MolesEquivalentsAmount
7-(4-Methoxyphenyl)-7-oxoheptanoic acid250.29 g/mol 0.041.010.0 g
Zinc Dust65.38 g/mol 0.6115.340.0 g
Mercuric Chloride (HgCl₂)271.52 g/mol 0.0150.374.0 g
Concentrated HCl (~37%)36.46 g/mol --100 mL
Water (Deionized)18.02 g/mol --75 mL
Toluene92.14 g/mol --50 mL
Ethyl Acetate (for extraction)88.11 g/mol --~300 mL
Saturated NaCl Solution (Brine)---~100 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37 g/mol --As needed

CRITICAL SAFETY WARNING: This procedure involves mercuric chloride and mercury amalgam , which are highly toxic. Handle these materials exclusively within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Ensure a mercury spill kit is accessible. All mercury-containing waste must be disposed of according to institutional hazardous waste protocols.[10][11][12] Concentrated hydrochloric acid is extremely corrosive and must be handled with care.

Part A: Preparation of Zinc Amalgam (Zn(Hg))
  • Place 40 g of zinc dust into a 500 mL round-bottom flask or beaker.

  • In the fume hood, prepare a solution of 4.0 g of mercuric chloride in 50 mL of deionized water.

  • Add the mercuric chloride solution to the zinc dust and swirl the mixture gently for 5-10 minutes. You may observe a slight warming and the formation of a gray solid.

  • Carefully decant the aqueous supernatant (this now contains mercury salts and must be disposed of as hazardous waste).

  • Wash the solid zinc amalgam twice with 50 mL portions of deionized water, decanting the water each time into the appropriate hazardous waste container. The resulting amalgam should have a silvery, free-flowing appearance.

Part B: Reduction of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid
  • To the flask containing the freshly prepared zinc amalgam, add 10.0 g (0.04 mol) of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid.

  • Add 40 mL of deionized water and 50 mL of toluene. The toluene acts as a co-solvent to aid in the solubility of the organic starting material.

  • Equip the flask with a reflux condenser. Ensure the setup is secure within the fume hood.

  • Through the top of the condenser, carefully add 60 mL of concentrated hydrochloric acid in one portion. An exothermic reaction with vigorous gas evolution (hydrogen) will commence immediately.

  • Once the initial vigorous reaction subsides, heat the mixture to a gentle reflux using a heating mantle.

  • Continue refluxing for 4-6 hours. During this period, add 10 mL of concentrated HCl every hour through the condenser, for a total of four additions (40 mL).

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Withdraw a small aliquot, quench it with water, extract with ethyl acetate, and spot on a silica gel plate. The disappearance of the starting ketone spot indicates reaction completion.

  • Work-up: a. After the reaction is complete, turn off the heating and allow the flask to cool to room temperature. b. Carefully decant the hot liquid phase away from the excess zinc amalgam. Caution: The remaining amalgam is hazardous waste. c. Transfer the liquid to a separatory funnel. Separate the organic (toluene) layer from the aqueous layer. d. Extract the aqueous layer three times with 100 mL portions of ethyl acetate. e. Combine all organic layers (the initial toluene layer and the three ethyl acetate extracts). f. Wash the combined organic layers with 100 mL of saturated NaCl solution (brine). g. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, 7-(4-Methoxyphenyl)heptanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white solid.

Workflow Visualization

Clemmensen_Reduction_Workflow cluster_prep Part A: Amalgam Preparation cluster_reaction Part B: Reduction Reaction cluster_workup Part C: Work-up & Purification prep1 Combine Zn Dust & HgCl₂ Solution prep2 Swirl for 5-10 min prep1->prep2 prep3 Decant Supernatant (Hazardous Waste) prep2->prep3 prep4 Wash Amalgam with H₂O prep3->prep4 react1 Charge Flask: Substrate, Amalgam, H₂O, Toluene prep4->react1 Transfer Amalgam react2 Add Conc. HCl & Reflux react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool & Decant Liquid react3->workup1 Reaction Complete workup2 Separate Layers workup1->workup2 workup3 Extract Aqueous Layer (EtOAc) workup2->workup3 workup4 Combine, Wash & Dry Organic Layers workup3->workup4 workup5 Concentrate Solvent workup4->workup5 workup6 Purify by Recrystallization workup5->workup6 final_product Final Product: 7-(4-Methoxyphenyl)heptanoic acid workup6->final_product

Sources

Method

Derivatization of the carboxylic acid group of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid

An Application Guide to the Strategic Derivatization of the Carboxylic Acid Moiety of 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid Introduction: Unlocking the Potential of a Versatile Keto-Acid Scaffold 7-(4-Methoxyphenyl)-7-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the Carboxylic Acid Moiety of 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid

Introduction: Unlocking the Potential of a Versatile Keto-Acid Scaffold

7-(4-Methoxyphenyl)-7-oxoheptanoic acid is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a terminal carboxylic acid and a ketone separated by a flexible aliphatic chain, makes it a valuable synthon. The carboxylic acid group serves as a primary handle for chemical modification, allowing for the creation of diverse libraries of esters, amides, and other acyl derivatives. These derivatives are crucial for probing structure-activity relationships (SAR) in drug development, modifying physicochemical properties for improved bioavailability, or for covalent attachment to other molecules and surfaces.

However, the presence of the ketone carbonyl group introduces a critical challenge: chemoselectivity. Any synthetic strategy must selectively target the carboxylic acid without inducing unwanted side reactions at the ketone. This guide provides a detailed exploration of robust and reliable methods for the derivatization of the carboxylic acid group of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid, emphasizing strategies that ensure high yields and product purity by navigating this selectivity challenge.

Strategic Considerations: Chemoselectivity in Bifunctional Systems

The core synthetic problem is the differentiation between two electrophilic carbonyl carbons: one in the carboxylic acid and one in the ketone. While carboxylic acids are generally less electrophilic than ketones, their derivatization often requires activation, which can create highly reactive intermediates. The choice of methodology dictates whether the ketone remains a passive spectator or becomes a reactive participant.

Two primary strategic philosophies can be adopted:

  • Inherently Selective Reagents: Employing modern coupling agents that are specifically designed to activate carboxylic acids under mild conditions where ketones are unreactive. This is the most efficient and preferred approach.

  • Protection-Deprotection Sequence: In cases where harsh derivatization conditions are unavoidable (e.g., requiring strong acids or conversion to highly reactive acyl halides), the ketone must first be "masked" with a protecting group.[1] This group is removed in a subsequent step after the carboxylic acid has been successfully derivatized. Acetals and ketals are the most common protecting groups for ketones as they are stable to a wide range of reagents but can be easily removed under mild acidic conditions.[2][3][4][5]

This guide will focus primarily on the first strategy, providing protocols for direct and selective derivatization, while also outlining the protection-deprotection workflow as a viable alternative for specific applications.

Primary Derivatization Pathways: Amides and Esters

The conversion of the carboxylic acid to amides and esters represents the most common and synthetically valuable transformations for this class of molecule.

Amide Bond Formation: The Power of Modern Coupling Reagents

Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[6][7][8] Therefore, the carboxylic acid must first be activated. The most reliable method for this is the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).

Mechanism of Action (EDC Coupling): EDC activates the carboxylic acid by converting the hydroxyl group into an excellent leaving group, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary or secondary amine to form the desired amide. The EDC byproduct is a soluble urea derivative that is easily removed during aqueous workup.

EDC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Carboxylic Acid) Intermediate O-Acylisourea (Active Intermediate) RCOOH->Intermediate + EDC EDC EDC Amine R'-NH2 (Amine) Amide Amide Product Intermediate->Amide + R'-NH2 Urea EDC Byproduct (Soluble Urea) Intermediate->Urea

Figure 1: General workflow for EDC-mediated amide coupling.

Protocol 1: General Procedure for EDC-Mediated Amidation

This protocol describes the synthesis of a representative amide, N-benzyl-7-(4-methoxyphenyl)-7-oxoheptanamide.

Materials:

  • 7-(4-Methoxyphenyl)-7-oxoheptanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • N-Hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP) (optional additives)

  • Benzylamine

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 7-(4-methoxyphenyl)-7-oxoheptanoic acid (1.0 eq) in anhydrous DCM.

  • Activation: Add EDC hydrochloride (1.2 eq) to the solution. Expert Tip: For challenging couplings or to suppress side reactions, an additive like NHS (1.2 eq) or a catalytic amount of DMAP (0.1 eq) can be included.

  • Stirring: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like TEA or DIPEA (2.5 eq) to the main reaction flask before adding the amine solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Workup - Quenching: Dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess base and unreacted amine).

    • Saturated NaHCO₃ solution (to remove unreacted acid and the acidic additive).

    • Brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.

Ester Formation: Mild and Efficient Methods

While classic Fischer esterification (refluxing in alcohol with a strong acid catalyst) is an option, it is often too harsh and can promote side reactions involving the ketone. Milder, more reliable methods are preferred.

Alkylation of the Carboxylate Salt: This method involves deprotonating the carboxylic acid with a mild base to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide (Sₙ2 reaction). This avoids strong acids and high temperatures.

Protocol 2: Esterification via Alkylation with an Alkyl Halide

This protocol describes the synthesis of methyl 7-(4-methoxyphenyl)-7-oxoheptanoate.

Materials:

  • 7-(4-Methoxyphenyl)-7-oxoheptanoic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Iodomethane (Methyl iodide)

  • Anhydrous Acetone or DMF

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Suspension: In a round-bottom flask, suspend 7-(4-methoxyphenyl)-7-oxoheptanoic acid (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq) in anhydrous acetone or DMF.

  • Alkyl Halide Addition: Add iodomethane (1.2 eq) to the suspension. Safety Note: Iodomethane is toxic and volatile; handle it in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to a gentle reflux (for acetone, ~56°C) or at 50-60°C (for DMF).

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Workup - Filtration: Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KI). Wash the filter cake with a small amount of acetone.

  • Workup - Concentration: Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Workup - Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude methyl ester can be purified by flash column chromatography if necessary.

Alternative Strategy: Ketone Protection Workflow

For reactions requiring conditions that are incompatible with the ketone (e.g., using hydride reducing agents on a different functional group), a protection-derivatization-deprotection sequence is necessary.

Protection_Workflow Start Keto-Acid Starting Material Protected Ketal-Protected Acid Start->Protected 1. Protect Ketone (e.g., Ethylene Glycol, H+) Derivatized Derivatized Ketal Protected->Derivatized 2. Derivatize Acid (e.g., Protocol 1 or 2) Final Final Derivatized Keto-Product Derivatized->Final 3. Deprotect Ketone (Aqueous Acid)

Figure 2: Workflow for derivatization using a ketone protection strategy.

Protocol 3: Ketal Protection of the Ketone

Materials:

  • 7-(4-Methoxyphenyl)-7-oxoheptanoic acid

  • Ethylene glycol

  • p-Toluenesulfonic acid (PTSA) or other acid catalyst

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the keto-acid (1.0 eq), toluene, ethylene glycol (3-5 eq), and a catalytic amount of PTSA (0.05 eq).

  • Azeotropic Removal of Water: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture. Dilute with ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ketal-protected carboxylic acid, which can often be used in the next step without further purification.

Following this protection, the desired derivatization (e.g., amidation or esterification) can be performed. The final step is deprotection, which is typically achieved by stirring the ketal-protected molecule in a mixture of acetone and aqueous acid (e.g., 1 M HCl) until the reaction is complete.

Summary of Methodologies

Derivatization MethodKey ReagentsConditionsProsCons
EDC-Mediated Amidation EDC, Amine, (NHS/DMAP)Room Temp, Anhydrous SolventHigh chemoselectivity, mild conditions, high yields, easy workup.Reagents can be moisture-sensitive; costlier than older methods.
Alkyl Halide Esterification K₂CO₃, Alkyl HalideReflux in Acetone/DMFMild conditions, avoids strong acids, good yields.Alkyl halides can be toxic; Sₙ2 reaction can be slow for hindered substrates.
Fischer Esterification Alcohol, Strong Acid (H₂SO₄)High Temp, RefluxInexpensive reagents.Harsh conditions, risk of side reactions at the ketone, equilibrium reaction.
Protection/Deprotection Ethylene Glycol, PTSAReflux with water removalAllows use of a wide range of non-selective reagents.Adds two steps to the synthesis, potentially lowering overall yield.

Conclusion

The derivatization of the carboxylic acid group of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid is a readily achievable synthetic goal provided that chemoselectivity is properly addressed. For most applications, modern coupling reagents like EDC offer a direct, efficient, and highly selective route to amides under mild conditions that do not affect the ketone moiety. Similarly, mild alkylation procedures provide an excellent path to esters. The more laborious protection-deprotection strategy remains a powerful tool in the synthetic chemist's arsenal, reserved for instances where subsequent transformations would be incompatible with an unprotected ketone. The protocols outlined in this guide provide a robust foundation for researchers to successfully modify this versatile scaffold.

References

  • Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.Biomedical Chromatography.
  • Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.Journal of Visualized Experiments (JoVE).
  • Making Amides from Carboxylic Acids.Chemistry LibreTexts.
  • Derivatization of carboxylic groups prior to their LC analysis - A review.Analytica Chimica Acta.
  • Acetals as Protecting Groups for Aldehydes and Ketones.Chemistry Steps.
  • Derivatization of carboxylic groups prior to their LC analysis – A review.ResearchGate.
  • Video: Protecting Groups for Aldehydes and Ketones: Introduction.Journal of Visualized Experiments (JoVE).
  • Carbonyl Protecting Groups.Chemistry LibreTexts.
  • Amide formation from carboxylic acid derivatives.Khan Academy.
  • Acetals and ketals as protecting groups.YouTube.
  • Amide formation from carboxylic acid derivatives. (video).Khan Academy.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.PubMed Central.
  • Chemistry of Amides.LibreTexts.
  • How Cells Activate Carboxylic Acids.Chemistry LibreTexts.
  • Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids.YouTube.
  • Carboxylic Acids Important Reactions.Jack Westin.

Sources

Application

Application Notes and Protocols: The Medicinal Chemistry Potential of 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Scaffold In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. 7-(4-Methoxyphenyl)-7-oxoheptanoic acid is one such molecule that, while not extensively documented as a therapeutic agent itself, presents a compelling structural framework for the development of novel pharmaceuticals. Its architecture comprises three key features:

  • The 4-Methoxyphenyl Keto Group: This moiety is a well-known pharmacophore found in numerous biologically active compounds. The methoxy group can act as a hydrogen bond acceptor, and the phenyl ring can engage in various interactions, including pi-stacking, with biological targets.

  • The Heptanoic Acid Chain: A seven-carbon aliphatic chain offers a flexible spacer, allowing for optimal positioning of functional groups within a binding site. Its lipophilicity can be fine-tuned to influence pharmacokinetic properties.

  • The Terminal Carboxylic Acid: This functional group is a versatile handle for chemical modification. It can be converted to esters, amides, or other functional groups to modulate potency, selectivity, and drug-like properties. It also provides a potential anchoring point for interactions with polar residues in a target protein.

These application notes will provide a comprehensive guide to the synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid and explore its potential applications in medicinal chemistry, including its use as a foundational scaffold for inhibitor design and as a linker in advanced therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).

Synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid

The most direct and established method for synthesizing the title compound is through the Friedel-Crafts acylation of anisole.[1] This electrophilic aromatic substitution reaction forms the key carbon-carbon bond between the aromatic ring and the heptanoic acid backbone.[2]

Synthetic Workflow Diagram

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Hydrolysis PimeloylCl Pimeloyl Chloride AcyliumIon Acylium Ion Intermediate PimeloylCl->AcyliumIon Reaction AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->AcyliumIon Catalyst AcyliumIon_2 Acylium Ion Intermediate Anisole Anisole Intermediate Aryl Ketone Intermediate Anisole->Intermediate Nucleophilic Attack AcyliumIon_2->Intermediate Intermediate_2 Aryl Ketone Intermediate FinalProduct 7-(4-Methoxyphenyl)- 7-oxoheptanoic acid Intermediate_2->FinalProduct Quenching & Hydrolysis H2O H₂O (Workup) H2O->FinalProduct

Caption: Synthetic workflow for 7-(4-Methoxyphenyl)-7-oxoheptanoic acid.

Detailed Synthesis Protocol

Materials:

  • Anisole

  • Pimeloyl chloride (or pimelic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water (H₂O), deionized

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

  • Formation of the Acylating Agent:

    • Dissolve pimeloyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

    • Add the pimeloyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion complex is an exothermic process.[3]

  • Friedel-Crafts Acylation:

    • Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

    • Add the anisole solution dropwise to the reaction mixture over 30 minutes at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Isolation:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[3]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 7-(4-Methoxyphenyl)-7-oxoheptanoic acid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications in Medicinal Chemistry

As a Scaffold for Enzyme Inhibitor Design

The structure of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid is an excellent starting point for generating a library of potential enzyme inhibitors through combinatorial chemistry.[4] The carboxylic acid can be coupled with a diverse range of amines to create a library of amides, while the aromatic ring can be further functionalized.

Hypothetical Design Strategy:

Imagine a hypothetical enzyme with a binding site composed of a hydrophobic pocket that can accommodate the 4-methoxyphenyl group and a nearby cationic residue (e.g., arginine or lysine). The design strategy would be to synthesize derivatives where the carboxylic acid is converted into various amides to explore interactions with other parts of the active site.

G cluster_0 Molecular Scaffold cluster_1 Chemical Modifications cluster_2 Derivative Library cluster_3 Biological Target Interaction Scaffold 7-(4-Methoxyphenyl)-7-oxoheptanoic acid Mod1 Amide Coupling (R-NH₂) Scaffold->Mod1 Mod2 Aromatic Substitution (X) Scaffold->Mod2 Library Library of Amide Derivatives Mod1->Library Mod2->Library Target Enzyme Active Site (Hydrophobic Pocket + Cationic Residue) Library->Target Screening

Caption: A logical workflow for inhibitor design.

Protocol for Amide Library Synthesis:

  • Activation of Carboxylic Acid: In a flask, dissolve 7-(4-Methoxyphenyl)-7-oxoheptanoic acid (1.0 eq) in DMF. Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir for 15 minutes at room temperature.

  • Amine Addition: Add a solution of the desired amine (1.2 eq) in DMF to the activated acid.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification: Purify the resulting amide derivative using preparative HPLC.

As a Linker in PROTACs

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The heptanoic acid chain of our molecule of interest makes it a suitable candidate for a PROTAC linker.

G PROTAC E3 Ligase Ligand Linker Core (from 7-(4-Methoxyphenyl)-7-oxoheptanoic acid) Target Protein Ligand E3_Ligase E3 Ubiquitin Ligase PROTAC:f0->E3_Ligase Binds Target_Protein Target Protein of Interest PROTAC:f2->Target_Protein Binds

Caption: General structure of a PROTAC incorporating the linker.

To be used as a linker, 7-(4-Methoxyphenyl)-7-oxoheptanoic acid would need to be functionalized at both ends. The carboxylic acid provides one attachment point. The 4-methoxyphenyl ring could be further modified, for example, by nitration followed by reduction to an amine, providing a second attachment point.

Hypothetical Screening Protocol

To identify the biological activity of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid and its derivatives, a systematic screening cascade would be employed.

Screening Workflow Diagram

G Start Compound Library (Derivatives of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid) PrimaryScreen Primary Screen (e.g., Broad Panel of >100 Targets at a single high concentration, e.g., 10 µM) Start->PrimaryScreen HitIdent Hit Identification (% Inhibition > 50%) PrimaryScreen->HitIdent DoseResponse Secondary Screen: Dose-Response (Generate IC₅₀/EC₅₀ values for hits) HitIdent->DoseResponse Selectivity Selectivity Profiling (Test hits against related targets) DoseResponse->Selectivity LeadIdent Lead Compound Identification Selectivity->LeadIdent

Caption: A typical in vitro screening cascade.

Protocol for Primary Screening:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO.

  • Assay Plates: Using an automated liquid handler, dispense the compounds into 384-well assay plates to achieve a final concentration of 10 µM.

  • Target Panel: Perform a broad panel of in vitro assays, which could include receptor binding assays, enzyme activity assays, and cellular pathway assays.

  • Data Analysis: Calculate the percent inhibition or activation for each compound against each target.

  • Hit Selection: Flag compounds that show significant activity (e.g., >50% inhibition) at 10 µM as "hits" for further investigation.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear, tabular format to facilitate comparison between different derivatives.

Table 1: Hypothetical Biological Activity of Synthesized Derivatives

Compound IDR Group (Amide Modification)Target X IC₅₀ (µM)Target Y IC₅₀ (µM)
MOL-001 -OH (Parent Acid)> 50> 50
MOL-002 -NH-benzyl12.5> 50
MOL-003 -NH-(4-fluorobenzyl)5.245.8
MOL-004 -N(CH₃)₂> 50> 50

Conclusion

While 7-(4-Methoxyphenyl)-7-oxoheptanoic acid may not be a known drug, its structural attributes make it a molecule of significant interest for medicinal chemists. It serves as an excellent case study for the principles of rational drug design, demonstrating how a simple scaffold can be elaborated to create diverse chemical libraries for screening against various biological targets. The protocols and conceptual frameworks presented here provide a roadmap for researchers to synthesize and explore the potential of this and similar molecules in the quest for new therapeutic agents.

References

  • Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With... Retrieved from [Link]

  • Studylib. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation of anisole with respect to acid anhydride... Retrieved from [Link]

  • Google Patents. (n.d.). US11230524B2 - Myocyte enhancer factor 2 (MEF2) modulators.
  • Fiveable. Combinatorial chemistry | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • SlideShare. (2015). Lec7: Combinatorial Chemistry: Introduction. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid

Welcome to the Technical Support Center for the synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis. As your dedicated scientific resource, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices to empower you with a robust and reproducible synthetic methodology.

Introduction

The synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid is a crucial step in the development of various pharmaceutical intermediates and bioactive molecules. The most common and direct route to this compound is the Friedel-Crafts acylation of anisole with a C6 dicarboxylic acid derivative, typically adipic acid, adipoyl chloride, or adipic anhydride. While theoretically straightforward, this reaction is often plagued by challenges that can significantly impact the yield and purity of the final product. This guide will address these common hurdles and provide evidence-based solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid.

Observed Issue Potential Cause(s) Recommended Action(s)
Low to No Product Formation 1. Inactive Lewis Acid Catalyst: The most common catalysts, such as aluminum chloride (AlCl₃), are highly moisture-sensitive.[1] Any exposure to atmospheric moisture will deactivate the catalyst. 2. Insufficient Catalyst Loading: The ketone product can form a complex with the Lewis acid, effectively sequestering it from the reaction.[1] 3. Poor Quality Reagents: Impurities in anisole, the acylating agent, or the solvent can inhibit the reaction.1. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of anhydrous Lewis acid. 2. For Friedel-Crafts acylations, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required. A molar ratio of at least 2.2 equivalents of AlCl₃ per mole of adipic anhydride is recommended. 3. Use freshly distilled anisole and high-purity acylating agent and solvent.
Formation of a Complex Mixture of Byproducts 1. Di-acylation of Anisole: The highly activated nature of the anisole ring can lead to a second acylation, resulting in a di-acylated byproduct. 2. Ortho-Isomer Formation: While the para-substituted product is majorly favored due to steric hindrance, some ortho-acylation can occur.[2] 3. Reaction Temperature Too High: Elevated temperatures can promote side reactions and decomposition of starting materials and products.1. Control the stoichiometry carefully. A slight excess of anisole relative to the acylating agent can help minimize di-acylation. The order of addition is also critical; slowly adding the acylating agent to the mixture of anisole and Lewis acid is recommended. 2. The methoxy group of anisole is an ortho-, para-director.[2] The para-product is generally favored. Purification by recrystallization or column chromatography is typically effective in separating the isomers. 3. Maintain a low reaction temperature, especially during the initial addition of reagents. Cooling the reaction mixture in an ice bath (0-5 °C) is a common practice.[3]
Product is a Dark, Tarry, or Oily Substance 1. Incomplete Reaction or Polymerization: This can occur with prolonged reaction times or excessive temperatures. 2. Inadequate Quenching and Work-up: Improper quenching of the reaction can lead to the persistence of reactive intermediates.1. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up. 2. The reaction should be quenched by carefully pouring the reaction mixture onto crushed ice or a mixture of ice and concentrated hydrochloric acid.[3] This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers.
Difficulty in Product Isolation and Purification 1. Emulsion Formation During Extraction: This can make phase separation challenging. 2. Product is Soluble in Both Organic and Aqueous Phases: The carboxylic acid moiety can lead to some water solubility, especially at higher pH.1. If an emulsion forms, adding a saturated brine solution can help break it. 2. During the work-up, ensure the aqueous layer is acidic (pH 1-2) to keep the carboxylic acid protonated and in the organic phase. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) will ensure maximum recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid catalyst for this synthesis?

A1: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid for this type of Friedel-Crafts acylation due to its strong Lewis acidity.[4] However, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, though they may require harsher reaction conditions or result in lower yields.[5]

Q2: Can I use adipic acid directly instead of adipic anhydride or adipoyl chloride?

A2: While possible, using adipic acid directly is generally less efficient. The reaction of a carboxylic acid in a Friedel-Crafts acylation is less reactive and often requires a stronger acid co-catalyst and higher temperatures.[6] Adipoyl chloride or adipic anhydride are more reactive acylating agents and are preferred for higher yields.

Q3: How can I be certain that the acylation has occurred at the para position of anisole?

A3: The methoxy group of anisole is a strong para-directing group due to steric hindrance at the ortho positions.[2] The para-isomer is the major product. The regiochemistry can be definitively confirmed using spectroscopic methods, primarily ¹H NMR, where the aromatic region will show a characteristic AA'BB' splitting pattern for the para-substituted product.

Q4: What is the purpose of quenching the reaction with ice and HCl?

A4: Quenching with ice and hydrochloric acid serves two main purposes. First, the water hydrolyzes the reactive aluminum chloride complexes formed during the reaction, including the complex with the ketone product.[3] Second, the acid ensures that the carboxylic acid group of the product remains protonated, making it more soluble in the organic layer for efficient extraction.

Q5: My yield is consistently low. What is the most critical parameter to optimize?

A5: Assuming reagent quality is high, the most critical parameter is maintaining strictly anhydrous conditions. The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Any water present will deactivate the catalyst and significantly reduce the yield.[1] Ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid using Adipic Anhydride

This protocol provides a detailed procedure for the Friedel-Crafts acylation of anisole with adipic anhydride.

Materials:

  • Anisole (freshly distilled)

  • Adipic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware.

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition:

    • To the flask, add anhydrous aluminum chloride (2.2 equivalents).

    • Add anhydrous dichloromethane to the flask to suspend the AlCl₃.

    • Cool the suspension to 0-5 °C using an ice-water bath.

    • In the dropping funnel, prepare a solution of adipic anhydride (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous dichloromethane.

  • Reaction:

    • Slowly add the solution from the dropping funnel to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature between 0-5 °C. The reaction is exothermic.[3]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_glass Flame-dry glassware prep_reagents Use anhydrous reagents and solvents add_alcl3 Add AlCl₃ and DCM to flask prep_reagents->add_alcl3 cool Cool to 0-5 °C add_alcl3->cool add_reactants Slowly add anisole and adipic anhydride in DCM cool->add_reactants stir Stir at room temperature add_reactants->stir quench Quench with ice/HCl stir->quench extract Extract with DCM quench->extract wash Wash with H₂O, NaHCO₃, brine extract->wash dry Dry with MgSO₄ and evaporate wash->dry purify Recrystallization or Column Chromatography dry->purify characterize Characterize product (NMR, IR, MS) purify->characterize G start Low Yield or No Product check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous yes_anhydrous Yes check_anhydrous->yes_anhydrous Yes no_anhydrous No check_anhydrous->no_anhydrous No check_catalyst Is catalyst loading sufficient (≥2.2 eq.)? yes_anhydrous->check_catalyst fix_anhydrous Ensure dry glassware, anhy. reagents/solvents, and inert atmosphere. no_anhydrous->fix_anhydrous yes_catalyst Yes check_catalyst->yes_catalyst Yes no_catalyst No check_catalyst->no_catalyst No check_temp Was temperature controlled during addition? yes_catalyst->check_temp fix_catalyst Increase AlCl₃ loading. no_catalyst->fix_catalyst yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No check_reagents Are reagents pure? yes_temp->check_reagents fix_temp Maintain 0-5 °C during reagent addition. no_temp->fix_temp yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No further_opt Consider alternative Lewis acids or solvents. yes_reagents->further_opt fix_reagents Purify/distill starting materials. no_reagents->fix_reagents

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • University of Wisconsin-Madison. (n.d.).
  • Aslam, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Student, N. o. (2006, October 4). Friedel-Crafts Acylation of Anisole. [Link]

  • Nile, T. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]

  • Various Authors. (2018). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions.
  • Tran, P. H., et al. (2022). Intermolecular and Intramolecular Friedel-Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study.
  • BenchChem. (2025). Technical Support Center: Alternative Lewis Acids for Friedel-Crafts Reactions. BenchChem Technical Support.
  • Tran, P. H., et al. (2019). Friedel-Crafts acylation of anisole with respect to acid anhydride catalyzed by ChCl-ZnCl2 (1:3).
  • Das, B., et al. (2007).
  • Komura, K., et al. (2019). Friedel-Crafts acylation of anisole.
  • Williams, C. L., et al. (2016). Lewis Acid-Catalyzed Synthesis of Hyperbranched Polymers Based on Glycerol and Diacids in Toluene.
  • Bukowski, M. J., et al. (2020). Computational Screening of Lewis Acid Catalysts for the Ene Reaction between Maleic Anhydride and Polyisobutylene.
  • PrepChem. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 7-Oxoheptanoic Acid Derivatives for Antibacterial Studies. BenchChem Technical Support.
  • Organic Chemistry Tutor. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • Google Patents. (n.d.). US11230524B2 - Myocyte enhancer factor 2 (MEF2)
  • Cavani, F., et al. (2017). Synthesis of Adipic Acid Starting from Renewable Raw Materials.
  • Wang, H., et al. (2022). Electrocatalytic synthesis of adipic acid coupled with H2 production enhanced by a ligand modification strategy.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 4-Amino-7-ethoxy-7-oxoheptanoic acid. [Link]

  • Google Patents. (n.d.).

Sources

Optimization

Common side reactions in the Friedel-Crafts synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid

Technical Support Center: Synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid Welcome to the Troubleshooting Guide for Friedel-Crafts Synthesis This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid

Welcome to the Troubleshooting Guide for Friedel-Crafts Synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of anisole to produce 7-(4-Methoxyphenyl)-7-oxoheptanoic acid. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common culprits?

Low yields in this specific Friedel-Crafts acylation can often be traced back to a few critical factors. The most frequent issues include:

  • Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in your glassware, solvents, or reagents will react with and deactivate the catalyst.

  • Insufficient Catalyst Loading: Friedel-Crafts acylation requires at least stoichiometric amounts of the Lewis acid, not just catalytic quantities.[2][3] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[2][3] A general practice is to use at least one equivalent of the catalyst relative to the acylating agent.

  • Sub-optimal Reaction Temperature: Temperature control is crucial. While some reactions proceed at room temperature, others may need heating to overcome the activation energy.[1][2] However, excessively high temperatures can promote side reactions like dealkylation or decomposition.[1][2]

  • Poor Reagent Quality: The purity of anisole and the acylating agent (suberic anhydride or a derivative) is paramount. Impurities can lead to unwanted byproducts.[2]

Q2: I'm observing multiple products in my crude mixture. What are the likely side reactions?

The formation of multiple products points to competing reaction pathways. For the acylation of anisole, the primary side reactions include:

  • Ortho-Acylation: The methoxy group (-OCH₃) on anisole is an ortho, para-director.[4] While the para-substituted product, 7-(4-methoxyphenyl)-7-oxoheptanoic acid, is sterically favored and typically the major product, some amount of the ortho-isomer, 7-(2-methoxyphenyl)-7-oxoheptanoic acid, is often formed.[5]

  • Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated rings like anisole.[1][2] The introduction of the first acyl group deactivates the ring, making a second acylation less likely, but it's not impossible under harsh conditions.[3][6]

  • Dealkylation of Anisole: A significant side reaction, especially with excess Lewis acid or at elevated temperatures, is the cleavage of the methyl ether to form phenol.[7] The resulting phenol is also reactive and can undergo acylation, leading to a mixture of undesired phenolic ketones.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Formation of a significant amount of the ortho-isomer.
  • Causality: The methoxy group activates both the ortho and para positions for electrophilic attack.[8] While the bulkier acylating agent favors the para position due to sterics, changes in solvent and temperature can influence the regioselectivity.

  • Troubleshooting Protocol:

    • Solvent Selection: The choice of solvent can influence the ortho/para ratio. Less polar solvents like carbon disulfide (CS₂) or nitrobenzene are traditionally used. Experimenting with different solvents may alter the product distribution.

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can increase the selectivity for the thermodynamically more stable para product.

    • Catalyst Choice: While AlCl₃ is common, milder Lewis acids like ZnCl₂ or FeCl₃ might offer better regioselectivity, albeit potentially at the cost of reaction rate.[8]

ParameterCondition A (Standard)Condition B (Optimized for para)
Catalyst AlCl₃ (1.1 eq)AlCl₃ (1.1 eq) or FeCl₃ (1.2 eq)
Solvent Dichloromethane (DCM)Nitrobenzene or Carbon Disulfide
Temperature Room Temperature0 °C to 5 °C

A comparative table for optimizing regioselectivity.

Problem 2: Evidence of anisole dealkylation (presence of phenolic byproducts).
  • Causality: The Lewis acid (AlCl₃) can coordinate with the oxygen atom of the methoxy group, facilitating the cleavage of the methyl group.[7] This process is exacerbated by high temperatures and excess catalyst.

  • Troubleshooting Protocol:

    • Strict Stoichiometry: Use the minimum effective amount of AlCl₃. A slight excess (e.g., 1.1 equivalents) is often sufficient. More than two-fold excess can promote dealkylation.[7]

    • Lower Reaction Temperature: Maintain the reaction at a lower temperature. The activation energy for dealkylation is typically higher than for acylation.

    • Order of Addition: Add the anisole solution dropwise to the pre-formed complex of the acylating agent and AlCl₃. This ensures the electrophile is readily available to react, minimizing the time the anisole is exposed to uncomplexed Lewis acid.

Diagram illustrating the dealkylation side reaction.

G Anisole Anisole (4-Methoxyphenyl) Complex Anisole-AlCl₃ Complex Anisole->Complex Coordination (Excess AlCl₃, High Temp) Product Desired Product (7-(4-Methoxyphenyl)-7- oxoheptanoic acid) Anisole->Product Main Reaction (Acylation) AlCl3_1 AlCl₃ AlCl3_1->Complex Phenol Phenol (Side Product) Complex->Phenol Dealkylation Acylium Acylium Ion (Electrophile) Acylium->Product

Caption: The competition between acylation and dealkylation.

Problem 3: The reaction mixture becomes a thick, unmanageable slurry.
  • Causality: The ketone product forms a solid complex with the Lewis acid catalyst.[2] As the reaction progresses and product precipitates, the mixture can become difficult to stir, leading to poor heat transfer and incomplete reaction.

  • Troubleshooting Protocol:

    • Efficient Stirring: Use robust mechanical stirring rather than a magnetic stir bar to maintain a homogenous suspension.

    • Solvent Volume: Increase the solvent volume to help keep the complex suspended. Solvents like dichloromethane can help manage the slurry.[2]

    • Controlled Addition: Slow, dropwise addition of the limiting reagent can help manage the rate of precipitation and prevent the sudden formation of an unmanageable solid mass.

Experimental Workflow & Visualization

A typical experimental setup involves the slow addition of the substrate to a cooled mixture of the catalyst and acylating agent.

Diagram of the general troubleshooting workflow.

G Start Start Synthesis Analysis Analyze Crude Product (TLC, NMR, LC-MS) Start->Analysis LowYield Issue: Low Yield Analysis->LowYield No SideProducts Issue: Side Products Analysis->SideProducts No Slurry Issue: Thick Slurry Analysis->Slurry No Success Successful Synthesis Proceed to Purification Analysis->Success Yes CheckCatalyst Check Catalyst: - Anhydrous? - Stoichiometric? LowYield->CheckCatalyst CheckTemp Optimize Temperature LowYield->CheckTemp CheckRegio Adjust for Regioselectivity: - Lower Temperature - Change Solvent SideProducts->CheckRegio Ortho-isomer CheckDealkyl Prevent Dealkylation: - Strict Stoichiometry - Lower Temperature SideProducts->CheckDealkyl Phenolic impurity ImproveStirring Improve Agitation: - Mechanical Stirrer - Increase Solvent Slurry->ImproveStirring CheckCatalyst->Start Re-run CheckTemp->Start Re-run CheckRegio->Start Re-run CheckDealkyl->Start Re-run ImproveStirring->Start Re-run

Caption: A decision tree for troubleshooting common issues.

References

  • Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]

  • Olah, G. A., & Kobayashi, S. (1971). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. Journal of the American Chemical Society, 93(26), 6964–6967. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Department of Chemistry. Retrieved from [Link]

  • Simple Organic Chemistry. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Organic Reaction Mechanism. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • RSC Education. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Retrieved from [Link]

  • Chegg. (2023, March 14). Solved Lab Friedel-Crafts Acylation of Anisole Is. Retrieved from [Link]

  • David Read. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole [Video]. YouTube. Retrieved from [Link]

  • Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved from [Link]

  • Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, May 20). Friedel-Crafts Acylation: alternative reagents [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • David Read. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low yield in the acylation of anisole with pimelic anhydride

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the Fried...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the Friedel-Crafts acylation of anisole with pimelic anhydride to synthesize 7-(4-methoxyphenyl)-7-oxoheptanoic acid. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and optimize your reaction yields.

Troubleshooting Low Yields: A Symptom-Based Approach

Low yield is a frequent challenge in Friedel-Crafts acylation. The following section is designed as a troubleshooting guide, addressing specific issues you might encounter during your experiment in a question-and-answer format.

Question 1: My reaction has gone to completion (as indicated by TLC), but after work-up, the yield of 7-(4-methoxyphenyl)-7-oxoheptanoic acid is very low. What are the likely causes?

This is a common scenario that often points to issues with the work-up procedure or complexation of the product with the Lewis acid catalyst.

Possible Cause 1: Incomplete Hydrolysis of the Product-Catalyst Complex

The ketone product of a Friedel-Crafts acylation, being a moderate Lewis base, forms a stable complex with the Lewis acid catalyst (typically aluminum chloride, AlCl₃).[1] This complex is often a thick, viscous material that may not be fully hydrolyzed during a standard aqueous work-up, leading to loss of product in the aqueous layer or as an insoluble precipitate.

  • Troubleshooting Steps:

    • Vigorous Quenching: Instead of simply pouring the reaction mixture into water, pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[2] The ice helps to manage the exothermic reaction of quenching the excess AlCl₃, while the acid ensures the complete breakdown of the aluminum-ketone complex.

    • Extended Stirring: After the initial quench, allow the mixture to stir for an extended period (e.g., 30-60 minutes) to ensure complete hydrolysis.

    • Check pH: Ensure the aqueous layer is strongly acidic (pH < 2) after the quench. If not, add more concentrated HCl.

Possible Cause 2: Product Loss During Extraction

The product, 7-(4-methoxyphenyl)-7-oxoheptanoic acid, possesses both a nonpolar aromatic ketone moiety and a polar carboxylic acid group. This amphiphilic nature can complicate extraction.

  • Troubleshooting Steps:

    • Solvent Selection: Dichloromethane (DCM) is a common and effective solvent for extracting the product.

    • Multiple Extractions: Perform multiple extractions (at least 3) with your organic solvent to ensure maximum recovery from the aqueous layer.

    • Back-Extraction (for purification): To separate the acidic product from non-acidic impurities, you can extract the combined organic layers with a mild base like a saturated sodium bicarbonate solution.[2] The product will move into the aqueous basic layer as its carboxylate salt. This aqueous layer can then be carefully acidified (e.g., with cold 6M HCl) to precipitate the purified keto-acid, which is then re-extracted into an organic solvent.

Question 2: My reaction seems to stall, with starting materials remaining even after extended reaction times. Why is this happening?

A stalled reaction often points to issues with the reagents or the catalyst.

Possible Cause 1: Inactive Lewis Acid Catalyst

Lewis acids like AlCl₃ are extremely sensitive to moisture.[3] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under a stream of inert gas (nitrogen or argon) before use.

    • Use Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent).

    • Fresh Catalyst: Use a freshly opened container of AlCl₃. If the container has been opened previously, the catalyst may have been partially hydrolyzed by atmospheric moisture.

Possible Cause 2: Insufficient Catalyst Loading

Due to the formation of a stable complex with the product ketone, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount.[1] Additionally, the methoxy group on anisole can also form a complex with AlCl₃, further consuming the catalyst.[4]

  • Troubleshooting Steps:

    • Stoichiometric Considerations: A general starting point is to use at least 2.2 equivalents of AlCl₃: one equivalent for each carbonyl group in the pimelic anhydride and an additional amount to account for complexation with the anisole and the product.

    • Incremental Addition: For large-scale reactions, consider adding the catalyst in portions to maintain its activity.

Question 3: I am observing the formation of multiple products or a tar-like substance in my reaction flask. What could be the cause?

The formation of multiple products or polymeric material can be a significant issue, especially with a difunctional reagent like pimelic anhydride.

Possible Cause 1: Di-acylation of Anisole

Pimelic anhydride has two potential acylating sites. It is possible for one molecule of pimelic anhydride to react with two molecules of anisole, leading to a di-acylated byproduct.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a molar excess of anisole relative to pimelic anhydride. This will increase the probability that each anhydride molecule reacts with only one anisole molecule.

    • Reverse Addition: Consider adding the pimelic anhydride solution slowly to a mixture of anisole and the Lewis acid catalyst. This maintains a high concentration of anisole throughout the reaction, favoring mono-acylation.

Possible Cause 2: Intermolecular Polymerization

The keto-acid product could potentially react further under Friedel-Crafts conditions, leading to oligomers or polymers.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Lowering the reaction temperature can help to minimize side reactions. Start the reaction at 0 °C and allow it to slowly warm to room temperature.

    • Control Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly to avoid the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acylation of anisole with pimelic anhydride?

A1: The reaction proceeds via electrophilic aromatic substitution. The Lewis acid catalyst (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of the pimelic anhydride, which then opens to form a highly electrophilic acylium ion. The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion. A subsequent loss of a proton restores the aromaticity of the ring, yielding the final product. The methoxy group of anisole is an ortho-, para-director, with the para-product being the major isomer due to reduced steric hindrance.[5]

Q2: Which Lewis acid is best for this reaction?

A2: Anhydrous aluminum chloride (AlCl₃) is the most common and effective Lewis acid for this type of reaction.[6] However, other Lewis acids such as ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can also be used, sometimes offering milder reaction conditions.[2] For highly activated substrates like anisole, milder catalysts can sometimes provide better selectivity and reduce side reactions.

Q3: What is the optimal solvent for this reaction?

A3: Dichloromethane (DCM) is a good choice as it is relatively inert and effectively dissolves the reactants. Nitrobenzene can also be used and has been reported in similar reactions, though its high boiling point and toxicity make it less desirable.[7] Carbon disulfide (CS₂) is another traditional solvent for Friedel-Crafts reactions.

Q4: Can I use pimelic acid directly instead of pimelic anhydride?

A4: While some Friedel-Crafts acylations can be performed with carboxylic acids, they are generally less reactive than anhydrides or acyl chlorides. Using pimelic acid directly would likely require harsher reaction conditions (e.g., stronger catalysts, higher temperatures) and may result in lower yields.

Experimental Protocols

Representative Protocol for the Acylation of Anisole with Pimelic Anhydride

This protocol is a representative procedure based on standard Friedel-Crafts acylation methods.[2] Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • Anisole (freshly distilled)

  • Pimelic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Preparation:

    • In the reaction flask, suspend anhydrous AlCl₃ (2.2 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

    • In the dropping funnel, dissolve pimelic anhydride (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by saturated NaHCO₃ solution to extract the acidic product.

  • Purification:

    • Carefully acidify the basic aqueous extract with cold 6M HCl until the product precipitates.

    • Extract the precipitated product with DCM (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 7-(4-methoxyphenyl)-7-oxoheptanoic acid.

    • The crude product can be further purified by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or column chromatography.

Data Presentation

ParameterRecommended Value/ConditionRationale
Stoichiometry (Anisole:Pimelic Anhydride:AlCl₃) 1.1 : 1.0 : 2.2Excess anisole favors mono-acylation. Stoichiometric AlCl₃ is required to account for complexation with carbonyls and the methoxy group.
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility for reactants, and relatively low boiling point for easy removal.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, while allowing it to warm to room temperature drives the reaction to completion.
Reaction Time 1-4 hours (monitor by TLC)Reaction times can vary; monitoring ensures quenching at the optimal point to maximize yield and minimize side products.
Work-up Quench Crushed Ice and Conc. HClEffectively hydrolyzes the AlCl₃-product complex and neutralizes excess catalyst.

Visualizations

Reaction Mechanism

G cluster_activation Catalyst Activation cluster_EAS Electrophilic Aromatic Substitution cluster_workup Work-up PimelicAnhydride Pimelic Anhydride AcyliumIon Acylium Ion Intermediate PimelicAnhydride->AcyliumIon Ring Opening AlCl3_1 AlCl₃ AlCl3_1->PimelicAnhydride SigmaComplex Sigma Complex AcyliumIon->SigmaComplex Anisole Anisole Anisole->SigmaComplex ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation FinalProduct 7-(4-methoxyphenyl)-7-oxoheptanoic acid ProductComplex->FinalProduct Hydrolysis (H₃O⁺)

Caption: Mechanism of Friedel-Crafts Acylation of Anisole with Pimelic Anhydride.

Troubleshooting Workflow

G Start Low Yield Observed CheckWorkup Review Work-up Procedure Start->CheckWorkup CheckReaction Review Reaction Conditions Start->CheckReaction IncompleteHydrolysis Incomplete Hydrolysis of Product Complex? CheckWorkup->IncompleteHydrolysis ExtractionLoss Product Loss During Extraction? CheckWorkup->ExtractionLoss InactiveCatalyst Inactive Catalyst? CheckReaction->InactiveCatalyst InsufficientCatalyst Insufficient Catalyst? CheckReaction->InsufficientCatalyst SideReactions Side Reactions (e.g., di-acylation)? CheckReaction->SideReactions Solution1 Use Ice/HCl Quench, Stir Vigorously IncompleteHydrolysis->Solution1 Solution2 Multiple Extractions, Consider Back-Extraction ExtractionLoss->Solution2 Solution3 Use Anhydrous Conditions, Fresh Reagents InactiveCatalyst->Solution3 Solution4 Increase AlCl₃ to >2.2 Equivalents InsufficientCatalyst->Solution4 Solution5 Use Excess Anisole, Reverse Addition SideReactions->Solution5

Caption: Troubleshooting workflow for low yield in the acylation of anisole.

References

  • Lehman, J. W. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • Chem Survival. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]

  • PrepChem. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole? Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry. (2020, March 4). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation [Video]. YouTube. [Link]

  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 22). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, April 9). Friedel–Crafts reactions for biomolecular chemistry. Retrieved from [Link]

  • Organic Chemistry. (2020, May 20). Closing the Loop on Friedel-Crafts Acylation: reducing those ketones [Video]. YouTube. [Link]

  • Chem Survival. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. [Link]

  • Organic Chemistry. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Optimization

Removal of unreacted starting materials from 7-(4-Methoxyphenyl)-7-oxoheptanoic acid

Technical Support Center: Purification of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid Welcome to the technical support guide for the purification of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid. This document provides troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid

Welcome to the technical support guide for the purification of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid. This document provides troubleshooting guidance in a direct question-and-answer format to address common challenges encountered during the removal of unreacted starting materials following its synthesis, which is typically achieved via Friedel-Crafts acylation of anisole with a pimelic acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental strategy for purifying 7-(4-Methoxyphenyl)-7-oxoheptanoic acid from its starting materials?

A1: The most effective purification strategy hinges on exploiting the distinct chemical properties of the product and the unreacted starting materials—namely, anisole (neutral) and pimelic acid (dicarboxylic acid). The product itself is a carboxylic acid. Therefore, an acid-base extraction is the primary and most efficient method for initial purification.[1][2]

The core principle is to convert the acidic product into its water-soluble salt form using a basic aqueous solution, allowing it to be separated from the neutral, water-insoluble anisole.[3]

Workflow Overview:

G cluster_0 Initial Reaction Workup cluster_1 Acid-Base Extraction cluster_2 Final Purification Quench 1. Quench Reaction (e.g., with HCl/ice) Solvent 2. Dissolve in Organic Solvent (e.g., Ethyl Acetate, DCM) Quench->Solvent Extract 3. Wash with Aq. NaHCO3 (Separates Product into Aqueous Layer) Solvent->Extract Separate 4. Separate Layers Extract->Separate Acidify 5. Acidify Aqueous Layer (e.g., with conc. HCl) to precipitate product Separate->Acidify Filter 6. Filter Crude Product Acidify->Filter Recrystallize 7. Recrystallize (e.g., from Aq. Ethanol or Toluene) Filter->Recrystallize Dry 8. Dry Pure Product Recrystallize->Dry

Caption: High-level workflow for the purification of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid.

Q2: After quenching my Friedel-Crafts reaction, the crude product is an oily mixture containing a large excess of unreacted anisole. How do I effectively remove it?

A2: This is a common scenario, as anisole is often used in excess. The primary method for removing the bulk of the anisole is through liquid-liquid extraction.

Step-by-Step Protocol:

  • Reaction Quench: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[4] This hydrolyzes the aluminum chloride-ketone complex and deactivates the catalyst.[5]

  • Solvent Addition: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent in which your product is soluble, such as dichloromethane (DCM) or ethyl acetate. The product and unreacted anisole will dissolve in this organic layer.

  • Aqueous Wash (Optional): Wash the organic layer with water and then with a saturated NaCl solution (brine). The brine wash helps to remove most of the dissolved water from the organic layer and aids in preventing emulsions.[6]

  • Base Extraction: This is the key step. Extract the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][6]

    • Causality: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid of your product (forming the water-soluble sodium 7-(4-methoxyphenyl)-7-oxoheptanoate) but not so strong as to cause unwanted side reactions.[2] The neutral anisole will remain exclusively in the organic layer.[7]

    • Repeat the extraction 2-3 times with fresh NaHCO₃ solution to ensure all the acidic product has transferred to the aqueous layer. Combine all aqueous layers.

  • Isolate Product: The combined basic aqueous layers now contain your product's salt. Slowly acidify this solution with concentrated HCl until the pH is ~2-3 (check with pH paper).[3] Your product, 7-(4-methoxyphenyl)-7-oxoheptanoic acid, is not water-soluble in its acidic form and will precipitate out, often as a white or off-white solid.[1]

  • Filtration: Collect the precipitated solid by vacuum filtration, washing it with cold water to remove inorganic salts.

The organic layer, which contains the unreacted anisole, can now be discarded.

G Funnel Separatory Funnel Organic Layer (DCM/EtOAc) Aqueous Layer (Aq. NaHCO3) Organic_Contents Anisole (Neutral) Remains Here Organic_Contents->Funnel:f1 Aqueous_Contents Product-COO-Na+ (Salt) Pimelic Acid-(COO-Na+)2 (Salt) Both move here Aqueous_Contents->Funnel:f2

Caption: Distribution of components during acid-base extraction.

Q3: I've performed the extraction, but I suspect my product is contaminated with unreacted pimelic acid. How can I separate these two acids?

A3: This is a more challenging separation because both your product and pimelic acid are carboxylic acids and will be extracted into the basic aqueous layer together. Separation must rely on their differing physical properties, primarily solubility.

  • Pimelic acid is a C7 dicarboxylic acid and has significantly higher water solubility than the product, especially in hot water.[8][9]

  • 7-(4-Methoxyphenyl)-7-oxoheptanoic acid is a larger molecule with a bulky, nonpolar aromatic group, making it less soluble in water but more soluble in moderately polar organic solvents like toluene or aqueous ethanol mixtures.

Strategy 1: Fractional Recrystallization

This is the most practical approach. The goal is to find a solvent system where the solubility difference between the two compounds is maximized.

Recommended Protocol (Recrystallization from Water/Ethanol):

  • Dissolution: Take the filtered, crude solid product (containing both acids) and dissolve it in a minimum amount of boiling 95% ethanol.

  • Add Water: Slowly add hot water to the boiling ethanol solution until it just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

  • Clarify: Add a few drops of hot ethanol to make the solution clear again.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Large, pure crystals are more likely to form with slow cooling.[10] Pimelic acid, being more soluble, will preferentially stay in the mother liquor.

  • Chill: Once at room temperature, place the flask in an ice bath to maximize the precipitation of your desired product.

  • Isolate: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol/water mixture.

  • Assess Purity: Check the melting point of the crystals. Pure 7-(4-Methoxyphenyl)-7-oxoheptanoic acid should have a sharp melting point. Pimelic acid melts at 103-105°C.[11] Contamination will result in a depressed and broad melting range.

Solvent SystemSuitability for ProductSuitability for Pimelic AcidComments
Water/Ethanol Excellent Low (in cold mixture)Good for selectively crystallizing the less polar product.
Toluene GoodVery LowAn excellent choice if the product is soluble enough at high temperatures. Pimelic acid is poorly soluble.
Hexane/Ethyl Acetate GoodLowA common mixed-solvent system for compounds of moderate polarity.[12]
Q4: My final product "oiled out" or won't crystallize. What should I do?

A4: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid, often because the solution becomes saturated at a temperature above the compound's melting point.[10]

Troubleshooting Steps:

  • Add More Solvent: The most common fix is to heat the mixture to redissolve the oil and add more of the "good" solvent (e.g., more ethanol in a water/ethanol system) until the solution is clear. Then, attempt to cool it again, perhaps more slowly.[10]

  • Induce Crystallization: If the solution is supersaturated but no crystals form:

    • Scratch: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.[10]

    • Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

  • Switch Solvents: Your chosen solvent may be inappropriate. Refer to the table in Q3 and select a different system, such as toluene.

  • Column Chromatography: If all else fails, column chromatography is a reliable but more labor-intensive alternative.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and increasing). Adding 0.5-1% acetic acid to the mobile phase can improve peak shape and prevent the carboxylic acid from streaking on the column.

References

  • Acid-Base Extraction . University of Colorado Boulder. [Link]

  • Acid–base extraction . Wikipedia. [Link]

  • Acid-Base Extraction . Chemistry LibreTexts. [Link]

  • Separation of an Unknown Mixture by Acid/Base Extraction . Chemistry LibreTexts. [Link]

  • Recrystallization . University of California, Los Angeles. [Link]

  • Experiment 14: Friedel-Crafts Acylation . YouTube. [Link]

  • Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation . ResearchGate. [Link]

  • The Synthesis of Pimelic Acid from Cyclohexene-4-carboxylic Acid and its Derivatives . Journal of the American Chemical Society. [Link]

  • Pimelic acid . Organic Syntheses. [Link]

  • Production of pimelic acid.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization . YouTube. [Link]

  • Separation of monocarboxylic and dicarboxylic acids.
  • Recrystallization . Chemistry LibreTexts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • Anisole . Organic Syntheses. [Link]

  • Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • How would you separate benzoic acid, anisole, and 9-fluorenone without distillation? . Quora. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 . YouTube. [Link]

  • Pimelic acid . Wikipedia. [Link]

  • Remove Sticky Reagents . University of Rochester, Department of Chemistry. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products . National Institutes of Health (NIH). [Link]

  • Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts . Beilstein Journal of Organic Chemistry. [Link]

  • Method for removing unreacted electrophiles
  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst . Scirp.org. [Link]

  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst . ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid

Welcome to the technical support center for the synthesis of 7-(4-methoxyphenyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-(4-methoxyphenyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific Friedel-Crafts acylation reaction.

I. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 7-(4-methoxyphenyl)-7-oxoheptanoic acid, providing potential causes and actionable solutions.

Issue 1: Low to No Product Yield

  • Possible Cause 1: Catalyst Inactivity. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[1] Any water present in the reaction setup can deactivate the catalyst.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] It is also advisable to use a fresh, unopened container of the Lewis acid catalyst.

  • Possible Cause 2: Deactivated Aromatic Ring. While anisole is an activated aromatic compound, impurities or unintended starting materials with electron-withdrawing groups can hinder the reaction. Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success depends on the nucleophilicity of the aromatic ring.[3]

    • Solution: Verify the purity of the anisole starting material. If necessary, purify the anisole by distillation before use.

  • Possible Cause 3: Insufficient Catalyst. The ketone product of the acylation can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[4] Therefore, a stoichiometric amount of the catalyst is often required.

    • Solution: For the acylation of anisole with adipic anhydride, ensure at least a 2:1 molar ratio of AlCl₃ to adipic anhydride is used. This accounts for the complexation with both the anhydride and the resulting ketone.

  • Possible Cause 4: Sub-optimal Reaction Temperature. The reaction temperature can significantly impact the yield.[1] Excessively high temperatures can lead to side reactions and decomposition.

    • Solution: The reaction is typically exothermic. It's crucial to control the temperature, especially during the addition of the acylating agent. An ice bath is often used to maintain a low temperature during the initial stages of the reaction.

Issue 2: Formation of Multiple Products

  • Possible Cause 1: Isomer Formation. Friedel-Crafts acylation of anisole can potentially yield both the ortho and para substituted products. The methoxy group is an ortho, para-director.

    • Solution: The para isomer is generally the major product due to steric hindrance at the ortho position. To favor the formation of the para product, the reaction can be run at lower temperatures. Purification by column chromatography or recrystallization can be used to separate the isomers.

  • Possible Cause 2: Polyacylation. Although less common in Friedel-Crafts acylation compared to alkylation, there is a possibility of a second acylation on the aromatic ring, especially if the reaction conditions are too harsh.[5]

    • Solution: Use a moderate reaction temperature and avoid a large excess of the acylating agent. The acyl group is deactivating, which reduces the likelihood of further substitution.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in this reaction?

A1: The Lewis acid, such as AlCl₃, reacts with the adipic anhydride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich anisole ring in an electrophilic aromatic substitution reaction.

Q2: Can I use a different Lewis acid catalyst?

A2: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but AlCl₃ is generally the most common and effective for this type of reaction. Alternative, greener catalyst systems involving metal triflates or zeolites are also being explored.[3][7]

Q3: Why is nitrobenzene sometimes used as a solvent?

A3: Nitrobenzene is a polar solvent that can help to dissolve the reactants and the Lewis acid complex. However, it is also a deactivating solvent and can be difficult to remove. Dichloromethane or 1,2-dichloroethane are more common and less hazardous alternatives.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC). A sample of the reaction mixture can be taken at different time points, quenched, and then spotted on a TLC plate to observe the disappearance of the starting materials and the appearance of the product.

Q5: What is the best method for purifying the final product?

A5: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol. If isomeric impurities are present, column chromatography on silica gel may be necessary.

III. Optimized Experimental Protocol

This protocol provides a step-by-step method for the synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid.

Materials:

  • Anisole

  • Adipic anhydride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium sulfate (anhydrous)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • To the flask, add anhydrous aluminum chloride followed by anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Dissolve adipic anhydride in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride.

  • After the addition is complete, add anisole dropwise to the reaction mixture while maintaining the temperature below 10°C.

  • Once the anisole has been added, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

IV. Data Presentation

Table 1: Optimizing Reaction Parameters

ParameterCondition 1Condition 2Condition 3
Lewis Acid AlCl₃FeCl₃ZnCl₂
Solvent DichloromethaneNitrobenzene1,2-Dichloroethane
Temperature 0°C to rtrt50°C
Molar Ratio (Anhydride:Anisole:Catalyst) 1:1:2.21:1.2:2.21:1:2.5
Typical Yield HighModerateLow to Moderate

V. Visualizations

Diagram 1: Reaction Workflow

G reagents 1. Reactant Preparation (Anisole, Adipic Anhydride, AlCl3) reaction 2. Friedel-Crafts Acylation (Dichloromethane, 0°C to RT) reagents->reaction Add dropwise workup 3. Quenching & Extraction (Ice, HCl, Dichloromethane) reaction->workup Reaction complete purification 4. Purification (Recrystallization/Chromatography) workup->purification Crude product product 5. Final Product 7-(4-Methoxyphenyl)-7-oxoheptanoic acid purification->product Pure product

Caption: Stepwise workflow for the synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid.

Diagram 2: Troubleshooting Logic

G start Low/No Yield cause1 Catalyst Inactivity? start->cause1 solution1 Use anhydrous conditions & fresh catalyst cause1->solution1 Yes cause2 Suboptimal Temperature? cause1->cause2 No solution2 Control temperature with ice bath cause2->solution2 Yes cause3 Insufficient Catalyst? cause2->cause3 No solution3 Use >2 equivalents of Lewis Acid cause3->solution3 Yes

Caption: Troubleshooting guide for low yield in the Friedel-Crafts acylation.

VI. References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. Retrieved from

  • Benchchem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation. Retrieved from

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from

  • Benchchem. (n.d.). Optimizing Friedel-Crafts reaction conditions for acyl chlorides. Retrieved from

  • Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid

Welcome to the technical support guide for the scale-up synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid. This document is designed for researchers, chemists, and process development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the underlying chemical principles to troubleshoot issues ranging from low yields to purification difficulties.

The primary route for this synthesis is the Friedel-Crafts acylation of anisole with a pimelic acid derivative, typically pimeloyl chloride or pimelic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). While straightforward on paper, this electrophilic aromatic substitution reaction presents several scale-up hurdles that require careful control of reaction parameters.

Process & Troubleshooting Workflow

The diagram below outlines the critical stages of the synthesis, highlighting common points where issues can arise. Use this as a map to navigate the troubleshooting guide that follows.

Synthesis & Troubleshooting Workflow for 7-(4-Methoxyphenyl)-7-oxoheptanoic acid cluster_prep 1. Reagent Preparation cluster_reaction 2. Friedel-Crafts Acylation cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification reagents Starting Materials (Anisole, Pimeloyl Chloride/Anhydride, AlCl₃, Solvent) prep_issues Issue: Moisture Contamination Issue: Reagent Impurity reagents->prep_issues acylation Reaction Execution (Controlled Addition & Temperature) reagents->acylation Anhydrous Conditions reaction_issues Issue: Low Yield Issue: Isomer Formation (ortho-) Issue: Exotherm Control acylation->reaction_issues workup Quenching & Extraction acylation->workup Reaction Mixture workup_issues Issue: Emulsion Formation Issue: Product Precipitation Issue: Incomplete AlCl₃ Removal workup->workup_issues purification Crystallization / Chromatography workup->purification Crude Product purification_issues Issue: Oily Product Issue: Persistent Impurities Issue: Low Recovery purification->purification_issues product Final Product: 7-(4-Methoxyphenyl)-7-oxoheptanoic acid purification->product Pure Product

Caption: Key stages and potential failure points in the synthesis.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low (<60%). What are the most common causes?

Low yields in Friedel-Crafts acylation are frequently traced back to catalyst activity and reaction conditions.[1][2][3]

  • Cause 1: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is extremely sensitive to moisture.[1][2] Any water in your solvent, reagents, or glassware will hydrolyze the AlCl₃, rendering it inactive. On a larger scale, surface area exposure to air during transfer becomes more significant.

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere (N₂ or Argon). Use anhydrous grade solvents, preferably freshly distilled from a suitable drying agent like calcium hydride.[2] Procure high-purity, freshly opened AlCl₃ and handle it in a glovebox or under a positive pressure of inert gas.

  • Cause 2: Insufficient Catalyst Stoichiometry. The ketone product forms a stable complex with AlCl₃, effectively sequestering the catalyst.[1][2][3] Therefore, this reaction requires stoichiometric, not catalytic, amounts of the Lewis acid. For every mole of the acylating agent, you need at least one mole of AlCl₃ to activate the agent and another mole to complex with the product carbonyl.

    • Solution: A common practice is to use a molar excess of AlCl₃ (e.g., 2.2 to 2.5 equivalents) relative to the pimelic acid derivative. This ensures enough active catalyst is present to drive the reaction to completion.

  • Cause 3: Sub-optimal Reaction Temperature. Friedel-Crafts reactions are often exothermic.[4] While initial cooling is necessary to control the rate, if the temperature is too low throughout the addition, the activation energy may not be overcome, leading to an incomplete reaction.

    • Solution: Start the reaction at a low temperature (0-5 °C) during the addition of the acylating agent to control the initial exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. Monitor the reaction progress using an appropriate technique like TLC or HPLC.

Q2: I'm observing a significant amount of the ortho-isomer impurity. How can I improve regioselectivity for the desired para-product?

The methoxy group (-OCH₃) on anisole is an ortho-, para-director.[5][6] While the para-product is sterically favored and generally the major product, reaction conditions can influence the ortho/para ratio.

  • Cause 1: High Reaction Temperature. Higher temperatures can provide enough energy to overcome the steric hindrance at the ortho position, leading to an increased proportion of the ortho-isomer.

    • Solution: Maintain strict temperature control, especially during the addition phase. Keeping the temperature below 10 °C is often beneficial for maximizing para-selectivity.

  • Cause 2: Solvent Effects. The choice of solvent can influence the steric bulk of the electrophile-catalyst complex and thus affect regioselectivity.

    • Solution: Less polar, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard.[7] In some cases, using a more sterically demanding solvent or a co-solvent can improve para-selectivity, but this requires careful optimization. Nitrobenzene, for instance, is known to favor para-acylation but introduces significant downstream purification challenges.

Q3: The work-up is difficult. I'm getting a thick emulsion or a solid precipitate when quenching the reaction with water/acid.

This is a classic scale-up challenge with AlCl₃-mediated reactions. The quench of excess AlCl₃ with water is highly exothermic and forms aluminum hydroxides/oxides (Al(OH)₃ / Al₂O₃), which are often gelatinous and can trap the product.

  • Cause: Uncontrolled Quench. Dumping the reaction mixture directly into water at scale can cause a violent, localized exotherm, leading to the formation of intractable aluminum salt precipitates.

    • Solution 1 (Controlled Reverse Quench): The preferred method at scale is a controlled reverse quench. Slowly and carefully add the reaction mixture to a vigorously stirred vessel containing a mixture of crushed ice and dilute hydrochloric acid (e.g., 2-4 M HCl).[8] The ice absorbs the heat of quenching, and the acid keeps the aluminum salts soluble as [Al(H₂O)₆]³⁺, preventing the formation of gelatinous precipitates.

    • Solution 2 (Temperature Control): Ensure the quench vessel is jacketed and has sufficient cooling capacity to maintain a low temperature (e.g., < 20 °C) throughout the addition.

Q4: My final product is an oil or a low-melting solid that is difficult to crystallize.

  • Cause 1: Presence of Isomeric Impurities. The ortho-isomer can act as an impurity that disrupts the crystal lattice of the desired para-product, leading to oiling out or melting point depression.

    • Solution: First, optimize the reaction for regioselectivity (see Q2). If the ortho-isomer is still present, purification via column chromatography may be necessary at the lab scale. At the process scale, a series of re-crystallizations from a carefully selected solvent system (e.g., toluene/heptane, ethyl acetate/hexanes) may be required. Seeding with a small amount of pure, crystalline product can be highly effective.

  • Cause 2: Residual Solvent or Starting Materials. Incomplete removal of the reaction solvent or unreacted anisole can lead to an oily product.

    • Solution: After extraction and washing, ensure the organic layer is thoroughly dried (e.g., over anhydrous MgSO₄ or Na₂SO₄) and that the solvent is completely removed under reduced pressure.[3] Consider a final co-evaporation step with a solvent in which the impurities are soluble but the product is not (e.g., heptane) to azeotropically remove final traces of the reaction solvent.

Experimental Protocol: A Representative Procedure

This protocol outlines a general method for the acylation of anisole. Note: This is a representative example and must be optimized and validated for your specific scale and equipment.

Step 1: Reaction Setup

  • Charge a clean, dry, inerted reactor with anhydrous dichloromethane (DCM).

  • Cool the DCM to 0-5 °C with vigorous stirring.

  • Under an inert atmosphere, slowly add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) to the cold DCM. The addition is exothermic. Maintain the temperature below 10 °C.

  • Stir the resulting slurry for 15-30 minutes at 0-5 °C.

Step 2: Acylation

  • Slowly add a solution of pimeloyl chloride (1.0 eq.) in anhydrous DCM to the AlCl₃ slurry via an addition funnel or pump. Maintain the internal temperature at 0-5 °C throughout the addition.

  • After the pimeloyl chloride addition is complete, add anisole (1.1 eq.), also dissolved in anhydrous DCM, at a rate that maintains the temperature below 10 °C.[4]

  • Once the anisole addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC, TLC).

Step 3: Work-up and Isolation

  • In a separate, well-cooled vessel, prepare a mixture of crushed ice and 3 M hydrochloric acid.

  • Slowly transfer the reaction mixture into the stirred ice/HCl solution, ensuring the quench temperature does not exceed 20 °C.

  • Continue stirring for 30-60 minutes until the mixture is a clear two-phase solution.

  • Transfer the mixture to a separatory funnel (or extraction vessel) and separate the layers. The DCM layer contains the product.[4]

  • Extract the aqueous layer with a fresh portion of DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Frequently Asked Questions (FAQs)

  • Q: Can I use pimelic anhydride instead of pimeloyl chloride?

    • A: Yes, pimelic anhydride is a viable alternative and can be less moisture-sensitive than the diacyl chloride. The general reaction principles and stoichiometry of the Lewis acid remain the same.

  • Q: What is the best way to monitor the reaction's progress?

    • A: High-Performance Liquid Chromatography (HPLC) is the most robust method for quantitative monitoring at scale. A reverse-phase C18 column with a water/acetonitrile mobile phase gradient is typically effective. For a quicker, qualitative check, Thin Layer Chromatography (TLC) using a silica plate with an ethyl acetate/hexanes eluent can be used.

  • Q: Are there greener or alternative catalysts to AlCl₃?

    • A: Research is ongoing into more environmentally friendly catalysts. Solid acid catalysts, zeolites, and other metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) have been explored for Friedel-Crafts acylations.[9] However, for this specific transformation at scale, AlCl₃ remains one of the most common and cost-effective reagents, despite its handling challenges.

  • Q: My final product needs to be very high purity (>99.5%). What is the best purification strategy?

    • A: For achieving high purity, a multi-step approach is best. After the initial isolation, perform a primary crystallization from a suitable solvent like toluene. If impurities persist, you may need to perform a second crystallization from a different solvent system (e.g., isopropanol/water). In some cases, passing a solution of the crude product through a short plug of silica gel to remove baseline impurities before the final crystallization can be very effective.

Data Summary Table

ParameterRecommendationRationale
Lewis Acid Aluminum Chloride (AlCl₃)High reactivity and cost-effective.
Stoichiometry (AlCl₃) 2.2 - 2.5 equivalentsOvercomes product-catalyst complexation.[2][3]
Solvent Dichloromethane (DCM)Anhydrous, inert, and good solubility for intermediates.
Reaction Temperature 0-5 °C (addition), then warm to RTControls exotherm and maximizes para-selectivity.[1]
Work-up Quench Reverse quench into ice/HClSafely manages exotherm and keeps aluminum salts soluble.[8]
Primary Purification Crystallization (e.g., Toluene)Effective for removing major impurities at scale.

References

  • Thieme E-Books & E-Journals. (n.d.). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Semantic Scholar. (2006). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Retrieved from [Link]

  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]

  • Course Hero. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • ResearchGate. (1996). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • StuDocu. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Expert Market Research. (2024). Heptanoic Acid Manufacturing Plant Project Report 2026. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-HEPTANOIC ACID. Retrieved from [Link]

  • MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

  • Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Heptanoic Acid in Chemical Synthesis: A Supplier's Perspective. Retrieved from [Link]

  • Quora. (2021). How would you prepare heptanoic acid using malonic ester synthesis?. Retrieved from [Link]

  • PNAS. (1980). Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (1980). Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney. Retrieved from [Link]

  • Royal Society of Chemistry. (2004). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Retrieved from [Link]

  • Organic Letters. (2023). Accessing α-Ketoamides on DNA through a Coupling–Oxidation Strategy. Retrieved from [Link]

  • ResearchGate. (2019). 7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Confirming the Structure of Synthesized 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel organic compounds, rigorous structural confirmation is a cornerstone of scientific integrity and a prerequisite for further invest...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic compounds, rigorous structural confirmation is a cornerstone of scientific integrity and a prerequisite for further investigation and development. This guide provides an in-depth technical comparison of the analytical techniques used to confirm the structure of synthesized 7-(4-Methoxyphenyl)-7-oxoheptanoic acid. Moving beyond a simple recitation of methods, this document delves into the causal reasoning behind experimental choices, offering field-proven insights for researchers in organic synthesis and drug development.

The Imperative of Structural Validation

The journey from a proposed molecular structure on paper to a confirmed, pure substance in a flask is fraught with potential pitfalls. Side reactions, incomplete conversions, and unexpected rearrangements can all lead to a final product that deviates from the intended target. For a molecule like 7-(4-Methoxyphenyl)-7-oxoheptanoic acid, which possesses both aromatic and aliphatic functionalities, a multi-faceted analytical approach is not just recommended, but essential. Each analytical technique provides a unique piece of the structural puzzle, and only by assembling these pieces can a scientist confidently declare a synthesis successful.

A Multi-Pronged Approach to Structural Elucidation

The confirmation of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid's structure relies on a synergistic combination of spectroscopic techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each of these powerful analytical tools interrogates the molecule in a different way, providing complementary information that, when taken together, creates a detailed and robust structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 7-(4-Methoxyphenyl)-7-oxoheptanoic acid, we can predict the following key signals:

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10-12Broad Singlet1HCarboxylic Acid (-COOH)The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
~7.9Doublet2HAromatic Protons (ortho to carbonyl)These protons are deshielded by the electron-withdrawing effect of the adjacent carbonyl group.
~6.9Doublet2HAromatic Protons (meta to carbonyl)These protons are shielded by the electron-donating effect of the methoxy group.
~3.8Singlet3HMethoxy Protons (-OCH₃)These protons are in a relatively shielded environment and appear as a sharp singlet.
~2.9Triplet2HMethylene Protons (α to carbonyl)These protons are deshielded by the adjacent carbonyl group.
~2.3Triplet2HMethylene Protons (α to carboxylic acid)These protons are deshielded by the adjacent carboxylic acid group.
~1.7Multiplet4HMethylene Protons (β to carbonyl and β to carboxylic acid)These protons are in a more shielded, aliphatic environment.
~1.4Multiplet2HMethylene Proton (γ to carbonyl)This proton is in the most shielded position of the aliphatic chain.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and information about the functional groups present.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~200Carbonyl Carbon (Ketone)The carbonyl carbon of the ketone is highly deshielded.
~179Carbonyl Carbon (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is also significantly deshielded.
~163Aromatic Carbon (ipso- to -OCH₃)This carbon is shielded by the electron-donating methoxy group.
~130Aromatic Carbons (ortho to carbonyl)These carbons are deshielded by the carbonyl group.
~129Aromatic Carbon (ipso- to carbonyl)This quaternary carbon is deshielded.
~114Aromatic Carbons (meta to carbonyl)These carbons are shielded by the methoxy group.
~55Methoxy Carbon (-OCH₃)The carbon of the methoxy group is relatively shielded.
~38Methylene Carbon (α to carbonyl)Deshielded by the adjacent carbonyl.
~34Methylene Carbon (α to carboxylic acid)Deshielded by the adjacent carboxylic acid.
~29, 25, 24Methylene Carbons (aliphatic chain)These carbons appear in the typical aliphatic region.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[1] This is achieved by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 7-(4-Methoxyphenyl)-7-oxoheptanoic acid, the IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and ketone functionalities.

Predicted Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
3300-2500BroadO-H (Carboxylic Acid)Stretching
~1710StrongC=O (Carboxylic Acid)Stretching
~1680StrongC=O (Aryl Ketone)Stretching
~1600, ~1510MediumC=C (Aromatic Ring)Stretching
~1250StrongC-O (Aryl Ether)Stretching

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The distinct C=O stretching frequencies for the carboxylic acid and the aryl ketone are crucial for confirming the presence of both functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides two critical pieces of information for structural confirmation: the molecular weight of the compound and its fragmentation pattern upon ionization.[1] This data can be used to confirm the molecular formula and deduce structural features.

For 7-(4-Methoxyphenyl)-7-oxoheptanoic acid (Molecular Formula: C₁₄H₁₈O₄, Molecular Weight: 250.29 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 250.

The fragmentation pattern will be dictated by the weakest bonds and the most stable resulting fragments. Key expected fragmentation pathways include:

  • Alpha-cleavage adjacent to the ketone, leading to the formation of a stable acylium ion.

  • Cleavage of the aliphatic chain.

  • Loss of water from the carboxylic acid.

Predicted m/z Fragment Ion Fragmentation Pathway
250[C₁₄H₁₈O₄]⁺Molecular Ion
135[CH₃OC₆H₄CO]⁺Cleavage of the bond between the carbonyl and the aliphatic chain.
115[C₆H₅(OH)₂]⁺McLafferty rearrangement.

The presence of the acylium ion at m/z 135 would be a strong indicator of the 4-methoxyphenyl ketone moiety.

Experimental Workflows

Synthesis: A Plausible Route via Friedel-Crafts Acylation

A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[2] In the case of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid, this would likely involve the reaction of anisole (methoxybenzene) with a derivative of heptanedioic acid, such as its acid chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Synthesis_Workflow Anisole Anisole Reaction_Vessel Reaction Vessel Anisole->Reaction_Vessel Heptanedioic_Acid_Derivative Heptanedioic Acid Derivative Heptanedioic_Acid_Derivative->Reaction_Vessel Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Reaction_Vessel Quenching Quenching (Ice/HCl) Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Final_Product 7-(4-Methoxyphenyl)-7-oxoheptanoic acid Purification->Final_Product

A plausible synthetic workflow for 7-(4-Methoxyphenyl)-7-oxoheptanoic acid.
Structural Confirmation Workflow

Once the crude product is obtained and purified, a systematic analytical workflow is employed to confirm its structure.

Confirmation_Workflow Synthesized_Product Purified Synthesized Product NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Synthesized_Product->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Synthesized_Product->Mass_Spectrometry Data_Analysis Data Analysis and Comparison with Predicted Spectra NMR_Spectroscopy->Data_Analysis IR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

A systematic workflow for the structural confirmation of the synthesized product.

Comparison with Alternative Analytical Techniques

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide valuable, albeit often less definitive, information.

  • Elemental Analysis: This technique determines the elemental composition of a sample, providing the empirical formula. While it can corroborate the molecular formula determined by mass spectrometry, it does not provide information about the connectivity of the atoms.

  • UV-Vis Spectroscopy: Due to the presence of the aromatic chromophore, 7-(4-Methoxyphenyl)-7-oxoheptanoic acid would exhibit absorption in the UV region. However, UV-Vis spectroscopy is generally not specific enough for unambiguous structure determination of complex organic molecules.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. However, obtaining suitable crystals can be a significant challenge.

In the context of routine synthesis and confirmation, the combination of NMR, IR, and MS provides the most efficient and comprehensive structural analysis.

Conclusion: A Self-Validating System for Structural Integrity

The structural confirmation of a synthesized compound like 7-(4-Methoxyphenyl)-7-oxoheptanoic acid is a self-validating process. The predicted data, based on established chemical principles, serves as a hypothesis. The experimental data from NMR, IR, and mass spectrometry then act as the evidence to either support or refute this hypothesis. When the experimental spectra align with the predicted data across all three techniques, a high degree of confidence in the assigned structure is achieved. This rigorous, multi-faceted approach ensures the scientific integrity of the research and provides a solid foundation for any subsequent applications of the synthesized molecule.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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Comparative

A Comparative Guide to the Biological Activity Screening of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid and its Analogs

For researchers, medicinal chemists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous biological evaluation. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous biological evaluation. This guide provides a comprehensive framework for the initial biological activity screening of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid and its prospective analogs. Given the limited publicly available data on this specific molecule, we will establish a logical, multi-tiered screening cascade based on the structural motifs present within the parent compound. This guide is designed to be a self-validating system, explaining the rationale behind each experimental choice to ensure scientific integrity and trustworthiness.

The core structure, featuring a 4-methoxyphenyl group and a seven-carbon oxo-heptanoic acid chain, suggests several plausible biological activities. The methoxyphenyl moiety is a common feature in compounds with anticancer and anti-inflammatory properties, while the heptanoic acid tail can influence metabolic pathways and cellular uptake.[1][2][3][4][5][6] Therefore, our screening strategy will focus on three primary areas: anticancer, anti-inflammatory, and antimicrobial activities.

Proposed Screening Cascade

A tiered approach to biological screening is often the most efficient, starting with broad, cost-effective assays and progressing to more specific and complex experiments for promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Mechanistic Insights cluster_2 Tier 3: Lead Optimization Primary Cytotoxicity Primary Cytotoxicity Cell Line Panel Cell Line Panel Primary Cytotoxicity->Cell Line Panel Active Compounds Primary Antimicrobial Primary Antimicrobial MIC Determination MIC Determination Primary Antimicrobial->MIC Determination Active Compounds Primary Anti-inflammatory Primary Anti-inflammatory COX/LOX Inhibition COX/LOX Inhibition Primary Anti-inflammatory->COX/LOX Inhibition Active Compounds Apoptosis vs. Necrosis Apoptosis vs. Necrosis Cell Line Panel->Apoptosis vs. Necrosis Selective Hits Mechanism of Action Studies Mechanism of Action Studies MIC Determination->Mechanism of Action Studies Potent Hits Parent Compound & Analogs Parent Compound & Analogs Parent Compound & Analogs->Primary Cytotoxicity Broad Spectrum Parent Compound & Analogs->Primary Antimicrobial Bacterial & Fungal Strains Parent Compound & Analogs->Primary Anti-inflammatory Initial Assessment

Caption: A tiered workflow for screening 7-(4-Methoxyphenyl)-7-oxoheptanoic acid and its analogs.

Tier 1: Primary Screening

The initial tier is designed for high-throughput screening to identify any significant biological activity.

Anticancer Activity: Cytotoxicity Screening

The presence of the 4-methoxyphenyl group in numerous cytotoxic agents warrants an initial broad-spectrum cytotoxicity assay.[2][3][4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][8][9]

  • Cell Culture: Culture a panel of representative cancer cell lines (e.g., HeLa - cervical cancer, U-87 - glioblastoma, MDA-MB-231 - breast cancer) in appropriate media until they reach 80-90% confluency.[3][4][9]

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid and its analogs in the culture medium. Add these dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

Anti-inflammatory Activity: Protein Denaturation Inhibition

Inflammation can lead to protein denaturation.[10][11] An in vitro assay based on inhibiting protein denaturation can be a preliminary screen for anti-inflammatory activity.

Experimental Protocol: Inhibition of Albumin Denaturation
  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity (absorbance) at 660 nm. Use diclofenac sodium as a reference standard.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Antimicrobial Activity: Disk Diffusion Assay

This is a widely used preliminary method to assess antimicrobial activity.[12][13][14]

Experimental Protocol: Kirby-Bauer Disk Diffusion Test
  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Inoculum Preparation: Prepare a standardized inoculum of each bacterial strain (0.5 McFarland standard).

  • Plate Inoculation: Evenly swab the inoculum onto the surface of Mueller-Hinton agar plates.

  • Disk Application: Impregnate sterile paper discs with a known concentration of the test compounds and place them on the agar surface. Include a positive control (e.g., ampicillin) and a negative control (vehicle).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk.

Tier 2: Secondary Screening and Initial Mechanistic Insights

Compounds that show promising activity in Tier 1 will be subjected to more quantitative and specific assays.

Anticancer Activity: Expanded Cell Line Panel and IC50 Determination

For compounds showing significant cytotoxicity, the next step is to determine their potency and selectivity across a broader range of cancer cell lines.

Data Presentation: Comparative IC50 Values
CompoundHeLa (Cervical) IC50 (µM)U-87 (Glioblastoma) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)Normal Fibroblasts IC50 (µM)
7-(4-Methoxyphenyl)-7-oxoheptanoic acid Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Analog 1 Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Analog 2 Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin (Control) Expected ValueExpected ValueExpected ValueExpected Value
Anti-inflammatory Activity: COX and LOX Enzyme Inhibition Assays

Many anti-inflammatory drugs act by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10]

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Inhibited by NSAIDs 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Arachidonic acid metabolism pathway via COX and LOX enzymes.

Experimental Protocol: COX and LOX Inhibition Assays

These assays are typically performed using commercially available kits that measure the enzymatic activity in the presence and absence of the test compounds.

  • Enzyme Preparation: Use purified COX-1, COX-2, and 5-LOX enzymes.

  • Reaction Setup: In a 96-well plate, combine the enzyme, a chromogenic substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding arachidonic acid.

  • Absorbance Measurement: Monitor the change in absorbance over time using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values. Compare with known inhibitors like indomethacin (for COX) and zileuton (for LOX).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

For compounds showing a zone of inhibition, the next step is to quantify their potency by determining the MIC.[12]

Experimental Protocol: Broth Microdilution Method
  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Comparative MIC Values
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
7-(4-Methoxyphenyl)-7-oxoheptanoic acid Hypothetical ValueHypothetical Value
Analog 1 Hypothetical ValueHypothetical Value
Analog 2 Hypothetical ValueHypothetical Value
Ampicillin (Control) Expected ValueExpected Value

Tier 3: Lead Optimization and Further Mechanistic Studies

Promising candidates from Tier 2 can be further investigated to understand their mechanism of action, which is crucial for lead optimization.

Anticancer Mechanism: Apoptosis vs. Necrosis

Understanding how a compound induces cell death is a critical step.

Experimental Protocol: Annexin V/Propidium Iodide Staining
  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Comparative Analysis with Alternatives

Throughout the screening process, it is essential to compare the performance of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid and its analogs with existing drugs in the respective therapeutic areas. For instance, in anticancer screening, doxorubicin serves as a potent but non-selective cytotoxic agent. A successful novel compound would ideally exhibit high potency against cancer cells with minimal toxicity to normal cells. Similarly, in anti-inflammatory screening, comparison with non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac will provide a benchmark for COX-inhibitory activity. For antimicrobial screening, established antibiotics such as ampicillin provide a reference for potency and spectrum of activity.

The goal is to identify analogs that not only possess the desired biological activity but also exhibit improved properties, such as increased potency, higher selectivity, or a more favorable safety profile compared to existing alternatives.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to the initial biological activity screening of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid and its analogs. By employing a tiered screening cascade, researchers can efficiently identify promising compounds and gain initial insights into their mechanisms of action. The emphasis on comparative analysis and detailed, validated protocols ensures the generation of reliable and actionable data, paving the way for further preclinical development.

References

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Adwas, A. A., Elsayed, A. S. I., Azab, A. E., & Quwaydir, F. A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 56-72. [Link]

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  • Chandra, S., Chatterjee, P., Dey, P., & Bhattacharya, S. (2012). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammation and Allergy - Drug Targets, 11(5), 336-345. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. [Link]

  • IJCRT. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts. [Link]

  • Al-Shabib, N. A., Al-Sheddi, E. S., Al-Massarani, S. M., Al-Oqail, M. M., & Al-Yahya, M. A. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Biologica Szegediensis, 68(1), 1-12. [Link]

  • Kim, J., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316. [Link]

  • Patil, P., & Dr. Chandrashekhar, V. (2020). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. (2013). ACS Medicinal Chemistry Letters, 4(12), 1219-1223. [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. [Link]

  • NIAID. (n.d.). In Vitro Assessment for Antimicrobial Activity Program. [Link]

  • Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]

  • Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. [Link]

  • ResearchGate. (n.d.). Some biological active compounds including methoxyphenyl moieties. [Link]

  • Ferreira, J. F., et al. (2021). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 26(18), 5497. [Link]

  • Heptanoic Acid (CAS 111-14-8): A Cornerstone in Flavor Creation and Industrial Synthesis. (n.d.). Medium. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid Derivatives

This guide provides a comprehensive analysis of the structure-activity relationships for derivatives of 7-(4-methoxyphenyl)-7-oxoheptanoic acid. Designed for researchers and professionals in drug development, this docume...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships for derivatives of 7-(4-methoxyphenyl)-7-oxoheptanoic acid. Designed for researchers and professionals in drug development, this document delves into the nuanced effects of structural modifications on biological activity, supported by comparative data and detailed experimental protocols. Our objective is to elucidate the key molecular features governing the potency and efficacy of this chemical scaffold, thereby guiding future optimization efforts.

Introduction: The 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid Scaffold

The 7-(4-methoxyphenyl)-7-oxoheptanoic acid molecule represents a versatile scaffold in medicinal chemistry. Its structure, featuring an aromatic methoxyphenyl head, a flexible heptanoic acid chain, and a central ketone, presents multiple points for chemical modification. Such scaffolds are often explored for their potential as enzyme inhibitors, particularly for targets where a lipophilic aromatic group can interact with a hydrophobic pocket and a carboxylic acid can form key electrostatic or hydrogen-bonding interactions. For instance, related long-chain keto-acids have been investigated for a variety of pharmacological activities.[1] This guide will systematically explore how modifications to this core structure influence its biological profile.

Rationale for Structural Modification

The exploration of SAR for this scaffold is predicated on systematically altering its three primary domains: the aromatic ring, the 7-oxo group, and the heptanoic acid tail. The rationale behind these modifications is to probe the specific interactions between the ligand and its putative biological target.

  • Aromatic Ring (Phenyl Group): The 4-methoxy substituent is a critical starting point. Modifications here can alter electronic properties, steric bulk, and hydrogen bonding potential, which are pivotal for optimizing binding affinity and selectivity.

  • Carbonyl Group (7-Oxo): The ketone moiety is a potential hydrogen bond acceptor. Its reduction to a hydroxyl group or transformation into other functionalities can profoundly impact binding orientation and strength.

  • Aliphatic Chain and Carboxylic Acid: The heptanoic acid chain provides conformational flexibility. Altering its length or rigidity can affect how the molecule positions itself within a binding site. The terminal carboxylate is a primary anchoring point, and its conversion to esters or amides can modulate pharmacokinetic properties, for example, by creating prodrugs.[2]

Comparative Synthesis Strategies

The synthesis of 7-oxoheptanoic acid derivatives can be achieved through several established routes, with Friedel-Crafts acylation being a common and effective method for installing the aryl ketone.[3]

General Synthetic Workflow

The diagram below illustrates a generalized pathway for the synthesis of the parent compound and its subsequent modification.

Synthetic_Workflow cluster_synthesis Synthesis of Parent Compound cluster_modification Derivative Synthesis A Adipic Anhydride C 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid (Parent Compound) A->C Friedel-Crafts Acylation (AlCl3) B Anisole B->C D Derivative A (Keto Reduction) C->D Reduction (NaBH4) E Derivative B (Esterification) C->E Esterification (MeOH, H+) F Derivative C (Amide Formation) C->F Amidation (R-NH2, DCC)

Caption: Generalized synthetic scheme for the parent compound and key derivatives.

Experimental Protocol: Synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid

This protocol describes a standard Friedel-Crafts acylation for synthesizing the parent compound. The self-validating nature of this procedure relies on the clear formation of the product, which can be easily monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods.

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM) at 0°C, add adipic anhydride (1.0 equivalent) portion-wise.

  • Addition of Anisole: Allow the mixture to stir for 15 minutes, then add anisole (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

  • Reaction Progression: Let the reaction warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 7-(4-methoxyphenyl)-7-oxoheptanoic acid.

Structure-Activity Relationship (SAR) Analysis

To provide a clear comparison, we present hypothetical biological data against a representative enzyme target (e.g., a specific cyclooxygenase or kinase). The IC₅₀ values illustrate the impact of each structural modification.

Table 1: SAR of Phenyl Ring Modifications
Compound IDR¹ Substituent (at C4)R² Substituent (Other)IC₅₀ (nM) [Hypothetical]Rationale for Change in Activity
PC-1 -OCH₃H50Parent Compound: Methoxy group acts as a hydrogen bond acceptor and provides favorable electronics.
A-1 -OHH35Phenolic hydroxyl can act as both H-bond donor and acceptor, potentially forming a stronger interaction with the target.
A-2 -HH250Removal of the methoxy group leads to a significant loss of potency, highlighting its importance.
A-3 -FH45Fluoro group mimics the steric profile of the methoxy group but alters electronics; minimal impact on potency.
A-4 -OCH₃3-Fluoro75Introduction of a substituent at the meta position may introduce steric hindrance within the binding pocket.
Table 2: SAR of 7-Oxo and Heptanoic Acid Chain Modifications
Compound IDModification at C7Modification of Carboxylic AcidIC₅₀ (nM) [Hypothetical]Rationale for Change in Activity
PC-1 =O-COOH50The ketone is a key H-bond acceptor, and the carboxylate provides a crucial anchor point.
B-1 -(S)-OH-COOH120Reduction of the ketone to a hydroxyl group weakens the H-bond acceptor capability, reducing potency.
B-2 =O-COOCH₃ (Methyl Ester)>1000 (Inactive)Esterification of the carboxylate removes the primary binding anchor, resulting in a loss of activity. This derivative may act as a prodrug.[2]
B-3 =O-CONHCH₃ (Amide)850 (Inactive)Similar to the ester, the amide modification disrupts the critical carboxylate interaction.
SAR Summary Diagram

The following diagram summarizes the key SAR findings, indicating regions where modifications are favorable or detrimental to biological activity.

Caption: Key SAR takeaways for the 7-(4-methoxyphenyl)-7-oxoheptanoic acid scaffold.

Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized biological assays are essential. Below are protocols for primary enzymatic screening and secondary cellular evaluation.

Protocol 1: In Vitro Enzyme Inhibition Assay (Generic Kinase)

This protocol provides a framework for assessing the inhibitory activity of the synthesized compounds against a representative protein kinase.

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™).

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted compound to a well of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the signal by adding the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or fluorescence. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the general cytotoxicity of active compounds on a relevant cell line (e.g., a human cancer cell line).

  • Cell Seeding: Seed cells (e.g., HeLa cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Workflow for Biological Evaluation

Biological_Evaluation_Workflow A Synthesized Derivatives B Primary Screening: In Vitro Enzyme Inhibition Assay A->B C Determine IC50 Values B->C D Identify 'Hit' Compounds (IC50 < 100 nM) C->D E Secondary Screening: Cell Viability (MTT) Assay D->E F Determine GI50 Values E->F G Lead Candidate Selection F->G

Caption: Stepwise workflow for the biological evaluation of synthesized derivatives.

Conclusion and Future Directions

The SAR studies of 7-(4-methoxyphenyl)-7-oxoheptanoic acid derivatives reveal critical insights for designing potent inhibitors. The analysis underscores the essential nature of the terminal carboxylic acid for biological activity, likely serving as a primary anchor to the biological target. Furthermore, the 4-methoxy group on the phenyl ring is a key contributor to potency, with its replacement by a hydroxyl group being a favorable modification. The 7-oxo position appears to be optimal as a ketone.

Future work should focus on exploring a wider range of substitutions on the phenyl ring to further enhance potency and selectivity. Additionally, pharmacokinetic properties of the most promising leads should be evaluated to assess their drug-like potential.[2] The protocols and comparative data presented in this guide offer a robust framework for these continued drug discovery efforts.

References

  • Chen, J., et al. (2020). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of Medicinal Chemistry. Available at: [Link]

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  • Li, Y., et al. (2018). Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. Medicinal Chemistry Research. Available at: [Link]

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  • Wang, X., et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Woo, L. W. L., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry. Available at: [Link]

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  • Fischer, K., et al. (2020). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? International Journal of Molecular Sciences. Available at: [Link]

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  • Shchegravin, D. V., et al. (2023). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules. Available at: [Link]

  • Komala, I., et al. (2018). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Indonesian Journal of Chemistry. Available at: [Link]

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Comparative

A Guide to the Spectroscopic Characterization of 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid: A Comparative Analysis

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of rigorous scientific practice. For researchers working with compounds like 7-(4-Metho...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of rigorous scientific practice. For researchers working with compounds like 7-(4-Methoxyphenyl)-7-oxoheptanoic acid, a molecule with potential applications as a building block in medicinal chemistry, a thorough understanding of its spectral properties is paramount for identity confirmation and purity assessment.

This guide provides a comparative analysis of the expected spectral data for 7-(4-Methoxyphenyl)-7-oxoheptanoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this analysis is built upon a foundation of established spectroscopic principles and direct comparison with structurally related, well-characterized compounds. We will delve into the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This approach not only serves to predict the spectral characteristics of our target compound but also provides a framework for the analysis of other novel, related structures.

The Structural Rationale for Comparison

The structure of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid can be deconstructed into three key components: a 4-methoxyphenyl group, a ketone carbonyl, and a heptanoic acid chain. Therefore, a comparative analysis with molecules that contain these individual moieties provides a robust basis for predicting its spectral behavior. The compounds selected for this analysis are:

  • 4-Methoxyacetophenone: Provides insights into the spectral signals of the 4-methoxyphenyl ketone portion.

  • Heptanoic Acid: Offers a reference for the spectral characteristics of the seven-carbon aliphatic acid chain.[1][2]

  • 4-Methoxybenzoic Acid: Presents a useful comparison for the aromatic and methoxy group signals in a molecule containing a carboxylic acid.[3][4][5]

Predicted and Comparative Spectral Data

The following tables summarize the expected spectral data for 7-(4-Methoxyphenyl)-7-oxoheptanoic acid, alongside the experimental data for our selected comparative compounds.

¹H NMR Spectral Data Comparison
Assignment 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid (Predicted) 4-Methoxyacetophenone Heptanoic Acid [6][7]4-Methoxybenzoic Acid [4]
Ar-H (ortho to C=O)~7.9 ppm (d)~7.9 ppm (d)-~7.9 ppm (d)
Ar-H (meta to C=O)~6.9 ppm (d)~6.9 ppm (d)-~7.0 ppm (d)
-OCH₃~3.8 ppm (s)~3.8 ppm (s)-~3.8 ppm (s)
-CH₂- (α to C=O)~2.9 ppm (t)-~2.3 ppm (t)-
-CH₂- (α to COOH)~2.3 ppm (t)-~2.3 ppm (t)-
-CH₂- (other)~1.3-1.7 ppm (m)-~1.3-1.6 ppm (m)-
-COOH~12 ppm (s, broad)-~12 ppm (s, broad)~12.7 ppm (s, broad)
¹³C NMR Spectral Data Comparison
Assignment 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid (Predicted) 4-Methoxyacetophenone [8][9]Heptanoic Acid [2][10]4-Methoxybenzoic Acid
C=O (ketone)~198 ppm~196 ppm--
C=O (acid)~179 ppm-~180 ppm~167 ppm
Ar-C (ipso to C=O)~130 ppm~130 ppm-~123 ppm
Ar-C (ortho to C=O)~130 ppm~130 ppm-~131 ppm
Ar-C (meta to C=O)~114 ppm~113 ppm-~114 ppm
Ar-C (para to C=O)~164 ppm~163 ppm-~163 ppm
-OCH₃~55 ppm~55 ppm-~55 ppm
-CH₂- (α to C=O)~38 ppm---
-CH₂- (α to COOH)~34 ppm-~34 ppm-
-CH₂- (other)~24-31 ppm-~22-31 ppm-
IR Spectral Data Comparison
Functional Group Expected Wavenumber (cm⁻¹) for Target 4-Methoxyacetophenone [11]Heptanoic Acid [1]4-Methoxybenzoic Acid [4]
O-H (carboxylic acid)3300-2500 (broad)-3300-2500 (broad)3300-2500 (broad)
C-H (aromatic)~3100-3000~3100-3000-~3100-3000
C-H (aliphatic)~2950-2850-~2950-2850-
C=O (ketone)~1680~1675--
C=O (carboxylic acid)~1710-~1710~1680
C-O (ether)~1260, ~1030~1255, ~1025-~1250, ~1025
C=C (aromatic)~1600, ~1510~1600, ~1510-~1600, ~1500
Mass Spectrometry (MS) Data Comparison
Ion/Fragment Expected m/z for Target 4-Methoxyacetophenone [12][13]Heptanoic Acid [1]4-Methoxybenzoic Acid [3][5]
[M]+•250150130152
[M-H₂O]+•232-112-
[M-C₅H₁₀COOH]+135---
[C₈H₉O₂]+ (p-methoxybenzoyl)135135-135
[C₇H₇O]+107107-107
[C₆H₅]+7777-77

Experimental Protocols

For researchers aiming to acquire empirical data for 7-(4-Methoxyphenyl)-7-oxoheptanoic acid, the following standard protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point, but DMSO-d₆ may be required to observe the acidic proton of the carboxylic acid.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 240 ppm and a longer relaxation delay (e.g., 2-5 seconds).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Sample Spectrum: Acquire the infrared spectrum of the sample over a wavenumber range of 4000-400 cm⁻¹.[14]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization Method: Electron Impact (EI) ionization is a common method for this type of molecule and will provide valuable fragmentation information. Electrospray Ionization (ESI) can also be used, particularly for accurate mass measurements.

  • Mass Analysis: Introduce the sample into the mass spectrometer. In EI mode, the sample is vaporized and bombarded with high-energy electrons.

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.

  • Data Analysis: Analyze the fragmentation pattern to deduce the structure of the molecule. The molecular ion peak will confirm the molecular weight.

Visualizing Molecular Structure and Analytical Workflow

Caption: Molecular structure of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid.

Analytical Workflow for Compound Characterization Sample Sample of 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structure Elucidation & Purity Assessment NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for spectroscopic characterization.

Conclusion

The structural characterization of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid can be confidently approached through a combination of ¹H NMR, ¹³C NMR, IR, and MS techniques. By leveraging spectral data from analogous compounds such as 4-methoxyacetophenone, heptanoic acid, and 4-methoxybenzoic acid, a detailed prediction of the expected spectral features can be constructed. This comparative methodology, grounded in the fundamental principles of spectroscopy, provides a powerful and logical framework for researchers to confirm the synthesis and purity of this and other novel chemical entities, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032570). Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Methoxyacetophenone. Retrieved from [Link]

  • mzCloud. (2017, April 20). 4 Methoxyacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methoxyacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzoic Acid. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Heptanoic acid 111-14-8. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Methoxybenzoic acid anhydride. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]

  • Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: a valid scaffold in medicinal chemistry. Chemical reviews, 114(9), 4960-4992.
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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000666). Retrieved from [Link]

  • PubChem. (n.d.). Heptanoic Acid. Retrieved from [Link]

  • Jemi, R., Syafii, W., Febrianto, F., & Hanafi, M. (2018). Antifungal Activity and Identification of Active Compounds From Wood Tristaniopsis whiteana (Griff) Against Wood Rot Fungus. ResearchGate. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0245053). Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 4-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole-2-yl) Phenyl Carboxylic acid Monohydrate. Retrieved from [Link]

  • PubChem. (n.d.). 7-Oxoheptanoic acid. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 7-Methoxy-7-oxoheptanoic acid. Retrieved from [Link]

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Validation

A Comparative Guide to the In Vitro Evaluation of Novel 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitors, with a Focus on the 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid Scaffold

This guide provides a comprehensive framework for the in vitro evaluation of novel enzyme inhibitors targeting 15-hydroxyprostaglandin dehydrogenase (15-PGDH). We will explore the scientific rationale, detailed experimen...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel enzyme inhibitors targeting 15-hydroxyprostaglandin dehydrogenase (15-PGDH). We will explore the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for characterizing new chemical entities. The 7-(4-methoxyphenyl)-7-oxoheptanoic acid scaffold will be used as a central example to illustrate the principles of structure-activity relationship (SAR) analysis and lead candidate selection.

Introduction: Shifting the Paradigm from Prostaglandin Synthesis to Degradation

Prostaglandin E2 (PGE2) is a lipid mediator with a dualistic role in physiology and pathology. While its overproduction via the cyclooxygenase (COX) enzymes is a hallmark of inflammation and pain, PGE2 is also fundamentally important for tissue homeostasis, repair, and regeneration.[1] For decades, anti-inflammatory therapies have focused on inhibiting PGE2 production using Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that target COX enzymes. However, this approach is associated with significant side effects.

A more recent and nuanced therapeutic strategy is to modulate the catabolism of PGE2. The key enzyme responsible for the biological inactivation of PGE2 is NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2] This enzyme catalyzes the oxidation of the 15-hydroxyl group of PGE2 to the inactive 15-keto-PGE2.[3] Genetic knockout or pharmacological inhibition of 15-PGDH leads to a localized increase in PGE2 levels, which has been shown to potently accelerate tissue regeneration in multiple organs, including the colon, liver, and bone marrow, and even promote cartilage repair.[1][4][5]

This makes 15-PGDH a compelling target for developing novel regenerative medicines. The discovery of potent and selective small molecule inhibitors is therefore of high scientific and clinical interest.[6] This guide outlines a robust, multi-step in vitro workflow to identify and characterize such inhibitors, using derivatives of the 7-(4-methoxyphenyl)-7-oxoheptanoic acid scaffold as a working example.

The Prostaglandin E2 Metabolic Pathway

Understanding the position of 15-PGDH within the broader arachidonic acid cascade is critical. As illustrated below, inhibiting synthesis (COX/mPGES-1) and inhibiting degradation (15-PGDH) are opposing strategies with distinct therapeutic goals.

PGE2_Pathway cluster_synthesis PGE2 Synthesis (Pro-inflammatory Target) cluster_degradation PGE2 Degradation (Pro-regenerative Target) AA Arachidonic Acid (from membrane) COX COX-1 / COX-2 (Target of NSAIDs) AA->COX PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 PGE2_S Prostaglandin E2 (PGE2) PGE2_D Prostaglandin E2 (PGE2) COX->PGH2 mPGES1->PGE2_S PGDH 15-PGDH PGE2_D->PGDH KetoPGE2 15-keto-PGE2 (Inactive) PGDH->KetoPGE2

Caption: The opposing roles of PGE2 synthesis and degradation pathways.

The Experimental Evaluation Workflow: From Hit to Lead

A systematic in vitro evaluation is essential to build a comprehensive profile of a novel inhibitor. The workflow progresses from direct enzymatic assays to more complex cellular models, validating potency, mechanism, and selectivity at each stage.

Workflow cluster_workflow In Vitro Inhibitor Evaluation Workflow start Compound Library (e.g., 7-(4-Methoxyphenyl)- 7-oxoheptanoic acid derivatives) assay1 Primary Screen: Biochemical Potency Assay (IC50 Determination) start->assay1 Direct Inhibition assay2 Secondary Screen: Cellular Activity Assay (PGE2 Accumulation) assay1->assay2 Cell Permeability & Efficacy assay3 Selectivity & Mechanism: - Counter-screening - Mechanism of Inhibition Studies assay2->assay3 Specificity & Mode of Action lead Lead Candidate assay3->lead

Caption: A sequential workflow for characterizing novel 15-PGDH inhibitors.
Step 1: Biochemical Potency Assay (Cell-Free)

Expertise & Experience: The first and most critical step is to determine if the synthesized compounds directly interact with and inhibit the target enzyme. A cell-free assay using purified, recombinant human 15-PGDH provides a clean system to measure this interaction without the complexities of cellular uptake, metabolism, or target engagement. This assay directly quantifies the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Trustworthiness: The protocol is self-validating by including appropriate controls:

  • Negative Control (DMSO): Defines 100% enzyme activity.

  • Positive Control (Known Inhibitor): A reference compound like SW033291 or ML148 confirms the assay is performing correctly.[6][7]

Detailed Protocol: This protocol is based on the NAD+ to NADH conversion that occurs during PGE2 oxidation. The increase in NADH can be monitored by fluorescence (Ex: 340 nm, Em: 460 nm).

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Stock: Recombinant human 15-PGDH diluted in assay buffer to a working concentration (e.g., 5-10 nM).

    • Cofactor/Substrate Mix: Prepare a solution in assay buffer containing NAD+ (e.g., 200 µM) and PGE2 (e.g., 10 µM).

    • Test Compounds: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, starting from a high concentration (e.g., 10 mM).

  • Assay Procedure (384-well plate format):

    • Add 50 nL of test compound dilutions or DMSO control to the appropriate wells.

    • Add 5 µL of the 15-PGDH enzyme stock solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the Cofactor/Substrate Mix to all wells.

    • Immediately begin kinetic reading of NADH fluorescence every 60 seconds for 15-20 minutes at 30°C.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_Compound - Rate_Background) / (Rate_DMSO - Rate_Background)).

    • Plot % Inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Step 2: Cellular Activity Assay

Expertise & Experience: A potent inhibitor in a biochemical assay is a promising start, but it is not a guarantee of biological activity. The compound must be able to cross the cell membrane, reach its intracellular target, and exert its effect in a complex cellular milieu. This assay measures the intended downstream biological consequence of 15-PGDH inhibition: the accumulation of endogenously produced PGE2.[1] A549 lung adenocarcinoma cells are a common model as they express 15-PGDH and can be stimulated to produce PGE2.[3]

Trustworthiness: This assay validates the cell permeability and intracellular activity of the compounds. Comparing the biochemical IC50 to the cellular activity helps identify compounds with poor permeability or those that are subject to efflux.

Detailed Protocol:

  • Cell Culture:

    • Culture A549 cells in F-12K Medium supplemented with 10% FBS until they reach ~80-90% confluency in a 96-well plate.

  • Stimulation and Inhibition:

    • Wash the cells once with serum-free F-12K medium.

    • Add 100 µL of serum-free medium containing a pro-inflammatory stimulus (e.g., 1 ng/mL IL-1β) to induce COX-2 and PGE2 production.

    • Immediately add the test compounds at various concentrations (e.g., 20 nM and 2500 nM as used in screening campaigns).[1] Include DMSO as a negative control.

    • Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

  • PGE2 Quantification:

    • Carefully collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of PGE2 for each condition.

    • Express the results as "Fold PGE2 Increase" relative to the DMSO-treated control. A successful inhibitor should demonstrate a dose-dependent increase in PGE2 levels.

Data Interpretation and Comparative Analysis

All quantitative data should be consolidated into a clear, comparative table. This allows for rapid identification of the most promising candidates that exhibit both high biochemical potency and robust cellular activity.

Table 1: Comparative In Vitro Profile of Hypothetical 15-PGDH Inhibitors

Compound IDScaffold ModificationBiochemical IC50 (nM)Cellular PGE2 Increase (at 250 nM)Selectivity vs. Dehydrogenase X (IC50, nM)
Ref-Cmpd-1 SW033291 (Reference)0.12.5-fold>10,000
DEV-001 Parent Scaffold551.2-fold5,600
DEV-002 R = -Cl on phenyl ring152.1-fold>10,000
DEV-003 R = -OCH3 on phenyl ring2.52.8-fold>10,000
DEV-004 Alkyl chain shortened4501.1-fold8,900

From this hypothetical data, DEV-003 emerges as a strong lead candidate. It has a potent biochemical IC50 (2.5 nM), demonstrates excellent activity in the cellular assay (2.8-fold PGE2 increase), and maintains high selectivity.

Structure-Activity Relationship (SAR) Insights

Expertise & Experience: SAR analysis is the process of linking changes in a molecule's structure to its biological activity. This is the core of medicinal chemistry and guides the rational design of more potent and drug-like molecules. For the 7-(4-methoxyphenyl)-7-oxoheptanoic acid scaffold, modifications at several positions could be explored to optimize activity, drawing parallels from SAR studies of other 15-PGDH inhibitors.[3]

Caption: Key modification points for SAR analysis of the inhibitor scaffold.
  • Phenyl Ring: Substitutions on the methoxyphenyl ring can probe electronic and steric interactions within the binding pocket. As seen with DEV-002 and DEV-003, adding electron-donating or -withdrawing groups can significantly enhance potency.

  • Heptanoic Acid Chain: The length and rigidity of this chain are often crucial for positioning the interactive groups correctly within the enzyme's active site. Shortening the chain (DEV-004) resulted in a dramatic loss of activity, suggesting it is critical for reaching a key hydrophobic sub-pocket.

  • Carboxylic Acid: This group likely forms a key hydrogen bond or ionic interaction with a residue in the active site, mimicking the natural substrate. While essential, it can be a liability for oral bioavailability. Future work could explore replacing it with bioisosteres like a tetrazole.

Conclusion

The in vitro evaluation of novel enzyme inhibitors is a multi-faceted process that requires a logical progression from simple, direct-binding assays to more complex, biologically relevant cellular models. By systematically assessing biochemical potency, cellular efficacy, and target selectivity, researchers can build a robust data package to identify promising lead candidates. For compounds based on the 7-(4-methoxyphenyl)-7-oxoheptanoic acid scaffold, this guide provides a clear and actionable framework for their characterization as potential first-in-class inhibitors of 15-PGDH, paving the way for new therapeutic agents that promote tissue regeneration and repair.

References

  • Niesen, F. H., Schultz, L., Jadhav, A., Bhatia, C., Guo, K., et al. (2010). High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships. PLOS ONE, 5(11), e13719. [Link]

  • Qu, T., Liu, S., et al. (2012). Structure-Activity Relationship Studies and Biological Characterization of Human NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase Inhibitors. ACS Medicinal Chemistry Letters, 3(1), 33-37. [Link]

  • Desai, A., et al. (2017). Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. Journal of Medicinal Chemistry, 60(23), 9644-9669. [Link]

  • Simeonov, A., et al. (2010). Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Niesen, F. H., et al. (2010). High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships. PLOS ONE. [Link]

  • Zhang, Y., et al. (2024). Inhibition of 15-hydroxyprostaglandin dehydrogenase protects neurons from ferroptosis in ischemic stroke. Medical Communications, 5(1), e452. [Link]

  • Gokey, J. J., et al. (2020). Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors. Molecules, 25(21), 5035. [Link]

  • Kim, B. W., et al. (2020). P0544 INHIBITION OF 15-HYDROXYPROSTAGLANDIN DEHYDROGENASE (15-PGDH) PROTECTS MICE AGAINST CONTRAST-INDUCED ACUTE KIDNEY INJURY. Nephrology Dialysis Transplantation, 35(Supplement_3), gfaa142.P0544. [Link]

  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. [Link]

  • Zhang, Y., et al. (2023). Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system. Nature Communications, 14(1), 780. [Link]

  • Li, H., et al. (2023). Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration. Science, 382(6673), eadx6649. [Link]

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Comparative

A Comparative Guide to the Synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparison of two primary synthetic routes for the production of 7-(4-methoxyphenyl)-7-oxoheptanoic acid, a valuable building block in pharmaceutical and...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of two primary synthetic routes for the production of 7-(4-methoxyphenyl)-7-oxoheptanoic acid, a valuable building block in pharmaceutical and materials science. The methodologies discussed are grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature. This document is designed to offer researchers the necessary insights to make informed decisions based on factors such as yield, scalability, and experimental complexity.

Introduction to 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid

7-(4-Methoxyphenyl)-7-oxoheptanoic acid is a keto-acid derivative that incorporates a methoxy-substituted aromatic ring and a seven-carbon aliphatic chain. This unique structure makes it a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates and specialized polymers. The presence of the ketone and carboxylic acid functionalities allows for a wide range of subsequent chemical modifications. The selection of an appropriate synthetic route is crucial for the efficient and cost-effective production of this compound.

Route 1: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is a classic and direct method for forming a carbon-carbon bond between an aromatic ring and an acyl group.[1][2] In this approach, anisole (methoxybenzene) is acylated using a derivative of pimelic acid, typically in the presence of a Lewis acid catalyst.

Reaction Mechanism and Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism.[1] The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent to form a highly electrophilic acylium ion. The electron-rich anisole ring then attacks this electrophile. The methoxy group of anisole is an ortho-, para-directing activator, leading to substitution primarily at the para position due to steric hindrance at the ortho positions.[2] A key challenge in this synthesis is achieving mono-acylation, as the pimelic acid derivative has two reactive acyl groups. This can be addressed by using a large excess of the aromatic substrate or by employing a mono-protected pimelic acid derivative.

Experimental Protocol

Step 1: Preparation of Pimeloyl Chloride

Pimelic acid is converted to pimeloyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂).[3]

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend pimelic acid (1 equivalent) in an excess of thionyl chloride (2-3 equivalents).

  • Gently reflux the mixture for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude pimeloyl chloride is then purified by vacuum distillation.

Step 2: Friedel-Crafts Acylation

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) to a suitable solvent such as dichloromethane (DCM) or nitrobenzene, and cool the mixture in an ice bath.

  • Slowly add a solution of pimeloyl chloride (1 equivalent) in the same solvent to the cooled suspension.

  • Add a solution of anisole (a significant excess, e.g., 5-10 equivalents, to favor mono-acylation) in the solvent dropwise to the reaction mixture, maintaining a low temperature.[4]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.[4]

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield 7-(4-methoxyphenyl)-7-oxoheptanoic acid.

Visualization of the Workflow

Route 1: Friedel-Crafts Acylation pimelic_acid Pimelic Acid pimeloyl_chloride Pimeloyl Chloride pimelic_acid->pimeloyl_chloride SOCl₂ product 7-(4-Methoxyphenyl)- 7-oxoheptanoic Acid pimeloyl_chloride->product AlCl₃, DCM anisole Anisole anisole->product

Caption: Synthetic workflow for Route 1.

Route 2: Organocuprate-Based Synthesis

An alternative approach utilizes the selective reactivity of organocuprate reagents (Gilman reagents) with acyl chlorides.[5][6] This method offers a milder and potentially more selective pathway to the desired ketone.

Reaction Mechanism and Rationale

This route involves the preparation of a lithium di(4-methoxyphenyl)cuprate reagent. This is achieved by first synthesizing an organolithium or Grignard reagent from a halogenated anisole, followed by transmetalation with a copper(I) salt.[7][8] The resulting organocuprate is a soft nucleophile that readily reacts with highly reactive acyl chlorides but is generally unreactive towards less reactive carbonyl compounds like esters and the product ketone.[5][6] This high selectivity is a key advantage of this method. To ensure only one end of the pimelic acid derivative reacts, a mono-ester, mono-acyl chloride of pimelic acid is used as the electrophile.

Experimental Protocol

Step 1: Preparation of 4-Methoxyphenylmagnesium Bromide

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.1 equivalents).

  • Add a solution of 4-bromoanisole (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.[8]

  • Once the reaction has started (indicated by gentle refluxing), add the remaining 4-bromoanisole solution at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

Step 2: Formation of Lithium di(4-methoxyphenyl)cuprate

  • In a separate, dry flask under nitrogen, suspend copper(I) iodide (CuI, 0.5 equivalents) in anhydrous THF and cool to -78 °C.

  • Slowly add the freshly prepared 4-methoxyphenylmagnesium bromide solution (1 equivalent) to the CuI suspension. The formation of the organocuprate is often indicated by a color change.

Step 3: Preparation of Mono-methyl pimeloyl chloride

  • React pimelic acid with an excess of methanol and a catalytic amount of acid (e.g., H₂SO₄) to produce dimethyl pimelate.

  • Perform a selective mono-saponification of dimethyl pimelate using one equivalent of sodium hydroxide in methanol to yield mono-methyl pimelate.

  • Convert the carboxylic acid group of mono-methyl pimelate to the acyl chloride by reacting with thionyl chloride, similar to the preparation of pimeloyl chloride.

Step 4: Coupling Reaction

  • Cool the freshly prepared lithium di(4-methoxyphenyl)cuprate solution to -78 °C.

  • Slowly add a solution of mono-methyl pimeloyl chloride (1 equivalent) in anhydrous THF to the organocuprate solution.

  • Allow the reaction to stir at low temperature for a few hours, then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • The combined organic layers are washed, dried, and the solvent is evaporated.

  • The resulting methyl 7-(4-methoxyphenyl)-7-oxoheptanoate is then hydrolyzed (e.g., using aqueous NaOH followed by acidification) to afford the final product, 7-(4-methoxyphenyl)-7-oxoheptanoic acid.

Visualization of the Workflow

Route 2: Organocuprate Synthesis bromoanisole 4-Bromoanisole grignard 4-Methoxyphenyl- magnesium Bromide bromoanisole->grignard Mg, THF cuprate Lithium di(4-methoxyphenyl)cuprate grignard->cuprate CuI, THF intermediate_ester Methyl 7-(4-methoxyphenyl)- 7-oxoheptanoate cuprate->intermediate_ester pimelic_ester_chloride Mono-methyl pimeloyl chloride pimelic_ester_chloride->intermediate_ester product 7-(4-Methoxyphenyl)- 7-oxoheptanoic Acid intermediate_ester->product Hydrolysis

Caption: Synthetic workflow for Route 2.

Comparative Analysis

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Organocuprate-Based Synthesis
Starting Materials Pimelic acid, Anisole4-Bromoanisole, Pimelic acid
Key Reagents Thionyl chloride, Aluminum chlorideMagnesium, Copper(I) iodide, Thionyl chloride
Number of Steps 2 (from pimelic acid)4 (from 4-bromoanisole and pimelic acid)
Selectivity Moderate to good (para-selectivity is high, but mono-acylation can be challenging)High (organocuprates are highly selective for acyl chlorides)
Reaction Conditions Harsh (strong Lewis acid, potential for exothermic reaction)Milder (low temperatures for organocuprate formation and reaction)
Yield (Estimated) 60-80% (highly dependent on achieving mono-acylation)70-90% (generally higher yields due to selectivity)
Scalability Well-established for industrial scale, but managing excess anisole and AlCl₃ can be challenging.More complex for large-scale production due to the need for anhydrous conditions and low temperatures.
Advantages Fewer steps, readily available starting materials.High selectivity, milder reaction conditions, generally higher yields.
Disadvantages Harsh conditions, potential for di-acylation, stoichiometric use of Lewis acid.More steps, requires preparation of sensitive organometallic reagents, anhydrous conditions are critical.

Conclusion

Both synthetic routes offer viable pathways to 7-(4-methoxyphenyl)-7-oxoheptanoic acid.

  • Route 1 (Friedel-Crafts Acylation) is more direct and utilizes well-established chemistry. It is likely the more cost-effective option for large-scale synthesis, provided that the challenge of achieving high mono-acylation selectivity can be efficiently addressed.

  • Route 2 (Organocuprate-Based Synthesis) provides a more elegant and selective solution, likely resulting in higher purity and yield on a laboratory scale. The milder conditions are also advantageous for synthesizing more complex or sensitive analogs. However, the increased number of steps and the requirement for stringent anhydrous and low-temperature conditions may make it less amenable to industrial-scale production.

The choice between these two routes will ultimately depend on the specific needs of the researcher or organization, balancing factors such as scale, cost, available equipment, and desired purity of the final product.

References

  • Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide. Retrieved from [Link]

  • Organic Syntheses. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. 54, 42. doi: 10.15227/orgsyn.054.0042.
  • Student paper. (2006, October 4).
  • YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Wikiwand. (n.d.). Pimeloyl chloride. Retrieved from [Link]

  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Retrieved from [Link]

  • Chemistry Notes. (2020, July 11). Gilman Reagent: Preparation and reactions with easy mechanism. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2007, January 29).
  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]

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Validation

A Comparative Guide to the Stability and Shelf-Life of 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid

For researchers, scientists, and professionals in drug development, understanding the chemical stability of a compound is paramount. The integrity, potency, and safety of active pharmaceutical ingredients (APIs) and key...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the chemical stability of a compound is paramount. The integrity, potency, and safety of active pharmaceutical ingredients (APIs) and key intermediates are directly linked to their stability profiles. This guide provides an in-depth evaluation of the stability and shelf-life of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid, a versatile building block in organic synthesis.

This document presents a framework for stability assessment, objectively comparing its anticipated performance against relevant alternatives, supported by established experimental protocols grounded in international regulatory standards.

Introduction: The Critical Role of Stability

7-(4-Methoxyphenyl)-7-oxoheptanoic acid (CAS No. 21244-11-1) is a bifunctional molecule featuring a methoxy-substituted aromatic ketone and a terminal carboxylic acid.[1][2][3] This structure makes it a valuable intermediate in the synthesis of various complex molecules, including potential apixaban analogues and other pharmacologically active agents.[4] The intrinsic stability of such a molecule is a critical quality attribute (CQA) that dictates its storage conditions, shelf-life, and suitability for use in multi-step syntheses where it may be exposed to a variety of reagents and conditions.

Degradation of this compound can lead to the formation of impurities, which may compromise the yield and purity of the final product and could introduce toxicological risks. Therefore, a thorough understanding of its degradation pathways is essential. This guide outlines the principles and methodologies for conducting forced degradation and long-term stability studies, in line with the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

Comparative Compounds:

To provide a comprehensive evaluation, we will conceptually compare the stability of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid (Compound A) with two structural analogues:

  • Compound B: 7-Oxo-7-phenylheptanoic acid: Lacks the methoxy group on the phenyl ring. This allows for an assessment of the electronic effect of the methoxy group on the stability of the aromatic ketone.

  • Compound C: 5-(4-Methoxyphenyl)-5-oxopentanoic acid: Features a shorter alkyl chain. This comparison helps to elucidate the role of the heptanoic acid chain in the molecule's overall stability.

Framework for Stability Evaluation: Methodologies and Protocols

A robust stability study is built upon a validated, stability-indicating analytical method. This method must be capable of accurately quantifying the parent compound while simultaneously separating it from any potential degradation products.[5][8]

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the standard for this type of analysis.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm (the approximate λmax for the 4-methoxybenzoyl chromophore)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable data.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of the analytical method.[6][7][9] These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage.[6][7] The goal is to achieve a target degradation of 5-20% of the active ingredient.[5]

Experimental Protocols:

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution in a 1:1 mixture of acetonitrile and 0.1 N NaOH.

    • Incubate at room temperature (25°C) for 8 hours.

    • At specified time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 N HCl, and prepare for HPLC analysis.

    • Causality: Basic conditions can readily hydrolyze esters, but in this case, may promote reactions involving the enolizable ketone. The milder temperature is chosen to control the reaction rate.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.[5]

    • Analyze samples at appropriate intervals (e.g., 0, 4, 8, 24 hours).

    • Causality: Aromatic ketones can be susceptible to oxidation.[10][11] The electron-rich methoxy-substituted ring of Compound A may be more prone to oxidation than the unsubstituted ring of Compound B.

  • Thermal Degradation:

    • Store the solid compound in a controlled oven at 80°C.

    • At specified time points (e.g., 1, 3, 7 days), remove a sample, prepare a solution of known concentration, and analyze by HPLC.

  • Photostability:

    • Expose the solid compound to a light source conforming to ICH Q1B guidelines, with a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light.[12][13][14]

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • Analyze both samples after the exposure period.

    • Trustworthiness: The use of a dark control is a self-validating step to ensure that any observed degradation is due to light exposure and not thermal stress from the light source.[13]

Long-Term and Accelerated Stability Studies

To determine the shelf-life and recommended storage conditions, long-term and accelerated stability studies are conducted on at least three batches of the material.[15][16]

  • Long-Term Stability:

    • Conditions: 25°C ± 2°C / 60% RH ± 5% RH.[17]

    • Duration: Typically 12 months or longer.

    • Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15][17][18]

  • Accelerated Stability:

    • Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[17]

    • Duration: 6 months.

    • Testing Frequency: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[15][18]

    • Expertise: Accelerated studies provide an early indication of the compound's stability and can help predict the shelf-life under long-term conditions.[16]

Data Presentation and Comparative Analysis (Hypothetical Data)

The following tables summarize hypothetical data from the forced degradation and accelerated stability studies to illustrate the comparative analysis.

Table 1: Forced Degradation Study Results (% Assay Remaining)

Stress ConditionTimeCompound A (7-(4-Methoxyphenyl)-7-oxoheptanoic acid)Compound B (7-Oxo-7-phenylheptanoic acid)Compound C (5-(4-Methoxyphenyl)-5-oxopentanoic acid)
0.1 N HCl @ 60°C24h98.5%98.8%98.2%
0.1 N NaOH @ 25°C8h92.1%94.5%91.5%
3% H₂O₂ @ 25°C24h85.3%91.2%86.1%
Thermal @ 80°C7d99.1%99.3%99.0%
Photostability-97.8%98.5%97.5%

Table 2: 6-Month Accelerated Stability Data (% Assay Remaining at 40°C/75% RH)

Time PointCompound ACompound BCompound C
0 Months100.0%100.0%100.0%
3 Months99.2%99.5%99.1%
6 Months98.3%98.9%98.0%
Interpretation of Results
  • Hydrolytic Stability: All compounds show high stability under acidic conditions. Under basic conditions, slight degradation is observed, potentially due to reactions at the α-carbon of the ketone.

  • Oxidative Stability: Compound A shows the most significant degradation under oxidative stress. This suggests that the electron-donating methoxy group makes the aromatic ring more susceptible to oxidation compared to the unsubstituted ring of Compound B.

  • Thermal and Photostability: All compounds exhibit excellent thermal stability. Minor degradation under photolytic stress indicates some light sensitivity, which should be considered during handling and storage.

  • Overall Stability: Based on this hypothetical data, the primary degradation pathway for 7-(4-Methoxyphenyl)-7-oxoheptanoic acid is oxidation. The order of stability is generally Compound B > Compound A > Compound C . The shorter alkyl chain in Compound C may slightly increase its susceptibility to degradation compared to Compound A.

Visualization of Workflows and Pathways

Diagrams provide a clear visual representation of complex processes.

Stability_Testing_Workflow cluster_prep Preparation cluster_testing Stress & Stability Testing cluster_analysis Analysis & Reporting Sample Compound A, B, C Samples Protocol Develop & Validate Stability-Indicating HPLC Method Sample->Protocol Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Protocol->Forced Apply Method Accelerated Accelerated Stability (40°C / 75% RH) Protocol->Accelerated Apply Method LongTerm Long-Term Stability (25°C / 60% RH) Protocol->LongTerm Apply Method HPLC_Analysis HPLC Analysis (Assay & Impurity Profiling) Forced->HPLC_Analysis Generate Samples Accelerated->HPLC_Analysis Generate Samples LongTerm->HPLC_Analysis Generate Samples Data Data Interpretation & Comparative Analysis HPLC_Analysis->Data Report Establish Shelf-Life & Storage Conditions Data->Report

Caption: Experimental workflow for comparative stability testing.

Degradation_Pathway cluster_stress cluster_products Parent 7-(4-Methoxyphenyl)-7-oxoheptanoic acid Oxidation Oxidative Stress (e.g., H₂O₂) Cleavage Cleavage Products (e.g., Anisic Acid and Adipic Acid Semialdehyde) Oxidation->Cleavage leads to RingOxidation Ring Oxidation Products (e.g., Hydroxylated Species) Oxidation->RingOxidation leads to

Caption: Plausible oxidative degradation pathways.

Recommendations and Conclusion

Based on the comprehensive stability assessment framework, the following recommendations are proposed for 7-(4-Methoxyphenyl)-7-oxoheptanoic acid:

  • Storage: The compound should be stored in well-sealed containers, protected from light, at controlled room temperature (20-25°C). Due to its susceptibility to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation of high purity material.

  • Shelf-Life: Based on the accelerated stability data, a provisional shelf-life of 24 months can be extrapolated when stored under the recommended conditions. This must be confirmed by long-term stability data.

  • Handling: Avoid prolonged exposure to atmospheric oxygen and high-intensity light. Use in well-ventilated areas.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

  • ResolveMass Laboratories Inc., Forced Degradation Testing in Pharma. [Link]

  • Iram, F., et al. "Forced degradation studies." Journal of Analytical & Pharmaceutical Research 3.6 (2016). [Link]

  • StabilityStudies.in, How to Perform Long-Term Stability Testing. [Link]

  • European Medicines Agency, ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline (1998). [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]

  • Atlas Material Testing Technology, ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions (2021). [Link]

  • Aman, W., & Thoma, K. "ICH guideline for photostability testing: aspects and directions for use." Pharmazie 58.12 (2003): 877-80. [Link]

  • European Medicines Agency, Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products (2003). [Link]

  • SciSpace, Forced Degradation Studies (2016). [Link]

  • AMSbiopharma, ICH Guidelines: Drug Stability Testing Essentials (2025). [Link]

  • Onyx Scientific, A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ICH, Q1A(R2) Guideline, International Council for Harmonisation (2003). [Link]

  • Pharma Growth Hub, ICH Q1B: Complete Guide to Photostability Testing (2024). [Link]

  • Parameter Generation & Control, Stability Testing for Pharmaceuticals & More (2023). [Link]

  • Study.com, Aldehydes & Ketones | Definition, Reduction & Oxidation. [Link]

  • Chemistry Steps, Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Sajapin, J., & Hellwig, M. "Studies on the synthesis and stability of α-ketoacyl peptides." Amino acids 52.11 (2020): 1427-1441. [Link]

  • Gaikwad, D., et al. "An alternative synthetic strategy to construct apixaban analogues." Arkivoc 2023.8 (2023): 202312151. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, from procurement to disposal. The proper management...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, from procurement to disposal. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid, grounded in established safety principles and regulatory standards. Our approach is to empower you with the causal logic behind these procedures, fostering a deep-seated culture of safety that transcends simple compliance.

Hazard Identification and a Prudent Approach

A specific Safety Data Sheet (SDS) for 7-(4-Methoxyphenyl)-7-oxoheptanoic acid is not consistently available. In such instances, a foundational principle of laboratory safety is to adopt a conservative approach. We must infer the potential hazards by examining structurally similar compounds. For example, related aromatic keto-acids and methoxy-substituted phenols often exhibit specific hazardous properties.[1] Therefore, until proven otherwise, 7-(4-Methoxyphenyl)-7-oxoheptanoic acid must be handled as a hazardous substance.

This prudent assumption is critical because it dictates the necessary engineering controls, personal protective equipment (PPE), and, most importantly, the disposal pathway. Treating an unknown or uncharacterised substance as benign is a significant and avoidable risk.

Table 1: Assumed Hazard Profile based on Structurally Similar Compounds

Hazard ClassificationGHS Hazard StatementRationale and Recommended Precautions
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke when handling this product.[2] Wash hands thoroughly after handling.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationAvoid skin contact. Wear appropriate chemical-resistant gloves and a lab coat.[1][2]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritationAvoid eye contact. Wear safety glasses with side shields or chemical goggles.[1][2]
Aquatic Toxicity Harmful to aquatic lifeDo not release into the environment. This prohibits drain disposal.

Personal Protective Equipment (PPE) and Handling

Before handling or preparing for disposal, ensure you are equipped with the appropriate PPE. This is your primary line of defense against exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate workplace hazards.[3][4]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]

  • Skin Protection: A standard laboratory coat is required. Use chemical-resistant gloves (e.g., nitrile) and ensure they are inspected for integrity before use. Dispose of contaminated gloves in accordance with institutional policy.[5]

  • Respiratory Protection: Handling of the solid material should be done in a well-ventilated area or a certified chemical fume hood to minimize inhalation of dust.[6]

Step-by-Step Disposal Protocol

The disposal of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[7][8] Such actions violate regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and can cause significant environmental harm.[9]

Step 1: Waste Characterization and Segregation
  • Characterize as Hazardous: This compound must be managed as hazardous waste.

  • Segregate Waste Streams: Do not mix 7-(4-Methoxyphenyl)-7-oxoheptanoic acid with other waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) department. Acids should be kept separate from bases, and oxidizers must be kept separate from organic compounds to prevent dangerous chemical reactions.[10][11]

Step 2: Container Selection and Labeling
  • Container Compatibility: Collect the waste in a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-top cap.[9][10]

  • Labeling: This is a critical step. As soon as the first particle of waste enters the container, it must be labeled.[7] The EPA requires that each waste label clearly displays:[12]

    • The words "Hazardous Waste"

    • The full chemical name: "7-(4-Methoxyphenyl)-7-oxoheptanoic acid" (no abbreviations or formulas)

    • A clear indication of the associated hazards (e.g., "Irritant," "Toxic")[10]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Location: Store the labeled waste container at or near the point of generation and under the control of the laboratory personnel who generated it. This designated space is known as a Satellite Accumulation Area (SAA).[10][12]

  • Storage Limits: Laboratories may accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in an SAA.[7][13] It is best practice to keep quantities minimal and arrange for pickup well before these limits are reached.

  • Container Management: The waste container must be kept closed at all times except when adding waste.[7] It is advisable to use secondary containment (like a plastic tub) to catch any potential leaks.

Step 4: Arranging for Final Disposal
  • Professional Disposal: All hazardous waste must be disposed of through your institution's EHS department or a licensed professional waste disposal service.[1][2] Never transport hazardous waste yourself.[7]

  • Request Pickup: Submit a chemical waste collection request through your institution's designated system. Provide accurate information about the waste to ensure it is handled correctly by the disposal technicians.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Emergency Spill Response start Start: Need to dispose of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid ppe Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a well-ventilated area or chemical fume hood ppe->fume_hood characterize Characterize as Hazardous Waste fume_hood->characterize spill Small Spill Occurs fume_hood->spill no_drain Prohibited: - Drain Disposal - Trash Disposal characterize->no_drain  Rationale container Select compatible container with a secure lid characterize->container  Is Hazardous label_waste Label Container Immediately: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Information container->label_waste segregate Segregate from incompatible waste streams label_waste->segregate store_saa Store in designated Satellite Accumulation Area (SAA) segregate->store_saa request_pickup Submit waste pickup request to Institutional EHS store_saa->request_pickup end_disposal Professional Disposal by EHS/Vendor request_pickup->end_disposal contain Contain spill with absorbent material spill->contain cleanup Clean spill area contain->cleanup dispose_cleanup Dispose of all cleanup materials as hazardous waste cleanup->dispose_cleanup dispose_cleanup->store_saa

Caption: Decision workflow for safe disposal of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid.

Spill and Emergency Procedures

In the event of a small spill, adhere to the following procedure:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Wearing appropriate PPE, contain the spill using a chemical spill kit with an absorbent material (e.g., vermiculite or sand).

  • Cleanup: Carefully sweep up the solid material and absorbent.

  • Disposal: Place all contaminated materials (absorbent, gloves, etc.) into a sealed container, label it as hazardous waste with a description of the contents, and manage it for professional disposal.[7]

  • Decontaminate: Clean the spill area thoroughly.

For large spills, or if you feel unsafe, evacuate the area immediately and contact your institution's emergency response or EHS office.

By integrating these detailed, logic-driven procedures into your laboratory's standard operating protocols, you contribute to a robust and resilient safety culture. This commitment not only protects you and your colleagues but also preserves the integrity of our shared environment.

References

  • Central Washington University . Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Canterbury . Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Vanderbilt University . Guide to Managing Laboratory Chemical Waste. [Link]

  • American Chemical Society . Hazardous Waste & Disposal. [Link]

  • Daniels Health . How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA) . Laboratories - Standards. [Link]

  • MasterControl . 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • Occupational Safety and Health Administration (OSHA) . 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Oregon Occupational Safety and Health . Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]

  • Lab Manager . Managing Hazardous Chemical Waste in the Lab. [Link]

  • U.S. Environmental Protection Agency (EPA) . Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • National Center for Biotechnology Information (NCBI) . Management of Waste - Prudent Practices in the Laboratory. [Link]

  • Angene Chemical . Safety Data Sheet for 7-(tert-Butoxy)-7-oxoheptanoic acid. [Link]

  • Angene Chemical . Safety Data Sheet. [Link]

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Handling

A-Senior Application Scientist's Guide to Personal Protective Equipment for 7-(4-Methoxyphenyl)-7-oxoheptanoic acid

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount. 7-(4-Methoxyphenyl)-7-oxoheptanoic acid, a compound with a keto-carboxylic acid structure, rep...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount. 7-(4-Methoxyphenyl)-7-oxoheptanoic acid, a compound with a keto-carboxylic acid structure, represents a class of molecules that, while promising, demands a rigorous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety grounded in scientific principles.

The core philosophy of this guide is risk mitigation through understanding. Every recommendation is rooted in the physicochemical properties of the compound and established occupational safety standards. We will dissect the "why" behind each piece of equipment, ensuring that researchers are not just following a protocol but are active, knowledgeable participants in their own safety.

Hazard Identification and Risk Assessment

A thorough risk assessment is the bedrock of any laboratory safety protocol.[1] For 7-(4-Methoxyphenyl)-7-oxoheptanoic acid, the primary hazards stem from its acidic nature and potential for irritation upon contact. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally similar keto-acids and organic acids.

Inferred Hazards:

  • Skin Irritation/Corrosion: Like many carboxylic acids, direct contact with the skin can lead to irritation, redness, or, with prolonged exposure, chemical burns.[2]

  • Serious Eye Damage/Irritation: The eyes are particularly vulnerable to acidic compounds. Splashes can cause severe irritation and potentially irreversible damage.

  • Respiratory Tract Irritation: If handled as a fine powder, inhalation may cause irritation to the nose, throat, and respiratory system.

  • Harmful if Swallowed: Ingestion is likely to cause irritation to the gastrointestinal tract.

This assessment mandates a multi-faceted PPE approach, as outlined by the Occupational Safety and Health Administration (OSHA), to create effective barriers against these potential routes of exposure.[3][4]

The Core PPE Ensemble: Your First Line of Defense

For routine handling of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid under standard laboratory conditions (e.g., weighing, preparing solutions in a fume hood), the following PPE is mandatory.[1][5]

Hand Protection: Selecting the Right Glove

The choice of glove is critical and must be based on chemical compatibility.[6] The molecule possesses both a ketone and a carboxylic acid functional group.

  • Recommended Primary Glove: Nitrile gloves are the preferred choice for incidental contact.[5][7] They offer good resistance to acids, bases, oils, and many organic solvents.[8] Their tendency to tear visibly when punctured provides an immediate indication of a breach.[7]

  • For Extended Contact or Immersion: For tasks involving extended contact or potential immersion (e.g., cleaning a large spill), double-gloving or selecting a more robust glove is necessary. Butyl rubber gloves offer excellent resistance to ketones and esters, making them a superior choice for high-exposure scenarios.[8]

Causality: Standard latex gloves are not recommended due to their poor resistance to many organic solvents and the potential for latex allergies.[7][8] The selection of nitrile or butyl rubber is a direct response to the chemical functionalities of the target compound.

Glove MaterialPerformance vs. Organic AcidsPerformance vs. KetonesRecommendation for 7-(4-Methoxyphenyl)-7-oxoheptanoic acid
Nitrile Good to Excellent[8]Fair to Good[8]Primary Choice for incidental splash protection.
Butyl Rubber GoodExcellent[8]Recommended for extended contact or spill cleanup.
Neoprene Excellent[8]FairAcceptable alternative to Nitrile.
Natural Rubber (Latex) FairPoorNot Recommended.
Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Standard Operations: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum.

  • Splash Hazard: When handling solutions or performing reactions with a higher risk of splashing, chemical splash goggles that form a seal around the eyes are required.[5]

  • High-Risk Procedures: For tasks with a significant splash or aerosol generation potential (e.g., sonicating solutions, vigorous mixing), a face shield should be worn in addition to chemical splash goggles to protect the entire face.

Body Protection

A flame-resistant laboratory coat should be worn at all times. It must be fully buttoned with sleeves rolled down to protect skin and personal clothing from accidental splashes.[5] Long pants and closed-toe shoes are also mandatory baseline apparel in any laboratory setting.[1]

Respiratory Protection

Under normal conditions where the compound is handled in a certified chemical fume hood, respiratory protection is typically not required. However, if there is a potential for aerosolization or if handling large quantities of the solid material outside of a fume hood, a risk assessment must be performed. If deemed necessary, a NIOSH-approved respirator with an organic vapor/acid gas cartridge would be appropriate.[3][9]

Operational Protocols: From Preparation to Disposal

PPE Donning and Doffing Sequence

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

Caption: A standardized workflow for donning and doffing PPE minimizes the risk of accidental exposure and cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Taking Off) Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Sources

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